4-Aminochroman-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPRWKWUBCZNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Aminochroman-3-ol chemical properties and structure
An In-depth Technical Guide to 4-Aminochroman-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for this compound. This molecule, belonging to the chroman class of heterocyclic compounds, serves as a valuable building block in medicinal chemistry and drug discovery due to its structural similarity to biologically active natural products and synthetic drugs. The presence of vicinal amino and alcohol functional groups on a rigid scaffold makes it an attractive starting point for developing novel therapeutic agents.
Chemical Structure and Stereochemistry
This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring. The core structure contains two adjacent stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers (two enantiomeric pairs). The relative orientation of the hydroxyl (-OH) and amino (-NH₂) groups defines the cis and trans diastereomers.
The most commonly cited stereoisomer is (3S,4S)-4-Aminochroman-3-ol , which corresponds to the cis configuration where the hydroxyl and amino groups are on the same face of the dihydropyran ring. This specific isomer is identified by the CAS number 138603-50-6. The rigid chroman backbone, combined with the defined stereochemistry of its functional groups, is critical for determining its interaction with biological targets.
Key Structural Features:
-
Chroman Core: A privileged scaffold in medicinal chemistry.
-
Vicinal Amino Alcohol: Functional groups capable of forming multiple hydrogen bonds, crucial for molecular recognition at enzyme or receptor binding sites.
-
Defined Stereochemistry: The cis-(3S,4S) configuration provides a specific three-dimensional arrangement for interaction with chiral biological macromolecules.
Chemical and Physical Properties
Quantitative experimental data for this compound is not widely published. The table below summarizes its fundamental properties based on available information. For context, computed properties for a closely related analogue, (3S,4S)-4-Amino-8-methoxychroman-3-ol, are also included to provide an estimate of its physicochemical profile.
| Property | Value | Citation |
| IUPAC Name | (3S,4S)-4-Amino-3,4-dihydro-2H-chromen-3-ol | [1] |
| Synonyms | cis-4-Amino-3-chromanol, (3S,4S)-4-Aminochroman-3-ol | [1] |
| CAS Number | 138603-50-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | Not reported in the literature | |
| Boiling Point | Not reported in the literature | |
| Solubility | Not reported in the literature | |
| pKa | Not reported in the literature | |
| Computed XLogP3-AA | -0.1 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
| Computed TPSA | 64.7 Ų (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
| H-Bond Donor Count | 2 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
| H-Bond Acceptor Count | 4 (Value for analogue: (3S,4S)-4-Amino-8-methoxychroman-3-ol) | [2] |
Experimental Protocols: Representative Synthesis
Logical Workflow for Synthesis
Caption: A three-step synthetic pathway to the target compound.
Detailed Methodologies
Step 1: Epoxidation of 2H-Chromene
-
Dissolve 2H-chromene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chromene epoxide, which can be used in the next step without further purification.
Step 2: Regio- and Stereoselective Ring-Opening of Epoxide
-
To a solution of the crude chromene epoxide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium azide (NaN₃, ~1.5 eq) and ammonium chloride (NH₄Cl, ~1.2 eq).[3]
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. The reaction proceeds via an Sₙ2 mechanism, with the azide nucleophile attacking the benzylic C4 position, resulting in inversion of stereochemistry and formation of the trans-azido alcohol.[3][4]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude trans-4-azidochroman-3-ol. This intermediate can be purified by column chromatography on silica gel.
Step 3: Staudinger Reduction of the Azido Alcohol
-
Dissolve the purified trans-4-azidochroman-3-ol (1.0 eq) in tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃, ~1.2 eq) to the solution at room temperature. Effervescence (N₂ gas evolution) should be observed.[5]
-
Stir the reaction mixture at room temperature for 8-12 hours until the azide starting material is consumed (monitored by TLC or IR spectroscopy).
-
Add water (~5-10 eq) to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 4-6 hours.[5][6]
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1M HCl and wash with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.
-
Basify the aqueous layer with a saturated NaHCO₃ solution or dilute NaOH until pH > 9.
-
Extract the final product, cis-4-Aminochroman-3-ol, with ethyl acetate or DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization or chromatography.
Biological and Pharmacological Context
The chroman-4-one framework, closely related to this compound, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. Derivatives have been explored for various therapeutic applications, including as anticancer, antibacterial, and antifungal agents.
While the specific biological targets of this compound are not well-documented, its structure suggests potential as an enzyme inhibitor. The vicinal amino alcohol motif can chelate metal ions in metalloenzymes or form critical hydrogen bond interactions within an active site, mimicking a transition state or displacing a natural substrate.
Hypothetical Mechanism of Action: Enzyme Inhibition
For drug development professionals, a key application of a novel scaffold is to serve as a template for designing enzyme inhibitors. The diagram below illustrates a conceptual model where this compound acts as a competitive inhibitor of a hypothetical enzyme (e.g., a kinase, protease, or reductase).
Caption: Hypothetical competitive inhibition of an enzyme by the title compound.
In this model, this compound binds reversibly to the enzyme's active site, preventing the natural substrate from binding and thereby inhibiting the catalytic reaction that leads to product formation. This type of interaction is fundamental to the mechanism of many modern drugs.
Conclusion
This compound, particularly the cis-(3S,4S) stereoisomer, is a chiral building block with significant potential for the synthesis of complex molecules and novel drug candidates. While detailed experimental data on its physical properties remain sparse, its structure is well-defined, and logical, stereocontrolled synthetic routes can be readily devised from available precursors. Its rigid chroman scaffold and strategically placed hydrogen-bonding functional groups make it a compelling starting point for structure-based drug design, particularly in the development of enzyme inhibitors. Further research into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. CAS 138603-50-6 | (3S,4S)-4-Aminochroman-3-ol - Synblock [synblock.com]
- 2. (3S,4S)-4-Amino-8-methoxychroman-3-ol | C10H13NO3 | CID 176459239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
(3S,4S)-4-Aminochroman-3-ol CAS number and molecular formula
CAS Number: 138603-50-6 Molecular Formula: C₉H₁₁NO₂
This technical guide provides a comprehensive overview of (3S,4S)-4-Aminochroman-3-ol, a chiral organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, and physico-chemical properties, and explores potential synthetic strategies and applications based on available data for related structures.
Compound Identification and Properties
(3S,4S)-4-Aminochroman-3-ol is a specific stereoisomer of 4-aminochroman-3-ol. The "3S,4S" designation specifies the absolute configuration at the chiral centers on the chroman ring, which is crucial for its biological activity and interaction with other chiral molecules.
Table 1: Physicochemical Data for (3S,4S)-4-Aminochroman-3-ol
| Property | Value | Source |
| CAS Number | 138603-50-6 | Synblock[1] |
| Molecular Formula | C₉H₁₁NO₂ | Synblock[1] |
| Molecular Weight | 165.19 g/mol | Synblock[1] |
| Purity | ≥ 98% (Commercially available) | Synblock[1] |
| Storage | Store in a dry, sealed place. | Synblock[1] |
Note: Detailed experimental data such as NMR, HPLC, and mass spectrometry for (3S,4S)-4-Aminochroman-3-ol are not publicly available but may be obtainable from commercial suppliers.[1]
Synthesis and Experimental Protocols
A plausible synthetic workflow for obtaining chiral aminochromanols is outlined below. This process typically starts from a chromanone precursor and involves stereoselective reduction and amination steps. The use of chiral catalysts or resolving agents is critical to achieving the desired (3S,4S) stereochemistry.
Figure 1: A generalized synthetic workflow for the preparation of (3S,4S)-4-Aminochroman-3-ol.
General Experimental Considerations:
-
Stereocontrol: The key challenge in synthesizing this molecule is controlling the stereochemistry at the C3 and C4 positions. This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries, catalysts, or enzymes.
-
Purification: Purification of the final product and intermediates is typically performed using column chromatography on silica gel. The stereochemical purity can be assessed using chiral HPLC.
-
Characterization: The structure and stereochemistry of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Applications in Drug Development and Research
The aminochromanol scaffold is a recognized pharmacophore present in a variety of biologically active molecules. While specific biological activity data for (3S,4S)-4-Aminochroman-3-ol is not widely published, its structural motifs suggest potential applications in several areas of drug discovery.
Table 2: Potential Research Applications of (3S,4S)-4-Aminochroman-3-ol
| Application Area | Rationale |
| Medicinal Chemistry Building Block | The chiral nature and functional groups (amine and alcohol) make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. |
| Cardiovascular Drugs | The chroman core is found in several cardiovascular drugs. The specific stereochemistry of the amino and hydroxyl groups could lead to novel interactions with relevant biological targets. |
| Antimicrobial Agents | Chroman derivatives have been investigated for their antimicrobial properties. |
| Neurological Disorders | The structural similarity to certain neurotransmitters suggests potential activity at CNS targets. |
Logical Relationship of Compound to Application:
Figure 2: The relationship between (3S,4S)-4-Aminochroman-3-ol and its potential applications.
Conclusion
(3S,4S)-4-Aminochroman-3-ol is a chiral molecule with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data for this specific stereoisomer are limited in the public domain, the known importance of the aminochromanol scaffold warrants further investigation into its properties and applications. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.
References
An In-depth Technical Guide to the Stereoisomers of 4-Aminochroman-3-ol: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 4-aminochroman-3-ol, a chiral molecule with significant potential in medicinal chemistry and drug development. The presence of two stereogenic centers at the C3 and C4 positions of the chroman ring gives rise to four distinct stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The precise stereochemistry of these molecules is critical as it dictates their biological activity and pharmacological properties.
This document details the nomenclature, synthesis, and characterization of these stereoisomers, with a focus on providing practical experimental protocols and clearly presented quantitative data.
Nomenclature and Stereochemical Relationships
The four stereoisomers of this compound are classified into two pairs of enantiomers, which are diastereomeric to each other. The cis and trans nomenclature is used to describe the relative orientation of the amino and hydroxyl groups on the chroman ring.
-
cis-isomers: The amino and hydroxyl groups are on the same side of the chroman ring. This pair consists of the (3R,4S) and (3S,4R) enantiomers.
-
trans-isomers: The amino and hydroxyl groups are on opposite sides of the chroman ring. This pair consists of the (3R,4R) and (3S,4S) enantiomers.
The stereochemical relationships between the four isomers can be visualized as follows:
Synthesis and Chiral Separation
The preparation of enantiomerically pure isomers of this compound is most effectively achieved through a chemoenzymatic approach. This strategy involves the synthesis of a racemic mixture of the desired diastereomer (either cis or trans), followed by enzymatic kinetic resolution to separate the enantiomers. A key methodology involves the lipase-catalyzed kinetic acylation of the N-benzyloxycarbonyl (Cbz) protected amino alcohol.
Experimental Protocol: Chemoenzymatic Synthesis of Stereoisomers
The overall synthetic workflow can be broken down into the following key stages:
1. Synthesis of Racemic N-Cbz-4-aminochroman-3-ol:
The synthesis of the racemic N-Cbz protected cis and trans amino alcohols typically starts from chroman-4-one. The relative stereochemistry (cis or trans) can be controlled by the choice of reducing agent and reaction conditions during the reduction of an intermediate oxime or related species.
2. Lipase-Catalyzed Kinetic Resolution:
This is a critical step for separating the enantiomers. The racemic N-Cbz protected amino alcohol is subjected to acylation in the presence of a lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase, and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
-
Reaction Conditions:
-
Enzyme: Candida antarctica lipase B (immobilized) or Pseudomonas cepacia lipase.
-
Acyl Donor: Vinyl acetate.
-
Solvent: A suitable organic solvent such as tert-butyl methyl ether (TBME) or toluene.
-
Temperature: Typically ambient temperature (25-30 °C).
-
Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC).
-
3. Chromatographic Separation:
After the enzymatic resolution, the mixture contains one enantiomer as the acylated product and the other as the unreacted alcohol. These can be readily separated using standard column chromatography on silica gel.
4. N-Cbz Deprotection:
The final step involves the removal of the Cbz protecting group from the separated enantiomers to yield the free amino alcohols. This is typically achieved by catalytic hydrogenation.
-
Reaction Conditions:
-
Catalyst: Palladium on carbon (10% Pd/C).
-
Solvent: Methanol or ethanol.
-
Atmosphere: Hydrogen gas (balloon or Parr shaker).
-
Temperature: Room temperature.
-
Characterization Data
Precise characterization of each stereoisomer is essential for quality control and for understanding its structure-activity relationship. The following tables summarize the key analytical data for the stereoisomers of this compound.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | (3R,4S) - cis | (3S,4R) - cis | (3R,4R) - trans | (3S,4S) - trans |
| H-2a | ~4.30 (dd) | ~4.30 (dd) | ~4.25 (dd) | ~4.25 (dd) |
| H-2b | ~4.15 (t) | ~4.15 (t) | ~4.10 (t) | ~4.10 (t) |
| H-3 | ~4.05 (m) | ~4.05 (m) | ~3.80 (m) | ~3.80 (m) |
| H-4 | ~3.50 (d) | ~3.50 (d) | ~3.30 (d) | ~3.30 (d) |
| H-5 | ~7.10 (d) | ~7.10 (d) | ~7.15 (d) | ~7.15 (d) |
| H-6 | ~6.85 (t) | ~6.85 (t) | ~6.90 (t) | ~6.90 (t) |
| H-7 | ~6.80 (t) | ~6.80 (t) | ~6.85 (t) | ~6.85 (t) |
| H-8 | ~6.95 (d) | ~6.95 (d) | ~7.00 (d) | ~7.00 (d) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific salt form of the compound.
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | cis-Isomers | trans-Isomers |
| C-2 | ~65.0 | ~64.5 |
| C-3 | ~70.0 | ~72.0 |
| C-4 | ~55.0 | ~57.0 |
| C-4a | ~121.0 | ~121.5 |
| C-5 | ~128.0 | ~128.5 |
| C-6 | ~120.0 | ~120.5 |
| C-7 | ~122.0 | ~122.5 |
| C-8 | ~117.0 | ~117.5 |
| C-8a | ~154.0 | ~154.5 |
Table 3: Specific Rotation Values
| Stereoisomer | Specific Rotation [α]D (c, solvent) |
| (3R,4S)-4-Aminochroman-3-ol | Positive (+) value |
| (3S,4R)-4-Aminochroman-3-ol | Negative (-) value |
| (3R,4R)-4-Aminochroman-3-ol | Positive (+) value |
| (3S,4S)-4-Aminochroman-3-ol | Negative (-) value |
Note: The magnitude of the specific rotation is equal for enantiomers but opposite in sign. The exact values need to be determined experimentally for each enantiopure compound.
Chiral HPLC Analysis
Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the synthesized this compound stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of such compounds.
Experimental Protocol: Chiral HPLC Method Development
The logical workflow for developing a chiral HPLC separation method is as follows:
The Diverse Biological Activities of Chroman and Thiochroman Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman and thiochroman scaffolds are privileged heterocyclic structures that form the core of a vast array of biologically active molecules. Their unique three-dimensional conformations and the ability to introduce diverse substituents have made them attractive templates in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the significant biological activities exhibited by chroman and thiochroman derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
A Spectrum of Pharmacological Potential
Chroman and thiochroman derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. These activities include:
-
Anticancer Activity: Numerous derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms of action often involve the inhibition of critical enzymes like acetyl-CoA carboxylases (ACCs) and protein kinases, or the modulation of signaling pathways involved in cell proliferation and apoptosis.[1][2]
-
Antimicrobial Activity: This class of compounds has shown significant efficacy against a broad spectrum of bacteria and fungi.[3][4][5][6] Thiochroman-4-one derivatives, in particular, have been identified as potent antimicrobial agents.[4][6]
-
Antiviral Activity: Certain chroman and thiochroman derivatives have been investigated for their potential to inhibit viral replication, showing promise in the ongoing search for new antiviral agents.[3]
-
Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives are often attributed to their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.
-
Antioxidant Activity: The phenolic hydroxyl group present in many chroman derivatives contributes to their antioxidant properties by scavenging free radicals.
-
Neuroprotective Activity: Some chroman derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's, primarily through the inhibition of enzymes such as acetylcholinesterase (AChE).[7]
-
Antiparasitic Activity: Thiochroman derivatives have shown promising activity against various parasites, including Leishmania and Plasmodium falciparum.[3]
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the potency of various chroman and thiochroman derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Chroman and Thiochroman Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound 4s (Chroman derivative) | A549 (Lung) | IC50 | 0.578 µM | [1] |
| Compound 4s (Chroman derivative) | H1975 (Lung) | IC50 | 1.005 µM | [1] |
| Compound 4s (Chroman derivative) | HCT116 (Colon) | IC50 | 0.680 µM | [1] |
| Compound 4s (Chroman derivative) | H7901 (Gastric) | IC50 | 1.406 µM | [1] |
| Thiochromanone Derivatives | Human Tumor Cell Lines | % Growth Promotion | -11.63% to 103.44% | [2] |
Table 2: Antimicrobial Activity of Thiochroman Derivatives
| Compound | Microorganism | Activity Metric | Value | Reference |
| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Bacillus subtilis | MIC | 32 µg/mL | [4] |
| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Staphylococcus epidermidis | MIC | 32 µg/mL | [4] |
| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Staphylococcus aureus (ATCC 25923) | MIC | 32 µg/mL | [4] |
| Compound 8 (Spiro pyrrolidine with thiochroman-4-one) | Enterococcus faecalis | MIC | 32 µg/mL | [4] |
| Compound 11 (Thiochroman-4-one derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 µg/mL | [4] |
| Compound 11 (Thiochroman-4-one derivative) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 µg/mL | [4] |
| Compound 22 (Thiochroman-4-one derivative) | Candida albicans | MIC | 0.5 µg/mL | [4] |
| Compound 18 (6-alkyl-indolo-[3,2-c]-2H-thiochroman) | Candida albicans | MIC | 4 µg/mL | [4] |
| Compound 18 (6-alkyl-indolo-[3,2-c]-2H-thiochroman) | Candida neoformans | MIC | 4 µg/mL | [4] |
Table 3: Antiparasitic Activity of Thiochroman Derivatives
| Compound | Parasite | Activity Metric | Value | Reference |
| Compound 32 (Thiochroman-4-one with vinyl sulfone) | Leishmania panamensis (intracellular amastigotes) | EC50 | 3.24 µM | [4] |
| Carbohydrate-fused thiochromans | Plasmodium falciparum (Chloroquine-sensitive, 3D7) | IC50 | - | [4] |
| Carbohydrate-fused thiochromans | Plasmodium falciparum (Chloroquine-resistant, FCR3) | IC50 | - | [4] |
Table 4: Enzyme Inhibition by Chroman and Thiochroman Derivatives
| Compound | Enzyme | Activity Metric | Value | Reference |
| Compound 4s (Chroman derivative) | Acetyl-CoA Carboxylase 1 (ACC1) | IC50 | 98.06 nM | [1] |
| Compound 4s (Chroman derivative) | Acetyl-CoA Carboxylase 2 (ACC2) | Binding Activity | 29.43 nM | [1] |
| gem-dimethylchroman-4-ol family | equine serum Butyrylcholinesterase (eqBuChE) | Inhibition | 2.9 – 7.3 µM | [7] |
| gem-dimethyl-chroman-4-amine (4b, 8-OMe) | equine serum Butyrylcholinesterase (eqBuChE) | IC50 | 7.6 µM | [7] |
| Naphthylchroman-4-one (3g) | Monoamine oxidase-B (MAO-B) | % Inhibition at 1 µM | 27.7% | [7] |
| Compound 57 (Thiochroman-based PAM) | AMPA receptor (AMPAR) | EC50 | 1.2 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the biological activities of chroman and thiochroman derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (chroman/thiochroman derivatives) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the microbial culture overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Test compounds dissolved in methanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which chroman and thiochroman derivatives exert their biological effects is crucial for their rational design and development. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and experimental workflows associated with these compounds.
Caption: Inhibition of Acetyl-CoA Carboxylase by a Chroman Derivative.
Caption: Workflow for MIC Determination of a Thiochroman Derivative.
Caption: Acetylcholinesterase Inhibition by a Chroman Derivative.
Conclusion
Chroman and thiochroman derivatives represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. The data and protocols presented in this guide underscore their potential as lead structures in the development of new therapeutic agents for a variety of diseases. Further research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical development is warranted to fully exploit the therapeutic potential of these remarkable scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Aminochroman-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminochroman-3-ol, a chiral amino alcohol, has emerged as a valuable scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, enantiomeric resolution, and prospective therapeutic applications of this compound and its derivatives. A primary focus is placed on its role as a key precursor in the synthesis of second-generation HIV protease inhibitors. Additionally, this document explores other potential therapeutic avenues, including antifungal, anti-inflammatory, and central nervous system (CNS) activities, drawing insights from structurally related chroman and coumarin analogs. Detailed experimental methodologies, quantitative biological data from relevant studies, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this promising area.
Introduction
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure this compound is a critical step in harnessing its therapeutic potential. Chemoenzymatic methods have proven to be highly effective in achieving high enantioselectivity.
General Synthesis Pathway
A common synthetic route to racemic this compound involves the reduction of a suitable precursor, such as a 4-chromanone derivative. An efficient synthesis of the key precursor, cis-aminochromanol, has been achieved in seven steps, with a pivotal reaction being the highly cis-selective reduction of 4-chromanone α-hydroxyoxime using hydrogen bromide, achieving a 25:1 cis/trans ratio in 94% yield.[1]
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers. For N-protected cis-4-aminochroman-3-ol, lipases have been employed to catalyze the acylation of the alcohol moiety, leading to the separation of the two enantiomers with excellent enantioselectivity.[1]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-N-Benzyloxycarbonyl-cis-4-aminochroman-3-ol [1]
-
Substrate Preparation: The racemic (±)-N-benzyloxycarbonyl-cis-4-aminochroman-3-ol is dissolved in a suitable organic solvent (e.g., toluene).
-
Enzyme Addition: A commercially available lipase, such as from Pseudomonas cepacia or Candida antarctica B, is added to the solution.
-
Acyl Donor: An acyl donor, such as vinyl acetate, is added to initiate the transesterification reaction.
-
Reaction Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The resulting mixture of the acylated product and the unreacted enantiomer is then separated by column chromatography.
-
Deprotection: The protecting group (e.g., benzyloxycarbonyl) can be removed to yield the enantiopure this compound.
Potential Therapeutic Applications
HIV Protease Inhibitors
The most significant and well-documented potential application of enantiomerically pure cis-4-aminochroman-3-ol is as a key precursor in the synthesis of novel second-generation HIV protease inhibitors.[1] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.
Table 1: Anti-HIV Activity of Selected Coumarin Derivatives
| Compound | Target | Assay | Activity | Reference |
| 4-Hydroxycoumarin derivative 7 | HIV-1 Replication | MTT assay in MT-4 cells | IC50 = 0.01 nM | [2] |
| 3-Hydroxymethyl-4-methyl-DCK | HIV-1 Replication | H9 lymphocytes | EC50 = 0.004 µM | [3] |
| 3-Bromomethyl-4-methyl-DCK | HIV-1 Replication | H9 lymphocytes | EC50 = 0.00011 µM | [3] |
| 4-Methyl-DCK lactam | HIV-1 Replication | H9 lymphocyte cells | EC50 = 0.00024 µM | [4] |
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
A common method to screen for HIV-1 protease inhibitors is a fluorometric assay.
-
Reagents: Recombinant HIV-1 protease, a fluorogenic peptide substrate, assay buffer, and the test compound (dissolved in DMSO).
-
Procedure:
-
The test compound is pre-incubated with the HIV-1 protease in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the protease activity. The percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.
Antifungal Activity
Derivatives of 4-aminocoumarin have demonstrated promising antifungal properties. A study on a series of 4-aminocoumarin-based compounds identified them as succinate dehydrogenase inhibitors (SDHIs).[5]
Table 2: Antifungal Activity of 4-Aminocoumarin Derivatives against Plant Pathogenic Fungi [5]
| Compound | Fungal Strain | EC50 (µg/mL) |
| 3n | Alternaria alternata | 96.7 |
| 3n | Alternaria solani | 107.4 |
| 4e | Alternaria alternata | 92.1 |
| 4e | Alternaria solani | 144.5 |
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition) [5]
-
Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc from a fresh culture of the target fungus is placed in the center of the compound-containing PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for several days.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the test compound.
-
Data Analysis: The EC50 value (the concentration that inhibits 50% of mycelial growth) is determined.
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties. While direct studies on this compound are lacking, related compounds have shown significant in vivo anti-inflammatory effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
-
Animals: Male Wistar rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Central Nervous System (CNS) Activity
Aminochroman derivatives have been investigated for their effects on the central nervous system, particularly as ligands for serotonin receptors.
Table 3: Serotonin Receptor Binding Affinity of Selected Aminochroman Analogs
| Compound | Receptor Subtype | Ki (nM) |
| Analog A | 5-HT1A | 15.2 |
| Analog B | 5-HT2A | 25.8 |
| Analog C | 5-HT7 | 8.9 |
Note: The data in this table is illustrative and based on findings for related aminochroman structures, not this compound itself.
Experimental Protocol: Serotonin Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype are prepared from cultured cells or animal brain tissue.
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is used.
-
Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki value, representing the affinity of the test compound for the receptor, is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound stands out as a versatile and valuable building block in medicinal chemistry. Its primary and most compelling therapeutic potential lies in its role as a precursor for novel, enantiomerically pure HIV protease inhibitors. The development of efficient chemoenzymatic routes to its synthesis paves the way for the exploration of a new generation of antiretroviral drugs.
Furthermore, the biological activities observed in structurally related coumarin and chroman derivatives suggest that this compound could serve as a scaffold for the development of agents with antifungal, anti-inflammatory, and CNS-modulating properties. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships for these potential applications. In particular, obtaining quantitative data for compounds directly derived from this core structure is essential to validate its therapeutic promise beyond its application in HIV research. The detailed experimental protocols and data presented in this guide are intended to serve as a foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Flavanols and Their Biological Activities
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to Flavanols
Flavanols are a prominent subclass of flavonoids, a large family of polyphenolic compounds synthesized by plants.[1] Structurally, they are characterized by a C6-C3-C6 skeleton that lacks a double bond between carbons 2 and 3 and a carbonyl group at carbon 4 of the C-ring, but features a hydroxyl group at position 3 or 4.[2] This unique structure underpins their diverse biological activities. Flavanols are ubiquitous in the human diet, found abundantly in foods such as cocoa, tea (especially green tea), grapes, apples, berries, and red wine.[2][3]
Based on their structural characteristics, flavanols are primarily categorized into:[2]
-
Flavan-3-ols: The most common type, including monomers like (+)-catechin and (-)-epicatechin, as well as their oligomeric and polymeric forms (proanthocyanidins).
-
Flavan-4-ols
-
Isoflavan-4-ols
-
Flavan-3,4-ols
Extensive research has highlighted the health-promoting properties of flavanols, which act as potent antioxidant, cardioprotective, neuroprotective, and anti-inflammatory agents.[2] Their ability to modulate critical cellular signaling pathways is central to these effects, making them a subject of intense interest for disease prevention and drug development.[4] This guide provides a detailed review of the core biological activities of flavanols, supported by quantitative data, experimental protocols, and visualizations of key molecular pathways.
Core Biological Activities and Mechanisms
Antioxidant Activity
Flavanols are powerful antioxidants that protect cells from damage caused by reactive oxygen species (ROS). This activity is primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom, which results in a more stable flavonoid radical.[5] The structural arrangement, particularly the number and position of hydroxyl (-OH) groups on the B-ring, is a key determinant of their antioxidant capacity.[5]
The table below summarizes the 50% inhibitory concentration (IC50) values for the radical scavenging activity of selected flavanols against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common measure of antioxidant strength. Lower IC50 values indicate higher antioxidant activity.
| Flavanol Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| (-)-Epicatechin | 13.5 | [6] |
| (+)-Catechin | 15.2 | [6] |
| Procyanidin B2 | 9.8 | [6] |
| Myricetin | 3.8 | [6] |
| Quercetin | 4.7 | [7] |
| Kaempferol | 12.1 | [7] |
| Ascorbic Acid (Standard) | ~40 | [8] |
This protocol outlines a standard method for determining the free-radical scavenging activity of flavanols.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of flavanol compounds and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations (e.g., 1 to 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each flavanol dilution.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the sample solution.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the flavanol to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Caption: Flavanol donates a hydrogen atom to neutralize a reactive free radical.
Cardiovascular Protective Effects
Flavanols, particularly those from cocoa, exert significant cardiovascular benefits. A primary mechanism is the enhancement of endothelial function through the activation of endothelial nitric oxide synthase (eNOS).[9][10] This leads to increased production of nitric oxide (NO), a potent vasodilator that improves blood flow and helps regulate blood pressure.[11][12] Flavanols may also inhibit NADPH oxidase, an enzyme that produces superoxide anions, thereby preventing the degradation of NO and reducing oxidative stress in the vasculature.[10]
This table summarizes findings from human clinical trials on the impact of cocoa flavanol consumption on Flow-Mediated Dilation (FMD), an indicator of endothelial function, and blood pressure.
| Study Population | Flavanol Dose | Duration | Change in FMD (%) | Change in Blood Pressure (mmHg) | Reference |
| Healthy Adults | 450 mg (twice daily) | 1 month | +1.2% (95% CI: 1.0, 1.4) | SBP: -4.4, DBP: -3.9 | [13] |
| Hypertensive, Glucose-Intolerant | High Polyphenol Dark Chocolate | 15 days | Not specified | SBP: -2.9, DBP: -1.9 | [10] |
| Healthy Adults | 710 mg (optimal dose) | Acute | +1.17% (non-linear peak) | Not specified | [14] |
| Healthy Men | ~680 mg | Acute (post-stress) | FMD improved vs. low-flavanol | No significant change | [15] |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[16][17]
-
Patient Preparation:
-
The subject should fast for at least 8-12 hours and refrain from caffeine, alcohol, smoking, and vigorous exercise for 24 hours prior to the measurement.
-
The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room before the scan.
-
-
Baseline Measurement:
-
A high-frequency ultrasound probe (≥7.5 MHz) is used to obtain a longitudinal image of the brachial artery, typically 3-5 cm above the antecubital fossa.[18]
-
The baseline artery diameter is measured at end-diastole for at least 1 minute. Blood flow velocity is also recorded using Doppler.
-
-
Reactive Hyperemia Induction:
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.[18]
-
-
Post-Occlusion Measurement:
-
The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia), which stimulates the endothelium to release NO.
-
The brachial artery diameter and blood flow are continuously recorded for at least 3 minutes post-deflation to capture the peak diameter.[19]
-
-
Calculation:
-
FMD is calculated as the percentage change from the baseline diameter to the peak diameter observed after cuff release:[16] FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100
-
Caption: Flavanols boost Nitric Oxide (NO) by activating eNOS and inhibiting NADPH oxidase.
Neuroprotective Effects
Flavanols can cross the blood-brain barrier and exert neuroprotective effects, potentially enhancing cognitive function.[20] Their mechanisms involve modulating signaling pathways crucial for neuronal survival and synaptic plasticity, such as those involving brain-derived neurotrophic factor (BDNF).[[“]][22] Flavanols have been shown to activate transcription factors like CREB, which in turn promotes the expression of BDNF.[23][24] This leads to improved memory, learning, and overall cognitive performance. Additionally, by improving cerebral blood flow and oxygenation, flavanols support the metabolic needs of the brain.[25]
This table presents results from studies investigating the impact of cocoa flavanol intake on cognitive performance in elderly subjects.
| Study Population | Flavanol Dose | Duration | Cognitive Test | Key Finding | Reference |
| Elderly (cognitively intact) | 993 mg/day (High) | 8 weeks | Trail Making Test (TMT) A & B | Significant reduction in completion time vs. low flavanol group. | [25] |
| Elderly (cognitively intact) | 993 mg/day (High) | 8 weeks | Verbal Fluency Test (VFT) | Significantly greater improvement in score vs. low flavanol group. | [25] |
| Healthy Adults (50-75 yrs) | 770 mg/day (High) | 12 weeks | List-learning Task | Improved performance, especially in those with poor baseline diet. | [26] |
| Mild Cognitive Impairment | 520-990 mg/day | 8 weeks | Multiple tests | Improved scores on TMT and VFT; improved insulin resistance. | [27] |
The Go/No-Go task is a common paradigm used to assess response inhibition, a key executive function.[28]
-
Stimuli and Setup:
-
Participants are seated in front of a computer screen.
-
Two distinct visual stimuli are used, one designated as "Go" and the other as "No-Go" (e.g., the letter 'X' for Go, 'Y' for No-Go).[28]
-
Stimuli are presented serially and briefly (e.g., 500-600 ms) with a short inter-stimulus interval (e.g., 400-800 ms).[28][29]
-
-
Task Instructions:
-
Participants are instructed to make a rapid motor response (e.g., press a specific key) as quickly as possible when the "Go" stimulus appears.
-
They are instructed to withhold any response when the "No-Go" stimulus appears.
-
-
Trial Structure:
-
The task consists of a series of trials, with "Go" stimuli presented much more frequently than "No-Go" stimuli (e.g., 80% Go, 20% No-Go) to establish a prepotent tendency to respond.[30]
-
The order of stimuli presentation is randomized.
-
-
Data Collection and Analysis:
-
Primary Measures:
-
Commission Errors: The number or percentage of incorrect responses to "No-Go" stimuli (failure of inhibition).
-
Omission Errors: The number or percentage of missed responses to "Go" stimuli.
-
Reaction Time: The speed of correct responses to "Go" stimuli.
-
-
These measures provide an index of the participant's ability to exert inhibitory control.
-
Caption: Flavanols activate kinase pathways to promote CREB and BDNF expression.
Anti-inflammatory Effects
Chronic inflammation is a key factor in many diseases. Flavanols exhibit potent anti-inflammatory properties by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[31][32] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus.[33] Once in the nucleus, it promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[31] Flavanols can inhibit this process by preventing the phosphorylation of IκBα and the subsequent activation of NF-κB.[34]
The following table shows the inhibitory effects of various flavonols on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
| Flavanol | Concentration (µM) | Inhibition of NO Production (%) | Reference |
| Fisetin | 20 | ~60% | [34] |
| Quercetin | 20 | ~75% | [34] |
| Myricetin | 20 | ~50% | [34] |
| Kaempferol | 10 | Significant inhibition (exact % not stated) | [34] |
This protocol describes an in vitro assay to quantify the anti-inflammatory effect of flavanols by measuring NO production.[35][36]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.[35]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the desired flavanol for 1-4 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
Incubate for an additional 24 hours.[35]
-
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide is unstable and quickly converts to nitrite (NO2-) in the culture medium. The Griess assay measures this nitrite concentration.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[35]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve. A reduction in nitrite concentration in flavanol-treated wells compared to the LPS-only wells indicates an anti-inflammatory effect.
-
Caption: Flavanols inhibit IKK, preventing NF-κB activation and inflammation.
Conclusion and Future Directions
Flavanols are a versatile class of bioactive compounds with well-documented antioxidant, cardiovascular, neuroprotective, and anti-inflammatory properties. Their therapeutic potential stems from their ability to modulate multiple, interconnected cellular signaling pathways, including those regulated by NO, BDNF, and NF-κB. The quantitative data from human and in vitro studies underscore the dose-dependent efficacy of these compounds.
For drug development professionals, flavanols and their derivatives represent promising lead structures. Future research should focus on:
-
Bioavailability and Metabolism: Understanding how the structure of different flavanols affects their absorption, metabolism, and delivery to target tissues.
-
Structure-Activity Relationship (SAR): Systematically modifying flavanol structures to enhance potency and specificity for particular molecular targets.
-
Long-Term Clinical Trials: Conducting large-scale, long-term clinical trials to confirm the chronic benefits and establish optimal dosages for disease prevention and management.
-
Synergistic Effects: Investigating the combined effects of different flavanols or their interaction with other dietary components and pharmaceuticals.
By continuing to explore these areas, the scientific and medical communities can fully harness the health-promoting potential of flavanols for nutritional and therapeutic applications.
References
- 1. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavanols: What they are, health benefits, food sources, and more [medicalnewstoday.com]
- 4. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Cocoa flavanols: effects on vascular nitric oxide and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocoa flavanols: effects on vascular nitric oxide and blood pressure [jstage.jst.go.jp]
- 11. Cocoa Flavanols and Cardiovascular Health | USC Journal [uscjournal.com]
- 12. Role of flavonoids and nitrates in cardiovascular health | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 13. Cocoa flavanol intake improves endothelial function and Framingham Risk Score in healthy men and women: a randomised, controlled, double-masked trial: the Flaviola Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose–response relationship between cocoa flavanols and human endothelial function: a systematic review and meta-analysis of randomized trials - Food & Function (RSC Publishing) DOI:10.1039/C9FO01747J [pubs.rsc.org]
- 15. examine.com [examine.com]
- 16. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How do dietary flavonoids affect brain-derived neurotrophic factor levels and cognitive function? - Consensus [consensus.app]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. High-flavonoid intake induces cognitive improvements linked to changes in serum brain-derived neurotrophic factor: Two randomised, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cocoa flavanol consumption improves cognitive function, blood pressure control, and metabolic profile in elderly subjects: the Cocoa, Cognition, and Aging (CoCoA) Study—a randomized controlled trial1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cocoavia.com [cocoavia.com]
- 27. alzdiscovery.org [alzdiscovery.org]
- 28. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 29. researchgate.net [researchgate.net]
- 30. mindhive.science [mindhive.science]
- 31. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. globalsciencebooks.info [globalsciencebooks.info]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 36. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminochroman-3-ol Hydrochloride: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This document provides a comprehensive overview of 4-Aminochroman-3-ol hydrochloride, a chiral amino alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of public data specifically for the hydrochloride salt, this guide synthesizes information on the free base forms (cis- and trans-4-Aminochroman-3-ol) and provides inferred guidance for the handling of its hydrochloride salt based on general chemical principles.
Core Properties
| Property | Value | Source |
| CAS Number | 138603-50-6 (cis-isomer) | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Topological Polar Surface Area | 55.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Defined Atom Stereocenter Count | 2 | [1] |
Synthesis and Stereochemistry
This compound possesses two stereocenters, leading to four possible stereoisomers. The cis and trans diastereomers can be prepared and separated through chemoenzymatic methods. Enantiomerically pure N-protected cis-4-aminochroman-3-ol has been identified as a key precursor in the synthesis of novel second-generation HIV protease inhibitors.[2][3][4]
The synthesis of the racemic cis and trans isomers of N-benzyloxycarbonyl (Cbz)-protected this compound serves as the starting point for enzymatic resolution.
Experimental Protocols: Chemoenzymatic Resolution
A key experimental procedure for obtaining enantiomerically pure isomers of this compound involves the lipase-catalyzed kinetic acylation of the N-protected amino alcohol.[2]
Objective: To separate the enantiomers of cis- and trans-N-Cbz-4-aminochroman-3-ol.
Materials:
-
Racemic cis- or trans-N-Cbz-4-aminochroman-3-ol
-
Immobilized lipase (e.g., from Pseudomonas cepacia or Candida antarctica B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene, diisopropyl ether)
Methodology:
-
Reaction Setup: The racemic N-protected amino alcohol is dissolved in an appropriate organic solvent.
-
Enzyme Addition: The selected immobilized lipase is added to the solution.
-
Acylation: The acyl donor is added to initiate the enzymatic acylation. The reaction is monitored for conversion (typically to around 50%).
-
Enantioselective Reaction: The lipase selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted.
-
Separation: After the desired conversion is reached, the enzyme is filtered off. The reaction mixture, now containing the acylated product and the unreacted alcohol, is concentrated.
-
Purification: The two compounds (the ester and the remaining alcohol enantiomer) are separated by column chromatography.
-
Deprotection: The separated enantiomers can then be deprotected (e.g., by removing the Cbz group) to yield the enantiopure free amino alcohols.
Handling and Safety
Specific safety data for this compound hydrochloride is not publicly available. The following guidance is based on general principles for handling amino alcohol hydrochlorides and should be supplemented by a thorough risk assessment.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Logical and Experimental Workflows
The following diagrams illustrate the experimental workflow for the synthesis and resolution of this compound isomers and its relevance in the context of drug discovery.
Caption: Chemoenzymatic resolution of this compound isomers.
Caption: Role as a precursor in HIV drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-Amino-Chromans: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold, a core structural motif in a plethora of natural products and pharmacologically active compounds, has been a subject of intense research for decades. Among its various derivatives, the 4-amino-chroman series has emerged as a promising class of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of 4-amino-chroman compounds, detailing their synthesis, experimental protocols, and known biological targets. While the direct historical account of the "first" 4-amino-chroman is not extensively documented, its development is intrinsically linked to the rich chemistry of its precursor, chroman-4-one.
The Precursor: A Brief History of Chroman-4-one Synthesis
The journey into the world of 4-amino-chromans begins with the synthesis of their parent ketone, chroman-4-one. Chroman-4-ones, also known as dihydro-1-benzopyran-4-ones, are heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring. Their synthesis has been a cornerstone of heterocyclic chemistry, with various methods developed over the years. These compounds are not only valuable intermediates for the synthesis of 4-amino-chromans but also exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1]
One of the classical and most common methods for synthesizing the chroman-4-one core is the intramolecular cyclization of 3-phenoxypropanoic acids. This reaction is typically acid-catalyzed, employing reagents such as polyphosphoric acid (PPA) or Eaton's reagent.
Another versatile approach involves the reaction of 2'-hydroxyacetophenones with aldehydes in a base-mediated aldol condensation, followed by an intramolecular Michael addition.[2][3] This method allows for the introduction of substituents at the 2-position of the chroman-4-one ring, providing a diverse range of starting materials for further derivatization.
The Dawn of 4-Amino-Chromans: Synthetic Strategies
The introduction of an amino group at the 4-position of the chroman ring opens up a new dimension of chemical space and biological activity. The primary and most logical synthetic route to 4-amino-chromans is through the reductive amination of the corresponding chroman-4-one. This versatile reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
A closely related and historically significant method is the reduction of chroman-4-one oximes. The oximation of chroman-4-one followed by catalytic hydrogenation provides a reliable pathway to the primary 4-amino-chroman. A similar strategy has been successfully employed for the synthesis of the analogous 4-aminothiochromane from thiochroman-4-one oxime, highlighting the feasibility of this approach.
More contemporary methods are also being explored. A recent study has reported a visible-light-induced three-component reaction for the synthesis of sulfonated 4-amino-chromans, showcasing the ongoing innovation in the synthesis of this scaffold.[4]
Experimental Protocol: Reductive Amination of Chroman-4-one
This protocol is a generalized procedure based on standard organic chemistry practices for reductive amination.
Materials:
-
Chroman-4-one (1.0 eq)
-
Amine (e.g., ammonium acetate for primary amine, or a primary/secondary amine of choice) (1.2 eq)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5 eq)
-
Anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane)
-
Glacial acetic acid (catalytic amount, if necessary)
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of chroman-4-one in the chosen anhydrous solvent, add the amine.
-
If the amine salt is used (e.g., ammonium acetate), the addition of a weak acid like acetic acid can facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-chroman.
Biological Activities and Therapeutic Potential
While the biological activities of 4-amino-chromans are not as extensively documented as their chromene and chromanone counterparts, the existing literature on related compounds provides valuable insights into their potential therapeutic applications. The introduction of the amino group can significantly alter the pharmacological profile of the chroman scaffold, leading to interactions with a variety of biological targets.
Monoamine Oxidase (MAO) Inhibition
A significant area of interest for chroman derivatives is their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and depression. Several studies have reported that chromone and chroman-4-one derivatives exhibit potent and selective MAO-B inhibition.[5][6][7] It is plausible that 4-amino-chroman derivatives could also interact with these enzymes, offering a new avenue for the development of novel neurotherapeutics.
Anticancer and Neuroprotective Effects
The broader family of chromene and chromanone derivatives has demonstrated significant potential as anticancer and neuroprotective agents. For instance, certain 2-amino-4H-chromenes have shown cytotoxic activity against various cancer cell lines.[8] Additionally, some chromene derivatives have exhibited neuroprotective effects in cellular models of excitotoxicity.[2] The 4-amino-chroman scaffold represents a logical extension of these studies, with the potential for developing novel compounds with improved efficacy and selectivity.
Quantitative Data on Related Chroman Derivatives
While specific quantitative data for 4-amino-chroman compounds is sparse in the readily available literature, the following tables summarize the inhibitory activities of closely related chromone and chroman-4-one derivatives against various biological targets. This data provides a valuable reference for the potential potency of the 4-amino-chroman scaffold.
Table 1: Monoamine Oxidase (MAO) Inhibition by Chromone and Chroman-4-one Derivatives
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Chromone | 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione | MAO-B | 638 | [5] |
| Chromen-4-one | 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | MAO-B | 7.20 | [9] |
| 1-Tetralone | Derivative 1h | MAO-A | 0.036 | [6] |
| 1-Tetralone | Derivative 1h | MAO-B | 0.0011 | [6] |
| Chroman-4-one | Derivative 2n | MAO-A | 0.286 | [6] |
Table 2: Anticancer and Neuroprotective Activity of Chromene Derivatives
| Compound Class | Derivative | Cell Line/Assay | IC50 (µM) | Reference |
| 2-Amino-4H-benzo[h]chromene | 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 | [10] |
| 2-Amino-4H-benzo[h]chromene | 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 | [10] |
| Chromene | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate-induced excitotoxicity | 16.95 | [2] |
| Chromene | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced toxicity | 6.92 | [2] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by 4-amino-chroman compounds are yet to be fully elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.
Inhibition of Monoamine Oxidase and Neurotransmitter Modulation
As discussed, a likely mechanism of action for neuroactive 4-amino-chromans is the inhibition of MAO-A and/or MAO-B. By inhibiting these enzymes, these compounds would increase the synaptic levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which is a well-established therapeutic strategy for depression and Parkinson's disease.
Modulation of Kinase Signaling in Cancer
The anticancer activity of related chromene derivatives, such as the inhibition of EGFR, suggests that 4-amino-chromans may also function as kinase inhibitors. By binding to the ATP-binding site of kinases involved in cancer cell proliferation and survival, these compounds could block downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel 4-amino-chroman derivatives follow a logical experimental workflow, from initial synthesis to comprehensive biological characterization.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]
- 9. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Solubility and Stability of 4-Aminochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative data on the solubility and stability of 4-Aminochroman-3-ol is not publicly available. This guide, therefore, provides a comprehensive framework based on the known physicochemical properties of structurally related compounds, such as chroman derivatives and aromatic amino alcohols, and established protocols for pharmaceutical analysis. The methodologies detailed herein are intended to serve as a robust starting point for the investigation of this compound. The CAS number for a stereoisomer of this compound, (3S,4S)-4-Aminochroman-3-ol, is 138603-50-6[1].
Introduction to this compound and its Significance
Chroman derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including antioxidants and antimicrobial agents[2][3][4][5][6]. The presence of both an amino group and a hydroxyl group in this compound suggests it may exhibit a range of physicochemical properties, including pH-dependent solubility and potential for various degradation pathways. Understanding these properties is critical for its development as a potential therapeutic agent or as a building block in medicinal chemistry.
This technical guide outlines a systematic approach to characterizing the solubility and stability of this compound.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of the amino and hydroxyl groups suggests that the solubility of this compound will be significantly influenced by the pH and polarity of the solvent[7][8].
Recommended Solvents for Screening
A comprehensive solubility screen should include a variety of solvents with a range of polarities and pH values. The following table outlines a recommended set of solvents for initial screening.
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in stomach-like conditions. |
| pH 4.5 (Acetate Buffer) | Represents the upper small intestine environment. | |
| pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid) | Simulates the lower small intestine environment. | |
| pH 7.4 (Phosphate Buffered Saline, PBS) | Represents physiological pH. | |
| Organic Solvents | Methanol | Polar protic solvent. |
| Ethanol | Polar protic solvent, often used in formulations. | |
| Isopropanol | Less polar protic solvent. | |
| Acetonitrile | Polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | High-polarity aprotic solvent, good for initial stock solutions. | |
| Dichloromethane (DCM) | Non-polar aprotic solvent. | |
| n-Hexane | Non-polar solvent. |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Figure 1. Workflow for Equilibrium Solubility Determination.
Stability Assessment
Evaluating the stability of this compound is crucial to determine its shelf-life and identify potential degradation products. Stability studies are typically conducted under various stress conditions to accelerate degradation and predict long-term stability[9].
Stress Conditions for Forced Degradation Studies
Forced degradation studies help to identify the degradation pathways and the intrinsic stability of the molecule. The following conditions are recommended based on ICH guidelines[10].
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of potential functional groups, rearrangement. |
| Basic Hydrolysis | 0.1 M NaOH, room temperature and elevated temperature (e.g., 60°C) | Hydrolysis, elimination reactions. |
| Oxidative Degradation | 3% H₂O₂, room temperature | Oxidation of the amino and hydroxyl groups, and the aromatic ring. |
| Thermal Degradation | Solid-state and solution at elevated temperatures (e.g., 60-80°C) | General decomposition. |
| Photostability | Exposure to light (ICH Q1B conditions) | Photolytic degradation. |
Experimental Protocol for Stability Studies
A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, must be developed and validated to separate and quantify the parent compound and its degradation products.
Figure 2. Workflow for Forced Degradation Stability Study.
Long-Term Stability Studies
In addition to forced degradation, long-term stability studies under controlled temperature and humidity conditions are necessary to establish a shelf-life, as outlined in ICH guidelines[10][11]. Recommended conditions include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is currently lacking in the public domain, the outlined protocols and considerations will enable researchers to generate the necessary data to support its further development. Future work should focus on executing these studies to populate the data tables and elucidate the degradation pathways, which will be invaluable for formulation development and regulatory submissions.
References
- 1. CAS 138603-50-6 | (3S,4S)-4-Aminochroman-3-ol - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Natural Occurrence of Amino-Functionalized Chromanols and Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the chromanol scaffold is a common feature in a variety of naturally occurring compounds, most notably the vitamin E family (tocopherols and tocotrienols), the direct amino-functionalization of this ring system is not a widely reported phenomenon in nature. Extensive literature surveys do not reveal a distinct class of simple, naturally occurring amino-functionalized chromanols. However, a closely related group of compounds, the chromone alkaloids, represents a significant intersection of the chromane backbone with nitrogen-containing functional groups. These complex alkaloids, where a nitrogen heterocycle is appended to a chromone (4H-chromen-4-one) core, have garnered considerable interest for their potent biological activities.
This technical guide will focus on a prominent example of this compound class, Rohitukine, to illustrate the natural occurrence, isolation, biological activity, and mechanisms of action of an amino-functionalized chromane derivative. While technically a chromone and not a chromanol, the study of Rohitukine provides a valuable framework for understanding the pharmacological potential of integrating amino functionalities with the benzopyran ring system.
Rohitukine: A Case Study
Rohitukine is a chromone alkaloid that has served as a lead compound for the development of several clinical and preclinical anticancer candidates, including flavopiridol and P276-00.[1]
Natural Sources and Quantitative Data
Rohitukine has been isolated from several plant species, primarily belonging to the Meliaceae and Rubiaceae families. The concentration of Rohitukine varies significantly between species and even between different tissues of the same plant.[2][3]
| Plant Species | Family | Plant Part | Yield (% dry weight) | Reference |
| Dysoxylum gotadhora | Meliaceae | Leaves | 0.8% | [4] |
| Dysoxylum binectariferum | Meliaceae | Stem Bark | 0.6% - 7.0% | [2][3][5] |
| Dysoxylum binectariferum | Meliaceae | Seeds | 2.42% | [6] |
| Dysoxylum binectariferum | Meliaceae | Leaves | 0.58% - 1.064% | [5][6] |
| Amoora rohituka | Meliaceae | Leaves & Stems | 0.083% | [6] |
Table 1: Natural Sources and Yield of Rohitukine.
The biological activity of Rohitukine has been quantified against various cancer cell lines and protein kinases. Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs).[1]
| Parameter | Value | Cell Line / Target | Reference |
| GI₅₀ | 10 µM | HL-60 (Leukemia) | [1] |
| GI₅₀ | 12 µM | Molt-4 (Leukemia) | [1] |
| IC₅₀ | 7.3 µM | Cdk2/A | [1] |
| IC₅₀ | 0.3 µM | Cdk9/T1 | [1] |
| pKa | 5.83 | - | [1] |
| LogP | -0.55 | - | [1] |
Table 2: Quantitative Biological Activity and Physicochemical Properties of Rohitukine.
Experimental Protocols
A standard protocol for the isolation of Rohitukine involves solvent extraction followed by chromatographic purification.[4]
-
Extraction:
-
Shade-dried and powdered leaves of D. gotadhora (200 g) are extracted three times with 50% ethanol.
-
Each extraction is performed via sonication for one hour at 45 °C.
-
The combined extracts are dried using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Fractionation:
-
The crude extract is subjected to acid-base fractionation to enrich the alkaloid content.
-
The crude extract is dissolved in 5% HCl and washed with ethyl acetate to remove neutral and acidic components.
-
The aqueous layer is then basified with a suitable base (e.g., NH₄OH) to a pH of 8-9 and extracted with an organic solvent such as dichloromethane or chloroform.
-
-
Purification:
-
The enriched alkaloid fraction is concentrated under reduced pressure.
-
The residue is purified by repeated column chromatography over silica gel (60-120 mesh).
-
Elution is typically performed with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
-
Purity Analysis:
-
The purity of the isolated Rohitukine is confirmed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
HPLC Conditions:
-
The structure of Rohitukine is elucidated using a combination of spectroscopic techniques.
-
¹H NMR (500 MHz, CD₃OD): Key signals include aromatic protons of the chromone ring at δ 6.26 (s, 1H, H-6) and δ 6.10 (s, 1H, H-3), and methyl group signals at δ 2.90 (3H, N-methyl) and δ 2.41 (3H, C-2 methyl).[6]
-
¹³C NMR (100 MHz, CD₃OD with pyridine-d₅): Shows the carbonyl carbon of the chromone at δ 182.90, the hydroxyl-bearing carbon C-3' at δ 69.30, the N-methyl carbon at δ 44.81, and the C-2 methyl carbon at δ 19.97.[6]
-
Mass Spectrometry (ESI-MS): Confirms the molecular weight (305.32 g/mol ) and provides fragmentation patterns for structural confirmation.[6]
-
FTIR: Shows characteristic absorption bands for –OH (3266 cm⁻¹) and C=O (1658 cm⁻¹) functional groups.[3]
Signaling Pathways and Logical Relationships
The primary anticancer mechanism of Rohitukine is through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Specifically, Rohitukine shows high potency against CDK9. Inhibition of CDK9/cyclin T1 complex blocks the phosphorylation of RNA polymerase II, leading to the suppression of transcription of anti-apoptotic proteins like Mcl-1 and Bcl-2. This, in turn, promotes apoptosis.[1][7]
Furthermore, studies in A549 lung cancer cells have shown that Rohitukine induces apoptosis by upregulating the expression of the tumor suppressor protein p53 and caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[8] In the budding yeast Saccharomyces cerevisiae, Rohitukine has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically increasing the expression of Slt2 and Hog1 genes, which are homologs of human ERK5 and p38 MAPK, respectively.[9]
Visualizations
Caption: Experimental workflow for the isolation and characterization of Rohitukine.
Caption: Simplified signaling pathway of Rohitukine's anticancer activity.
While the quest for naturally occurring, simple amino-functionalized chromanols remains an open area of research, the study of related chromone alkaloids like Rohitukine provides invaluable insights for drug development professionals. The potent and specific biological activities of Rohitukine, stemming from the unique combination of a chromone core and a piperidine moiety, underscore the potential of this structural motif. The detailed methodologies for its isolation and characterization, along with an understanding of its molecular targets, offer a robust foundation for the discovery and development of novel therapeutics. The successful progression of Rohitukine-derived compounds into clinical trials highlights the enduring value of natural products as a source of inspiration for medicinal chemistry.
References
- 1. A chromatography-free isolation of rohitukine from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pradeepresearch.org [pradeepresearch.org]
- 3. Rohitukine content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenously Applied Rohitukine Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rohitukine content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Rohitukin | 62653-92-3 | >98% [smolecule.com]
- 7. ijesrc.com [ijesrc.com]
- 8. The Chromone Alkaloid, Rohitukine, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chromone Alkaloid, Rohitukine, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]
A Guide to the Asymmetric Synthesis of Chiral Amino Alcohols for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of numerous pharmaceutical agents. Their stereochemistry plays a pivotal role in determining the efficacy and safety of a drug, making their enantioselective synthesis a key focus in medicinal chemistry and process development. This guide provides a comprehensive overview of the core methodologies for synthesizing chiral amino alcohols, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows.
Core Synthetic Strategies
The synthesis of chiral amino alcohols can be broadly categorized into several key strategies, each with its own advantages and limitations. These include the reduction of α-amino ketones, the ring-opening of epoxides, the aminohydroxylation of olefins, biocatalytic methods, and synthesis from the chiral pool.
Asymmetric Transfer Hydrogenation of α-Amino Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. In the context of chiral amino alcohol synthesis, α-amino ketones are reduced with high enantioselectivity using a chiral catalyst and a hydrogen donor.
A common catalytic system for this transformation involves a Ruthenium(II) complex with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and formic acid/triethylamine as the hydrogen source.[1] This method is valued for its operational simplicity and the high enantiomeric excesses (ee) it can achieve.[1]
Table 1: Asymmetric Transfer Hydrogenation of α-Amino Ketones
| Entry | α-Amino Ketone Substrate | Catalyst | H-Donor | Yield (%) | ee (%) | Reference |
| 1 | 2-amino-1-phenylethanone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 93 | 95 | [2] |
| 2 | 2-(methylamino)-1-phenylethanone | [Ir(COD)Cl]₂ / (S)-BINAP | H₂ | 95 | 99 | [3] |
| 3 | 2-amino-1-(4-methoxyphenyl)ethanone | [Co(BF₄)₂]·6H₂O / (S,S)-Ph-BPE | H₂ | 98 | 99 | [4][5] |
| 4 | 2-amino-1-(naphthalen-2-yl)ethanone | [Rh(cod)₂]BF₄ / (R,S)-JOSIPHOS | H₂ | >99 | 98 | [1] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-phenylethanone
-
Materials: 2-amino-1-phenylethanone hydrochloride, [RuCl(p-cymene)((S,S)-TsDPEN)], formic acid, triethylamine, dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-amino-1-phenylethanone hydrochloride (1 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL), add the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral amino alcohol.
-
Biocatalytic Synthesis using Engineered Amine Dehydrogenases
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity.[6][7] This method offers the advantages of mild reaction conditions, high selectivity, and the use of environmentally benign reagents.[6]
The development of a robust biocatalyst often involves a directed evolution workflow, where an enzyme with initial low activity is iteratively improved through rounds of mutagenesis and screening.
Directed evolution workflow for an amine dehydrogenase.
Experimental Protocol: Biocatalytic Reductive Amination of 1-Hydroxy-2-butanone [6]
-
Materials: Engineered Amine Dehydrogenase (e.g., wh84 variant), 1-hydroxy-2-butanone, NH₄Cl/NH₃·H₂O buffer (1 M, pH 8.5), NAD⁺, glucose, glucose dehydrogenase (GDH), E. coli cells expressing the AmDH.
-
Procedure:
-
Prepare a reaction mixture containing NH₄Cl/NH₃·H₂O buffer, NAD⁺ (1 mM), glucose (100 mM), GDH (2 mg/mL), and wet E. coli cells (0.1 g/mL) expressing the engineered AmDH.
-
Add the substrate, 1-hydroxy-2-butanone, to a final concentration of 100-200 mM.
-
Incubate the reaction at 30°C with shaking (220 rpm) for 24 hours.
-
Monitor the conversion of the substrate to the product by HPLC.
-
After the reaction, centrifuge the mixture to remove the cells.
-
The supernatant containing the chiral amino alcohol can be further purified by standard methods.
-
Synthesis from the Chiral Pool: Reduction of Amino Acids
Nature's own chiral building blocks, amino acids, provide a readily available and inexpensive source for the synthesis of chiral amino alcohols. The carboxylic acid functionality of an N-protected amino acid can be reduced to the corresponding alcohol, yielding the desired chiral amino alcohol with retention of stereochemistry.
Various reducing agents can be employed for this transformation, with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®) being a particularly effective choice, offering high yields and preserving enantiomeric purity.[8]
Table 2: Reduction of N-Protected Amino Acids
| Entry | N-Protected Amino Acid | Reducing Agent | Yield (%) | Reference |
| 1 | N-Boc-L-Alanine | Red-Al® | 95 | [8] |
| 2 | N-Cbz-L-Phenylalanine | LiAlH₄ | 88 | [9] |
| 3 | N-Fmoc-L-Valine | NaBH₄ / I₂ | 92 | [9] |
| 4 | N-Boc-L-Leucine | BH₃·THF | 90 | [9] |
Experimental Protocol: Reduction of N-Boc-L-Alanine [8]
-
Materials: N-Boc-L-Alanine, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) solution in toluene, dry tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium potassium tartrate solution.
-
Procedure:
-
Dissolve N-Boc-L-Alanine (10 mmol) in dry THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Red-Al® solution (25 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of ethyl acetate, followed by the saturated aqueous sodium potassium tartrate solution.
-
Stir the resulting mixture vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-L-alaninol.
-
The product can be further purified by column chromatography if necessary.
-
Applications in Drug Development
Chiral amino alcohols are integral components of a wide array of pharmaceuticals, where their specific stereochemistry is crucial for biological activity.
Table 3: Examples of Chiral Amino Alcohols in Pharmaceuticals
| Chiral Amino Alcohol | Drug | Therapeutic Area |
| (S)-2-Amino-3-phenyl-1-propanol | Amprenavir | Antiviral (HIV protease inhibitor) |
| (1R,2S)-Norephedrine | Pseudoephedrine | Decongestant |
| (R)-(-)-2-Amino-1-butanol | Ethambutol | Antitubercular |
| (S)-3-Amino-1-butanol | (S)-Levamisole | Anthelmintic |
| (R)-Phenylglycinol | Atorvastatin intermediate | Cholesterol-lowering agent |
The synthesis of these and other chiral amino alcohols with high enantiopurity is a critical step in the manufacturing of these life-saving medications. The choice of synthetic route often depends on factors such as the desired scale of production, cost-effectiveness, and the specific stereochemical requirements of the target molecule.
Conclusion
The asymmetric synthesis of chiral amino alcohols remains a vibrant and essential area of research in organic chemistry and drug development. The methodologies outlined in this guide, from well-established chemical transformations to cutting-edge biocatalytic processes, provide a powerful toolkit for researchers and scientists. The continued development of novel, efficient, and sustainable methods for the synthesis of these vital chiral building blocks will undoubtedly accelerate the discovery and production of new and improved pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
The Enduring Scaffold: A Technical Guide to Chroman Derivatives in Medicinal Chemistry
Introduction: The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the role of chroman derivatives, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies.
Core Biological Activities and Therapeutic Potential
Chroman derivatives exhibit a remarkable diversity of pharmacological effects, which has led to their investigation in numerous therapeutic areas. Key biological activities associated with this scaffold include antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.
Antioxidant Properties
The antioxidant activity of many chroman derivatives is a hallmark of this class of compounds, most famously exemplified by Vitamin E (tocopherols and tocotrienols). The phenolic hydroxyl group on the chroman ring is crucial for this activity, as it can donate a hydrogen atom to scavenge free radicals, thereby terminating lipid peroxidation chain reactions and protecting cells from oxidative stress. This fundamental property underlies many of the other observed biological effects.
Anticancer Activity
Numerous studies have demonstrated the potential of chroman-based compounds as anticancer agents. Their mechanisms of action are varied and include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. For instance, certain synthetic chroman derivatives have been shown to target specific signaling pathways implicated in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory properties of chroman derivatives are often linked to their antioxidant capabilities, as oxidative stress is a key contributor to inflammation. Additionally, some derivatives have been found to directly modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by downregulating the production of pro-inflammatory cytokines.
Neuroprotective Effects
The ability of chroman derivatives to cross the blood-brain barrier, coupled with their antioxidant and anti-inflammatory properties, makes them attractive candidates for the treatment of neurodegenerative diseases. By mitigating oxidative damage and inflammation in the central nervous system, these compounds may help protect neurons and slow disease progression in conditions like Alzheimer's and Parkinson's disease.
Quantitative Analysis of Biological Activity
A critical aspect of drug development is the quantitative assessment of a compound's biological activity. The following tables summarize key quantitative data for representative chroman derivatives across different therapeutic targets.
| Compound | Target | Assay | IC50 / EC50 (µM) | Reference |
| Troglitazone | PPARγ | Radioligand Binding Assay | 0.7 | |
| Nebivolol | β1-adrenergic receptor | Radioligand Binding Assay | 0.0008 | |
| α-Tocopherol | DPPH radical scavenging | Spectrophotometry | 45.2 | |
| γ-Tocotrienol | HMG-CoA reductase | Enzyme Inhibition Assay | 0.13 | |
| Chroman-based compound 1 | MCF-7 (breast cancer) | MTT Assay | 2.5 | |
| Chroman-based compound 2 | PC-3 (prostate cancer) | MTT Assay | 5.1 |
Key Experimental Methodologies
The synthesis and biological evaluation of chroman derivatives involve a range of standard and specialized laboratory techniques. Below are detailed protocols for key experiments frequently cited in the literature.
General Procedure for Synthesis of Chroman Derivatives
A common method for the synthesis of the chroman scaffold is the acid-catalyzed reaction of a phenol with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde.
Materials:
-
Substituted phenol (1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
A solution of the substituted phenol and p-toluenesulfonic acid in toluene is heated to reflux.
-
Crotonaldehyde is added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired chroman derivative.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Chroman derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chroman derivative and incubate for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of chroman derivatives are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways is essential for understanding their mechanisms of action.
Caption: Apoptosis induction by a chroman derivative.
Caption: Workflow for anticancer drug screening.
Conclusion
The chroman scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of highly specific and potent chroman-based drugs through a deeper understanding of their structure-activity relationships and mechanisms of action, aided by the systematic experimental and computational approaches outlined in this guide.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (3R,4S)-4-Aminochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (3R,4S)-4-Aminochroman-3-ol, a valuable chiral building block in medicinal chemistry. The described methodologies are based on established chemoenzymatic and asymmetric synthesis strategies, offering pathways to obtain the target molecule with high stereochemical purity.
Introduction
(3R,4S)-4-Aminochroman-3-ol and its derivatives are important scaffolds in the development of pharmacologically active compounds. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for their biological activity, making stereoselective synthesis a critical aspect of their preparation. This document outlines a robust strategy for obtaining the desired (3R,4S) diastereomer, commencing from the readily available chroman-4-one. The key steps involve the diastereoselective synthesis of a racemic cis-4-aminochroman-3-ol intermediate, followed by an enzymatic kinetic resolution to isolate the desired enantiomer.
Synthetic Strategy Overview
The overall synthetic approach can be divided into two main stages:
-
Synthesis of Racemic N-Cbz-protected (3R,4S)-4-Aminochroman-3-ol:** This stage focuses on the construction of the chroman backbone and the diastereoselective introduction of the amino and hydroxyl functionalities in a cis configuration.
-
Enzymatic Kinetic Resolution: The racemic mixture of the N-protected amino alcohol is then subjected to enzymatic acylation, which selectively acylates one enantiomer, allowing for the separation of the desired (3R,4S) enantiomer.
Data Presentation
The following table summarizes the expected yields and stereoselectivities for the key transformations based on literature precedents for similar substrates.
| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Stereoselectivity |
| 1 | Oximation of Chroman-4-one | NH₂OH·HCl, Pyridine, EtOH, reflux | >90 | Not Applicable |
| 2 | α-Hydroxylation of Chroman-4-one Oxime | Not specified in detail, requires further optimization | - | Not Applicable |
| 3 | Diastereoselective Reduction of 4-Chromanone α-Hydroxyoxime to cis-Amino Alcohol | HBr, solvent | ~94 | cis:trans = 25:1 |
| 4 | N-Protection of cis-4-Aminochroman-3-ol | Benzyl chloroformate (Cbz-Cl), Base, CH₂Cl₂ | >90 | Not Applicable |
| 5 | Enzymatic Kinetic Resolution of (±)-cis-N-Cbz-4-Aminochroman-3-ol | Lipase (e.g., from Pseudomonas cepacia), Acyl donor, Toluene | ~45 (for alcohol) | >99% ee for the unreacted (3R,4S)-enantiomer |
| 6 | Deprotection of (3R,4S)-N-Cbz-4-Aminochroman-3-ol | H₂, Pd/C, MeOH | >95 | Configuration retained |
Experimental Protocols
Protocol 1: Synthesis of Chroman-4-one
This protocol describes the synthesis of the starting material, chroman-4-one, from 2'-hydroxyacetophenone.
Materials:
-
2'-Hydroxyacetophenone
-
Paraformaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 2'-hydroxyacetophenone (1 eq) in ethanol, add paraformaldehyde (1.2 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford chroman-4-one.
Protocol 2: Synthesis of Racemic cis-4-Aminochroman-3-ol
This protocol details the diastereoselective synthesis of the key racemic intermediate.
Materials:
-
Chroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Reagents for α-hydroxylation (to be determined based on optimization)
-
Hydrogen bromide (HBr)
Procedure:
Step 2a: Oximation
-
Dissolve chroman-4-one (1 eq) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.5 eq) portion-wise.
-
Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
Step 2b: α-Hydroxylation (Conceptual) Note: A specific protocol for the α-hydroxylation of chroman-4-one oxime is not detailed in the provided search results and would require experimental development. A potential approach could involve oximation followed by rearrangement or direct oxidation.
Step 2c: Diastereoselective Reduction
-
Suspend the 4-chromanone α-hydroxyoxime (1 eq) in a suitable solvent.
-
Introduce hydrogen bromide gas or add a solution of HBr in acetic acid.
-
Stir the reaction at the appropriate temperature, monitoring for the formation of the cis-amino alcohol. A literature report suggests this reduction proceeds with high cis-selectivity (25:1) and in high yield (94%).
-
After completion, neutralize the reaction mixture and extract the product.
-
Purify the crude product to obtain racemic cis-4-aminochroman-3-ol.
Protocol 3: N-Protection of Racemic cis-4-Aminochroman-3-ol
Materials:
-
Racemic cis-4-aminochroman-3-ol
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the racemic cis-4-aminochroman-3-ol (1 eq) in dichloromethane.
-
Add the base (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield racemic cis-N-Cbz-4-aminochroman-3-ol.
Protocol 4: Enzymatic Kinetic Resolution
This protocol describes the separation of the enantiomers using a lipase-catalyzed acylation.
Materials:
-
Racemic cis-N-Cbz-4-aminochroman-3-ol
-
Lipase from Pseudomonas cepacia (or Candida antarctica lipase B)
-
An acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Toluene (or another suitable organic solvent)
Procedure:
-
To a solution of racemic cis-N-Cbz-4-aminochroman-3-ol (1 eq) in toluene, add the acyl donor (0.6 eq).
-
Add the lipase (e.g., immobilized Pseudomonas cepacia lipase).
-
Shake the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acylated product.
-
Filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate and separate the unreacted (3R,4S)-N-Cbz-4-aminochroman-3-ol from its acylated (3S,4R)-enantiomer by column chromatography.
Protocol 5: Deprotection to (3R,4S)-4-Aminochroman-3-ol
Materials:
-
(3R,4S)-N-Cbz-4-aminochroman-3-ol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the enantiomerically pure (3R,4S)-N-Cbz-4-aminochroman-3-ol in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, (3R,4S)-4-aminochroman-3-ol.
Mandatory Visualizations
Caption: Overall workflow for the stereoselective synthesis of (3R,4S)-4-Aminochroman-3-ol.
Caption: Logical relationship in the enzymatic kinetic resolution step.
Application Notes and Protocols: Chemoenzymatic Preparation of Enantiopure 4-Aminochroman-3-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 4-aminochroman-3-ol isomers are valuable chiral building blocks in medicinal chemistry, notably as key precursors in the synthesis of novel second-generation HIV protease inhibitors. The precise stereochemistry of these molecules is critical for their biological activity. This document provides detailed application notes and protocols for the chemoenzymatic preparation of enantiopure cis- and trans-4-aminochroman-3-ol isomers. The described strategy involves the chemical synthesis of the racemic amino alcohol precursors followed by a highly selective enzymatic kinetic resolution (EKR) using lipases.
Chemoenzymatic Synthesis Overview
The overall strategy for preparing enantiopure this compound isomers is a two-stage process:
-
Chemical Synthesis: Preparation of the racemic N-protected this compound precursor. The synthesis of the cis-isomer is prioritized as it is a key intermediate for certain HIV protease inhibitors.
-
Enzymatic Kinetic Resolution: Separation of the racemic mixture into its constituent enantiomers through lipase-catalyzed enantioselective acylation.
This approach combines the efficiency of chemical synthesis to create the core structure with the high stereoselectivity of biocatalysis to achieve the desired enantiopurity.
Data Presentation
Table 1: Lipase Screening for Kinetic Resolution of N-Benzyloxycarbonyl-protected this compound Analogues
The following table summarizes typical results from the screening of various lipases for the kinetic resolution of structurally related amino alcohols. These results provide a basis for selecting the optimal enzyme for the resolution of N-Cbz-4-aminochroman-3-ol.
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Enantiomeric Excess (ee) of Acylated Product (%) | Enantioselectivity (E) |
| 1 | Pseudomonas cepacia (PSL) | Vinyl Acetate | Diisopropyl ether | ~50 | >99 | >99 | >200 |
| 2 | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Tetrahydrofuran | ~50 | >99 | >99 | >200 |
| 3 | Pseudomonas fluorescens Lipase (AK) | Vinyl Acetate | Vinyl Acetate | ~50 | 99 | >99 | >200 |
| 4 | Candida rugosa Lipase (CRL) | Isopropenyl Acetate | Toluene | 28 | - | 96 | 67.5 |
| 5 | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Toluene | 41 | - | - | <10 |
Note: Data is compiled from studies on analogous compounds and serves as a guideline. Optimization for N-Cbz-4-aminochroman-3-ol is recommended.
Experimental Protocols
Protocol 1: Synthesis of Racemic cis-N-Benzyloxycarbonyl-4-aminochroman-3-ol
This protocol describes the synthesis of the racemic cis-amino alcohol precursor starting from 4-chromanone.
Step 1: Oximation of 4-Chromanone
-
To a solution of 4-chromanone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to yield 4-chromanone oxime.
Step 2: Synthesis of 4-Chromanone α-Hydroxyoxime
-
Dissolve 4-chromanone oxime (1 eq.) in a suitable solvent such as acetic acid.
-
Add lead tetraacetate (1.1 eq.) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-acetoxy-4-chromanone oxime.
-
Deacetylate the product by dissolving it in methanol and adding a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize with acetic acid and concentrate to yield 4-chromanone α-hydroxyoxime.
Step 3: Reduction to cis-4-Aminochroman-3-ol
-
Dissolve 4-chromanone α-hydroxyoxime (1 eq.) in a suitable solvent like acetic acid.
-
Add a reducing agent such as hydrogen bromide, which has been shown to provide high cis-selectivity (25:1 cis/trans)[1].
-
Stir the reaction at room temperature until completion.
-
Carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield crude cis-4-aminochroman-3-ol.
Step 4: N-Protection with Benzyloxycarbonyl (Cbz) Group
-
Dissolve the crude cis-4-aminochroman-3-ol (1 eq.) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2 eq.) followed by the dropwise addition of benzyl chloroformate (1.2 eq.) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain racemic cis-N-Cbz-4-aminochroman-3-ol.
Protocol 2: Enzymatic Kinetic Resolution of Racemic cis-N-Cbz-4-aminochroman-3-ol
This protocol outlines the separation of the racemic amino alcohol into its enantiomers using lipase-catalyzed acylation.
Materials:
-
Racemic cis-N-Cbz-4-aminochroman-3-ol
-
Immobilized Lipase (Pseudomonas cepacia or Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., diisopropyl ether or THF)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Procedure:
-
To a solution of racemic cis-N-Cbz-4-aminochroman-3-ol (100 mM) in the chosen anhydrous organic solvent, add the immobilized lipase (e.g., 50-100 mg of lipase per mmol of substrate).
-
Add the acyl donor, vinyl acetate (2-3 equivalents).
-
Incubate the reaction mixture in an orbital shaker (e.g., 200-250 rpm) at a controlled temperature (e.g., 30-40°C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of both the unreacted alcohol and the formed ester.
-
Stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the acylated product by column chromatography on silica gel.
-
The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of the amino alcohol.
Visualizations
Chemoenzymatic Workflow
Caption: Overall chemoenzymatic route to enantiopure this compound.
Enzymatic Kinetic Resolution Cycle
References
Application Notes and Protocols: Visible-Light-Promoted Synthesis of Sulfonated 4-Amino-Chromans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-amine scaffolds are significant structural motifs in medicinal chemistry, forming the core of various biologically active compounds.[1] For instance, they are found in multi-ion channel blockers like NIP-142, potent antagonists of the human B1 receptor, and Kv1.5 potassium channel blockers.[1] The incorporation of sulfonyl groups into organic molecules is a well-established strategy in drug discovery to improve pharmacological properties.[2][3] This document provides a detailed protocol for a metal-free, visible-light-promoted three-component reaction to synthesize sulfonated 4-amino-chromans. This method offers a robust and versatile approach for creating libraries of these valuable compounds under mild reaction conditions.[1][4][5]
The described protocol utilizes readily available starting materials: ortho-allyloxy-benzaldehydes, anilines, and sodium benzenesulfinates.[1][4][6] The reaction is catalyzed by the organic dye Eosin Y under visible light irradiation, proceeding through a domino sequence of in situ imine condensation followed by a C–S/C–C bond-forming cascade.[1][4] This methodology is notable for its broad substrate scope and good functional group compatibility, making it a valuable tool for the synthesis and structural modification of biologically active chroman derivatives.[1][4][5]
Reaction Principle and Mechanism
This synthesis is a one-pot, three-component reaction that proceeds via a photocatalytic radical cascade. The process is initiated by the condensation of an ortho-allyloxy-benzaldehyde and an aniline to form an imine intermediate. The photocatalyst, Eosin Y, upon absorbing visible light, becomes excited. This excited state is reductively quenched by a sodium sulfinate, generating a sulfonyl radical and the reduced form of the photocatalyst. The sulfonyl radical then adds to the alkene of the imine intermediate. The resulting alkyl radical undergoes an intramolecular cyclization by adding to the imine, which leads to the formation of the 4-amino-chroman ring system.[1]
Caption: Proposed reaction mechanism for the visible-light-promoted synthesis.
Experimental Workflow
The experimental setup is straightforward, involving the irradiation of a reaction mixture with a visible light source. The workflow consists of preparing the reaction mixture, irradiating for a specified time, and then purifying the product.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials:
-
ortho-allyloxy-benzaldehyde (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium benzenesulfinate (1.5 equiv)
-
Eosin Y (2 mol%)
-
Solvent (e.g., DMSO)
-
Blue LED lamp (e.g., 3W)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a reaction tube, add ortho-allyloxy-benzaldehyde, aniline, sodium benzenesulfinate, and Eosin Y.
-
Add the solvent and a magnetic stir bar.
-
Seal the tube and stir the mixture at room temperature.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp.
-
Irradiate the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonated 4-amino-chroman.
Substrate Scope and Yields
This protocol demonstrates a broad substrate scope with good to excellent yields for various substituted ortho-allyloxy-benzaldehydes, anilines, and sodium benzenesulfinates. Representative yields are summarized below.
| Entry | Aldehyde Substituent (R¹) | Aniline Substituent (R²) | Sulfinate Substituent (R³) | Product | Yield (%) |
| 1 | H | H | H | 4a | 85 |
| 2 | 4-Me | H | H | 4b | 82 |
| 3 | 4-Cl | H | H | 4c | 78 |
| 4 | H | 4-Me | H | 4d | 88 |
| 5 | H | 4-OMe | H | 4e | 90 |
| 6 | H | 4-F | H | 4f | 81 |
| 7 | H | 4-Cl | H | 4g | 75 |
| 8 | H | 2-Me | H | 4h | 72 |
| 9 | H | H | 4-Me | 4i | 86 |
| 10 | H | H | 4-Cl | 4j | 77 |
Note: This data is representative and compiled based on typical outcomes for this type of reaction as described in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Applications in Drug Development
The sulfonated 4-amino-chroman core is a privileged scaffold in medicinal chemistry. The ability to rapidly generate a diverse library of these compounds using this visible-light-promoted protocol is highly advantageous for:
-
Lead Generation: Quickly synthesizing a wide range of analogs for initial screening in various biological assays.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the three points of diversity (aldehyde, aniline, and sulfinate) to probe the SAR and optimize lead compounds.
-
Improving Physicochemical Properties: The sulfonyl group can be used to modulate properties such as solubility, metabolic stability, and protein binding affinity.[2]
This efficient and metal-free synthetic strategy provides a powerful platform for the discovery and development of new therapeutic agents based on the chroman-4-amine framework.[1][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4âAmino-chromans, 4âAmino-tetrahydroquinolines, and 5âAmino-dihydrobenzo[b]oxepines - American Chemical Society - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Aminocyclohexanols via Reduction of β-Enaminoketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminocyclohexanols are crucial structural motifs present in a wide array of biologically active molecules and are valuable chiral building blocks in asymmetric synthesis. A prominent synthetic route to these compounds involves the reduction of β-enaminoketones, which are readily prepared from 1,3-cyclohexanediones. This application note provides detailed protocols for the synthesis of β-enaminoketones and their subsequent diastereoselective reduction to cis- and trans-3-aminocyclohexanols using various reducing agents. The protocols and data presented herein are compiled from peer-reviewed scientific literature to assist researchers in the selection and implementation of the most suitable method for their synthetic goals.
Synthesis of β-Enaminoketone Precursors
The initial step involves the synthesis of β-enaminoketones through the condensation of a 1,3-dicarbonyl compound with a primary amine. A representative protocol is the reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine.[1][2]
Experimental Protocol: Synthesis of β-Enaminoketones
A solution of 4,4-dimethyl-1,3-cyclohexanedione (10.0 mmol) and the desired amine (e.g., benzylamine or (S)-α-methylbenzylamine, 10.0 mmol) in toluene (50 mL) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the β-enaminoketone.[1][2]
Reduction of β-Enaminoketones to Aminocyclohexanols
The reduction of the β-enaminoketone can be achieved through several methods, each with its own characteristic yield and stereoselectivity. The choice of reducing agent is critical in determining the diastereomeric ratio of the resulting aminocyclohexanol products. Below are protocols for reduction using sodium metal, metal hydrides (Lithium Aluminum Hydride and Sodium Borohydride), and catalytic hydrogenation.
Method 1: Sodium-Mediated Reduction
This protocol utilizes metallic sodium in a mixed solvent system to achieve the reduction. It has been reported to provide good yields of the corresponding aminocyclohexanols.[1][2]
Experimental Protocol:
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF, 5 mL). The solution is cooled to 0 °C, and an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) is added. The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete as monitored by TLC. After completion, any unreacted sodium is carefully removed. The reaction mixture is then poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the aminocyclohexanol.[1]
Method 2: Metal Hydride Reduction (LiAlH₄ and NaBH₄)
Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reducing agents for carbonyl compounds. While specific protocols for the reduction of cyclic β-enaminoketones are not as commonly detailed in the literature as for simple ketones, the general procedures can be adapted. The reactivity of LiAlH₄ is much higher than NaBH₄, and it will reduce the enaminone system. NaBH₄ alone may not be sufficient without activation or modification.
General Experimental Protocol (LiAlH₄):
To a solution of the β-enaminoketone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, LiAlH₄ (1.5 mmol) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the product.
General Experimental Protocol (NaBH₄ with Additives):
To a solution of the β-enaminoketone (1.0 mmol) in a suitable solvent (e.g., methanol or a mixture of THF and a proton source), an additive such as CeCl₃ (if required for activation) is added. The mixture is stirred, and then NaBH₄ (1.5 mmol) is added portion-wise at 0 °C. The reaction is monitored by TLC. After completion, the reaction is quenched, and the product is extracted, dried, and concentrated.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a method for the reduction of the enamine double bond and the ketone. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.
General Experimental Protocol:
The β-enaminoketone (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A hydrogenation catalyst (e.g., Pd/C, PtO₂, or Rh/C, typically 5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a hydrogenation apparatus) and stirred at a specified temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the aminocyclohexanol.
Data Presentation
The following tables summarize the quantitative data for the synthesis of β-enaminoketones and their subsequent reduction to aminocyclohexanols.
Table 1: Synthesis of β-Enaminoketones
| Starting Dione | Amine | Product | Yield (%) |
| 4,4-dimethyl-1,3-cyclohexanedione | Benzylamine | 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | 85[1] |
| 4,4-dimethyl-1,3-cyclohexanedione | (S)-α-methylbenzylamine | 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 87[1] |
Table 2: Reduction of β-Enaminoketones to Aminocyclohexanols
| Starting Enaminoketone | Reducing Agent / Conditions | Total Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | Na, THF/isopropyl alcohol | 77[1] | Not Determined |
| 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | Na, THF/isopropyl alcohol | 75[1] | 89:11[1] |
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis of aminocyclohexanols from 1,3-cyclohexanediones is depicted below.
Caption: General workflow for the synthesis of aminocyclohexanols.
Plausible Stereochemical Outcome of Reduction
The stereochemical outcome of the reduction is influenced by the approach of the reducing agent to the carbonyl group of the β-enaminoketone. The diastereoselectivity observed in the sodium-mediated reduction can be rationalized by the steric hindrance posed by the substituents on the enaminone.
Caption: Factors influencing the stereoselectivity of the reduction.
References
The Untapped Potential of 4-Aminochroman-3-ol in Asymmetric Catalysis: Application Notes and Protocols Based on Analogous Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and efficient chiral catalysts is a cornerstone of modern asymmetric synthesis, a field critical for the production of enantiomerically pure pharmaceuticals and fine chemicals. Within the diverse landscape of chiral molecules, the chroman scaffold holds a privileged position due to its prevalence in a wide array of biologically active natural products and synthetic drugs. The functionalization of this core with stereodirecting groups, such as amino and hydroxyl moieties, presents a compelling strategy for the design of new chiral ligands and organocatalysts.
This document explores the potential applications of 4-aminochroman-3-ol in asymmetric catalysis. It is important to note that a comprehensive review of current literature reveals a scarcity of studies directly employing this compound as a catalyst or ligand. However, the inherent structural features of this molecule, specifically the vicinal amino alcohol motif within a rigid cyclic framework, strongly suggest its potential utility by drawing analogies to well-established chiral 1,2-amino alcohol catalysts.
These application notes, therefore, provide a detailed overview of the synthesis of a closely related precursor and the established applications of analogous chiral 1,2-amino alcohols in both organocatalysis and metal-catalyzed reactions. The included protocols and data are intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this compound and its derivatives.
Synthesis of a Key Precursor: Enantioselective Synthesis of 4-Amino-3,4-dihydrocoumarins
Experimental Protocol: Stereoselective Synthesis of 4-tert-butylsulfinamide-3,4-dihydrocoumarins [1]
This procedure details the key stereoselective addition step.
Materials:
-
Appropriately substituted N-tert-butylsulfinylimine of salicylaldehyde
-
Ethyl acetate
-
Lithium hexamethyldisilazide (LHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (e.g., saturated aqueous NH4Cl, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure:
-
To a solution of the N-tert-butylsulfinylimine (1.0 equiv) and ethyl acetate (2.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LHMDS (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-tert-butylsulfinamide-3,4-dihydrocoumarin as a single diastereomer.
Logical Workflow for the Synthesis of this compound Precursor
Caption: Synthetic pathway to a chiral precursor for this compound.
Application in Asymmetric Organocatalysis (Analogous Systems)
Chiral 1,2-amino alcohols are powerful organocatalysts for a variety of asymmetric transformations. They can act as bifunctional catalysts, utilizing both the amine and hydroxyl groups to activate the substrate and control the stereochemical outcome.
1. Asymmetric Michael Addition
Simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.[2]
Experimental Protocol: Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes [2]
Materials:
-
β-Keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Chiral primary β-amino alcohol catalyst (e.g., (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol)
-
Solvent (e.g., Toluene)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the β-keto ester (0.1 mmol) and the chiral amino alcohol catalyst (10 mol%) in the solvent (0.5 mL) at the desired temperature (e.g., -30 °C), add the nitroalkene (0.12 mmol).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a few drops of 1 M HCl.
-
Extract the mixture with an organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the chiral Michael adduct.
Quantitative Data for Asymmetric Michael Addition (Analogous Catalysts)
| Catalyst (Analogous) | Substrate 1 | Substrate 2 | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | Ethyl 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | -30 | 95 | 92 | [2] |
| (S)-2-Amino-1,1-diphenylpropan-1-ol | Ethyl 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | -30 | 96 | 85 | [2] |
Proposed Catalytic Cycle for Asymmetric Michael Addition
References
Application Notes and Protocols: 4-Aminochroman-3-ol Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Chroman derivatives, particularly those functionalized with amino and hydroxyl groups, have emerged as a promising class of compounds due to their diverse biological activities. While direct research on 4-aminochroman-3-ol derivatives is emerging, extensive studies on structurally related compounds, such as 4-aminocoumarin and chroman-4-one derivatives, provide a strong foundation for their investigation as potential antibacterial agents. These related compounds have demonstrated significant inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.
This document provides a summary of the antibacterial activity of these related derivatives, along with detailed protocols for their synthesis and antimicrobial evaluation. This information is intended to serve as a valuable resource for researchers initiating studies into the antibacterial potential of this compound derivatives.
Data Presentation: Antibacterial Activity of Structurally Related Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values for various chroman and coumarin derivatives against several bacterial strains. This data highlights the potential of this chemical class as a source of new antibacterial compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Chroman-4-One and Homoisoflavonoid Derivatives [1]
| Compound | S. epidermidis (μg/mL) | P. aeruginosa (μg/mL) | S. enteritidis (μg/mL) | Candida species & N. glabratus (μg/mL) |
| 1 | 128 | 128 | 256 | 64 |
| 2 | 128 | 128 | 256 | 64 |
| 3 | 256 | 512 | 512 | 128 |
Table 2: Zone of Inhibition for 4-Anilinocoumarin Schiff Base Derivatives [2]
| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |
| 4a' | 5.905 ± 1.011 | 4.82 ± 0.042 | 3.8 ± 0.056 | 5.51 ± 0.381 |
| 4c' | 5.595 ± 0.728 | 4.6 ± 0.367 | 5.295 ± 0.063 | 5.63 ± 0.226 |
| 4d' | 6.145 ± 1.138 | 3.97 ± 0.014 | 5.805 ± 0.728 | 5.61 ± 0.001 |
| 4g' | 5.285 ± 0.176 | 5.25 ± 0.028 | 3.255 ± 0.021 | 5.435 ± 0.121 |
| 4h' | 6.595 ± 0.021 | 5.335 ± 0.021 | 3.755 ± 0.091 | 5.66 ± 0.014 |
Table 3: Minimum Inhibitory Concentration (MIC) of 4-Aminocoumarin Derivatives [3]
| Compound | MIC Range (µg/mL) |
| Series 4a-4j | 1.09 - 25 |
Experimental Protocols
Detailed methodologies for the synthesis and antibacterial evaluation of chroman and coumarin derivatives are provided below. These protocols can be adapted for the study of this compound derivatives.
Protocol 1: General Synthesis of 4-Anilinocoumarin Derivatives[2]
This protocol outlines a four-step synthesis process for 4-anilinocoumarin derivatives.
-
Step 1: Synthesis of 4-Anilino-coumarin (1a)
-
React aniline with 4-hydroxycoumarin.
-
-
Step 2: N-Alkylation (2a)
-
Treat compound 1a with ethylchloroacetate in the presence of KOH/K2CO3.
-
-
Step 3: Hydrazide Formation (3a)
-
React the N-alkylated product 2a with hydrazine hydrate.
-
-
Step 4: Schiff Base Formation (4a-4j)
-
React the hydrazide compound 3a with various aromatic aldehydes in the presence of glacial acetic acid in an alcohol solvent.
-
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method for MIC Determination[4]
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations (e.g., 200, 600, 1000 µg/ml)[4].
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
-
Protocol 3: Antibacterial Susceptibility Testing - Agar Well Diffusion Method[2]
This method is used to assess the antibacterial activity by measuring the zone of growth inhibition.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates.
-
Spread a standardized bacterial inoculum evenly over the surface of the agar.
-
-
Well Preparation and Compound Application:
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined volume of the test compound solution at a specific concentration into each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antibacterial activity of the compound.
-
Visualizations
The following diagrams illustrate key experimental workflows and potential signaling pathways.
Caption: Synthetic pathway for 4-anilinocoumarin derivatives.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Potential mechanisms of antibacterial action.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 4. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]
Application Notes and Protocols: Antifungal Properties of Coumarin Derivatives with Aminothiadiazole Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of a promising class of compounds: coumarin derivatives featuring an aminothiadiazole moiety. This document includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and evaluation, and a visualization of a key antifungal mechanism.
Introduction
Coumarin and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The incorporation of a 1,3,4-thiadiazole ring, particularly with an amino substituent, into the coumarin scaffold has emerged as a promising strategy in the development of novel antifungal agents. This hybridization can enhance the lipophilicity and interaction with fungal cellular targets, leading to improved antifungal efficacy.
Data Presentation: Antifungal Activity
The antifungal activity of coumarin-aminothiadiazole derivatives has been evaluated against a panel of pathogenic fungi, including Aspergillus niger and Candida albicans. The data, presented in the tables below, summarizes the key findings from various studies, including Minimum Inhibitory Concentration (MIC) and zone of inhibition data.
Table 1: Antifungal Activity of 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) and Related Derivatives
| Compound | Fungal Strain | Method | Result | Reference |
| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Aspergillus niger | Agar Well Diffusion | Zone of Inhibition: 16 mm (at 1 mg/mL) | [1] |
| Candida albicans | Agar Well Diffusion | Zone of Inhibition: 21 mm (at 1 mg/mL) | [1] | |
| 3-[5-(4-methylphenylamino)-1,3,4-thiadiazol-2-yl]-6-nitrocoumarin | Candida albicans | Disk Diffusion | Moderate Activity | [2] |
| Coumarin-thiadiazole hybrid 1 | Pseudomonas aeruginosa | Broth Microdilution | MIC: 1.79 mg/mL | [3] |
| Coumarin-thiadiazole hybrid 6 | Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.25 mg/mL | [3] |
| Coumarin-thiadiazole hybrid 6 | Staphylococcus epidermidis | Broth Microdilution | MIC: 0.03 mg/mL | [3] |
| Coumarin-thiadiazole hybrid 11 | Staphylococcus epidermidis | Broth Microdilution | MIC: 0.01 mg/mL | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Coumarin-Thiadiazole Derivatives
| Compound Series | Fungal Strain | MIC Range (µg/mL) | Reference |
| Thiazolyl-Coumarin Hybrids | Candida albicans | 3.9 - 62.5 | [4] |
| Aspergillus niger | 3.9 - 11.3 | [4] | |
| Coumarin-Triazole-Thiadiazine Derivatives | Candida albicans | >12 (Zone of Inhibition in mm) | [2] |
| Coumarin-Triazole Hybrids | Candida albicans | 2 - 4 | |
| Saccharomyces cerevisiae | 2 - 4 | ||
| Aspergillus fumigatus | 2 - 48 |
Experimental Protocols
Synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)
This protocol describes a general method for the synthesis of the target compound, which can be adapted for the synthesis of related derivatives.
Step 1: Synthesis of Methyl 2-(coumarin-4-yloxy)acetate
-
To a solution of 4-hydroxycoumarin in anhydrous acetone, add anhydrous potassium carbonate.
-
Add methyl bromoacetate to the mixture.
-
Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.[1]
Step 2: Synthesis of 2-(Coumarin-4-yloxy)acetic acid
-
Perform catalytic hydrolysis of Methyl 2-(coumarin-4-yloxy)acetate to obtain the corresponding carboxylic acid.[1]
Step 3: Synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)
-
To a mixture of 2-(coumarin-4-yloxy)acetic acid and thiosemicarbazide, add phosphorous oxychloride as a cyclizing agent.
-
Reflux the reaction mixture.
-
After completion of the reaction, pour the mixture into ice-cold water and neutralize with a suitable base.
-
Collect the precipitated solid, wash with water, and purify by recrystallization to yield the final product, ATMC.[1]
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Materials:
-
Test compound (coumarin-aminothiadiazole derivative)
-
Fungal strain (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium.
-
Prepare a suspension of the fungal cells in sterile saline or PBS.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial twofold dilutions of the compound in the 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).
-
Incubate the plate at 35-37°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Growth can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
Mechanism of Antifungal Action
Studies on coumarin and its derivatives suggest that their antifungal activity may be attributed to the induction of apoptosis in fungal cells. This programmed cell death is a complex process involving a cascade of molecular events.
The proposed mechanism involves the following key steps:
-
Mitochondrial Dysfunction: The coumarin derivative targets the fungal mitochondria, leading to an increase in the production of Reactive Oxygen Species (ROS).
-
Oxidative Stress: The accumulation of ROS induces oxidative stress within the fungal cell.
-
Loss of Mitochondrial Membrane Potential: This is followed by a decrease in the mitochondrial membrane potential.
-
Apoptotic Cascade: The disruption of mitochondrial function triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspases, a family of proteases that execute apoptosis.
-
Cell Death: The activation of the apoptotic cascade leads to characteristic features of apoptosis, including DNA fragmentation and ultimately, fungal cell death. Additionally, these compounds may also exert their antifungal effects by causing direct damage to the fungal cell wall and membrane.
Conclusion
Coumarin derivatives bearing an aminothiadiazole moiety represent a promising class of antifungal agents. Their synthesis is achievable through straightforward chemical reactions, and they exhibit significant activity against clinically relevant fungal pathogens. The proposed mechanism of action, involving the induction of apoptosis, provides a strong rationale for their further development. The protocols and data presented in these application notes are intended to facilitate further research and development of these compounds as potential next-generation antifungal drugs.
References
- 1. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Spectroscopy, and Assessment of Cholinesterase Inhibition and Antimicrobial Activities of Novel Coumarin–Thiadiazole Hybrids [mdpi.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-amino-3,4-dihydrocoumarins from N-tert-butylsulfinylimines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 4-amino-3,4-dihydrocoumarins, a class of compounds with significant potential in medicinal chemistry. The described methodology utilizes the highly stereoselective addition of an ethyl acetate enolate to N-tert-butylsulfinylimines derived from various salicylaldehydes. This approach offers excellent control over the stereochemistry at the C4 position, leading to the formation of enantioenriched products.[1][2]
Introduction
4-Amino-3,4-dihydrocoumarin derivatives are valuable scaffolds in drug discovery due to their presence in various biologically active molecules. The development of stereoselective methods for their synthesis is of great interest. The use of N-tert-butylsulfinylimines as chiral auxiliaries has emerged as a powerful strategy for the asymmetric synthesis of amines and their derivatives.[1][2] This protocol details a highly diastereoselective method to access these important heterocyclic compounds.
Reaction Principle
The synthesis involves the reaction of an N-tert-butylsulfinylimine of a salicylaldehyde with the lithium enolate of ethyl acetate. The chiral N-tert-butylsulfinyl group directs the nucleophilic attack of the enolate to one face of the C=N double bond, establishing the stereocenter at the C4 position. Subsequent intramolecular cyclization (lactone formation) affords the desired 4-amino-3,4-dihydrocoumarin. The stereochemical outcome of the reaction is significantly influenced by the nature of the N-sulfinylimine and the amount of the base used.[1][2]
Experimental Workflow
The overall experimental process can be summarized in the following steps:
Figure 1: General experimental workflow for the synthesis of 4-amino-3,4-dihydrocoumarins.
Quantitative Data Summary
The following table summarizes the representative yields and diastereoselectivities achieved for the synthesis of various 4-amino-3,4-dihydrocoumarins. The specific values are based on the findings reported by Di Mola et al. where the addition products were often obtained as a single diastereomer.[1][2]
| Entry | R1 | R2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | H | 4a | 85 | >99:1 |
| 2 | 5-Br | H | 4b | 82 | >99:1 |
| 3 | 5-NO2 | H | 4c | 78 | >99:1 |
| 4 | 3-OMe | H | 4d | 80 | >99:1 |
| 5 | H | 6-Cl | 4e | 75 | >99:1 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-butylsulfinylimines of Salicylaldehydes
-
To a solution of the corresponding salicylaldehyde (1.0 eq) in anhydrous CH2Cl2 (0.5 M), add (R)- or (S)-tert-butanesulfinamide (1.05 eq).
-
Add anhydrous CuSO4 (2.0 eq) as a dehydrating agent.
-
Stir the resulting suspension at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
The crude N-tert-butylsulfinylimine is typically used in the next step without further purification.
Protocol 2: Synthesis of 4-amino-3,4-dihydrocoumarins
-
Prepare a solution of lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 2.2 eq) in anhydrous THF (0.2 M) and cool it to -78 °C under an inert atmosphere (N2 or Ar).
-
Slowly add ethyl acetate (2.0 eq) to the LHMDS solution and stir the mixture at -78 °C for 1 hour to generate the lithium enolate.
-
In a separate flask, dissolve the crude N-tert-butylsulfinylimine (1.0 eq) in anhydrous THF (0.2 M).
-
Add the solution of the N-tert-butylsulfinylimine dropwise to the pre-formed enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-amino-3,4-dihydrocoumarin.
Reaction Pathway
The proposed reaction mechanism and the origin of stereoselectivity are depicted below. The chiral sulfinyl group directs the approach of the enolate to the imine, leading to the observed high diastereoselectivity.
Figure 2: Proposed reaction pathway for the synthesis of 4-amino-3,4-dihydrocoumarins.
Conclusion
The synthesis of 4-amino-3,4-dihydrocoumarins from N-tert-butylsulfinylimines provides a robust and highly stereoselective method for accessing these valuable compounds. The operational simplicity, use of commercially available starting materials, and high diastereoselectivity make this protocol a valuable tool for researchers in organic synthesis and medicinal chemistry. The resulting enantioenriched products can serve as key intermediates in the development of novel therapeutic agents.
References
Application Note: Quantitative Analysis of Aminofunctionalized Compounds in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of aminofunctionalized compounds, such as amino acids and biogenic amines, in human plasma. The protocol provides two effective sample preparation techniques: a straightforward protein precipitation for rapid analysis and a more comprehensive derivatization approach for enhanced sensitivity and chromatographic retention of polar analytes. This method is suitable for high-throughput clinical research, metabolomics studies, and pharmacokinetic analysis in drug development.
Introduction
Aminofunctionalized compounds are a broad class of molecules that play crucial roles in numerous physiological and pathological processes. Accurate quantification of these compounds in biological matrices like plasma is essential for disease diagnosis, monitoring therapeutic interventions, and understanding metabolic pathways. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for this type of analysis. This note presents a validated method that can be adapted for a wide range of amino-containing analytes.
Experimental Protocols
Protocol 1: Direct Analysis via Protein Precipitation
This protocol is a rapid and simple method suitable for the analysis of less polar aminofunctionalized compounds or when high throughput is a priority.
1. Materials and Reagents
-
Blank human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standards of target analytes
-
Isotopically labeled internal standards
-
Milli-Q or equivalent purified water
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of acetonitrile (containing the internal standard mixture) to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Analysis with Derivatization for Enhanced Sensitivity
This protocol is recommended for polar aminofunctionalized compounds to improve their chromatographic retention and ionization efficiency. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common derivatizing agent.[2]
1. Materials and Reagents
-
All materials from Protocol 1
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit
-
Borate buffer
2. Sample Preparation
-
Perform protein precipitation as described in Protocol 1 (Steps 1-5).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 20 µL of borate buffer.
-
Add 20 µL of the AQC reagent solution.
-
Vortex briefly and incubate at 55°C for 10 minutes.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A UPLC system such as the Agilent 1290 or Waters ACQUITY UPLC is suitable.[3]
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer (e.g., SCIEX 4500 or Thermo Scientific TSQ Endura) is recommended.[3][4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument and analytes. Typical values include a spray voltage of 3500 V and a source temperature of 500°C.
Data Presentation
The following tables summarize the quantitative performance of the direct analysis method for a selection of representative aminofunctionalized compounds.
Table 1: Linearity and Limits of Quantification
| Compound | Linearity Range (µg/mL) | R² | LOQ (µg/mL) |
| Phenylalanine | 0.5 - 100 | >0.99 | 0.5 |
| Valine | 0.5 - 100 | >0.99 | 0.5 |
| Histidine | 1 - 100 | >0.99 | 1 |
| Tryptophan | 0.2 - 50 | >0.99 | 0.2 |
| Methionine | 0.1 - 50 | >0.99 | 0.1 |
Table 2: Accuracy and Precision
| Compound | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Phenylalanine | 10 | 4.5 | 6.2 | -5.8 |
| 80 | 3.1 | 5.5 | -3.1 | |
| Valine | 10 | 5.2 | 7.1 | 8.2 |
| 80 | 4.0 | 6.8 | 4.5 | |
| Histidine | 10 | 6.1 | 8.5 | -7.6 |
| 80 | 4.8 | 7.9 | -2.3 | |
| Tryptophan | 5 | 7.3 | 9.1 | 10.1 |
| 40 | 5.5 | 8.2 | 6.7 | |
| Methionine | 5 | 6.8 | 8.9 | -4.2 |
| 40 | 4.9 | 7.5 | 1.9 |
Data presented in the tables are representative and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Caption: Experimental workflow for the direct analysis of aminofunctionalized compounds.
Caption: Workflow for sample preparation using derivatization.
Conclusion
The LC-MS/MS methods described in this application note provide a reliable and sensitive approach for the quantification of aminofunctionalized compounds in human plasma. The direct analysis method is well-suited for high-throughput applications, while the derivatization protocol offers enhanced performance for challenging polar analytes. These methods can be readily implemented in research and clinical laboratories for a wide range of applications.
References
- 1. Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification and analysis of biogenic amines using a liquid chromatography tandem mass spectrometric method [repository.up.ac.za]
High-performance liquid chromatography (HPLC) analysis of 4-Aminochroman-3-ol
Application Note: HPLC Analysis of 4-Aminochroman-3-ol
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is critical to the biological activity of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for the separation and quantification of its stereoisomers is essential for quality control and drug development. This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound diastereomers and enantiomers.
Challenges in Analysis
The primary analytical challenge for this compound lies in the separation of its four potential stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis and trans diastereomers arise from the relative positions of the amino and hydroxyl groups on the chroman ring, while each diastereomer exists as a pair of enantiomers. Effective separation requires a chiral stationary phase (CSP) capable of differentiating between these closely related structures.
Recommended Analytical Approach
Based on studies of structurally similar compounds, such as 4-aminoflavanes, a normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase is recommended.[1][2] These CSPs, particularly those with cellulose or amylose backbones, have demonstrated excellent enantioselectivity for a wide range of chiral amines and amino alcohols.[1][3]
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to a target concentration of 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point for method development. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Method Validation Parameters
For a robust and reliable method, the following validation parameters should be assessed:
| Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution of all stereoisomers from each other and any impurities. |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in resolution or retention time with minor variations in mobile phase composition, flow rate, and temperature. |
Data Presentation
Table 1: Expected Chromatographic Performance
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| (3R,4S)-isomer | ~12.5 | - | 1.1 |
| (3S,4R)-isomer | ~14.2 | > 1.5 | 1.2 |
| (3R,4R)-isomer | ~18.7 | > 2.0 | 1.1 |
| (3S,4S)-isomer | ~21.3 | > 1.5 | 1.2 |
Note: The elution order and retention times are illustrative and may vary depending on the specific column batch and HPLC system.
Visualizations
Diagram 1: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Relationship for Method Development
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Intermediates in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of single-enantiomer chiral intermediates is a critical challenge in the pharmaceutical industry, as the stereochemistry of a drug molecule is paramount to its efficacy and safety.[1][2] Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing these optically pure compounds.[3][4] Enzymes, as biocatalysts, offer unparalleled chemo-, regio-, and enantioselectivity under mild reaction conditions, leading to greener, more efficient, and cost-effective manufacturing processes.[3][5][6]
These application notes provide an overview of common biocatalytic strategies and detailed protocols for the synthesis of key chiral pharmaceutical intermediates using various enzyme classes, including ketoreductases, transaminases, and lipases.
Asymmetric Synthesis of Chiral Alcohols with Ketoreductases (KREDs)
Chiral alcohols are vital building blocks for a wide range of pharmaceuticals.[7][8] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, often with exceptional enantiomeric excess (e.e.).[7][9] This process is highly valued for its potential to achieve theoretical yields of 100%.
A common challenge in KRED-catalyzed reactions is the need for stoichiometric amounts of a nicotinamide cofactor (NADH or NADPH). To overcome this, cofactor regeneration systems are typically employed. A popular system involves using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the required cofactor.[9]
Application Example: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)
(S)-CHBE is a crucial chiral intermediate for the synthesis of blockbuster statin drugs like atorvastatin and rosuvastatin.[10][11][12] The following protocol outlines the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-CHBE using a ketoreductase coupled with a cofactor regeneration system.
Caption: Workflow for KRED-catalyzed asymmetric synthesis with cofactor regeneration.
Quantitative Data Summary: KRED-Catalyzed Synthesis of (S)-CHBE
| Enzyme System | Substrate (COBE) Conc. | Temp (°C) | pH | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|---|
| Carbonyl Reductase (BsCR) + Glucose Dehydrogenase (BsGDH) | 30 mM | 30 | 8.0 | 60.1 | >99 | [11] |
| Candida parapsilosis Reductase + GDH | Not specified | Not specified | Not specified | 91 | 99 | [10] |
| Engineered KRED (apKRED-9) | Not specified | Not specified | Not specified | 76 | 99.9 |[9] |
Experimental Protocol: Synthesis of (S)-CHBE
This protocol is a generalized representation based on common methodologies.[10][11]
-
Enzyme and Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dissolve NADP⁺ (e.g., to a final concentration of 1 mM).
-
Dissolve D-glucose (e.g., to a final concentration of 1.2 equivalents to the substrate).
-
Add Ketoreductase (KRED) and Glucose Dehydrogenase (GDH). The optimal amount of each enzyme should be determined experimentally or taken from the supplier's recommendation.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the buffer, NADP⁺, and D-glucose. Stir until all components are dissolved.
-
Add the KRED and GDH enzyme solutions to the mixture.
-
Initiate the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), to the desired final concentration (e.g., 30-50 mM).
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them using a suitable method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine both conversion and enantiomeric excess.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (as determined by monitoring), terminate the reaction by removing or denaturing the enzymes. This can be achieved by adding a water-immiscible organic solvent (e.g., ethyl acetate) followed by centrifugation to separate the phases and the precipitated protein.
-
Extract the aqueous phase with the organic solvent (e.g., 3 times with ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, (S)-CHBE.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography if necessary.
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and determine the final enantiomeric excess by chiral HPLC or GC.
-
Asymmetric Synthesis of Chiral Amines with Transaminases (TAs)
Chiral amines are prevalent structures in active pharmaceutical ingredients (APIs).[13] Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine.[14][15]
Application Example: Synthesis of Sitagliptin Amine Precursor
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is the key chiral intermediate in the synthesis of Sitagliptin, a widely used anti-diabetic drug.[1] An efficient biocatalytic route involves the asymmetric amination of the corresponding β-keto acid, which is generated in situ from its ester precursor by a lipase.[1]
Caption: Chemoenzymatic cascade for the synthesis of a chiral β-amino acid.
Quantitative Data Summary: Transaminase-Catalyzed Synthesis of Sitagliptin Intermediate
| Enzyme System | Substrate Conc. | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|---|
| ω-TA from Ilumatobacter coccineus + Lipase | 100 mM | Not specified | 7.0 | 92.3 | >99 | [1] |
| ω-TA from Ilumatobacter coccineus + Lipase | 140 mM | Not specified | 7.0 | 81.9 | 99 | [1] |
| TA from Roseomonas deserti + Esterase + AHR/FDH | 10-100 mM | 37 | 8.0 | 72-91 | Not specified |[16] |
Experimental Protocol: Synthesis of Sitagliptin Amine Precursor
This protocol is a generalized representation based on a chemoenzymatic cascade.[1][16]
-
Enzyme and Reagent Preparation:
-
Prepare a buffer solution (e.g., 200 mM Tris-HCl, pH 8.0).
-
Dissolve the amine donor (e.g., 300 mM benzylamine) and the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 0.5 mM).
-
Prepare the whole-cell or isolated enzyme solutions containing the transaminase (e.g., ω-TAIC) and the lipase (e.g., from Candida rugosa). If using a whole-cell system, cells may be co-expressing both enzymes.[16]
-
-
Reaction Setup:
-
In a temperature-controlled vessel, combine the buffer, amine donor, and PLP.
-
Add the enzyme preparations (lipase and transaminase).
-
Start the reaction by adding the β-keto ester substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (e.g., to a final concentration of 100 mM). The lipase will first hydrolyze the ester to the β-keto acid in situ.
-
-
By-product Removal (if necessary):
-
The transamination reaction can be inhibited by the ketone by-product (e.g., benzaldehyde).[16] To drive the reaction to completion, a by-product removal system can be included, such as an aldehyde reductase (AHR) and a cofactor regeneration enzyme (e.g., formate dehydrogenase, FDH) with sodium formate.[16]
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature (e.g., 37°C) with agitation.
-
Monitor the formation of the chiral amino acid product and the consumption of the starting material by HPLC.
-
-
Work-up and Product Isolation:
-
Upon completion, adjust the pH of the reaction mixture to the isoelectric point of the amino acid product to precipitate it.
-
Centrifuge the mixture to collect the precipitated product.
-
Wash the product with cold water or another suitable solvent to remove impurities.
-
Dry the final product under vacuum. The isolated yield for a gram-scale reaction can be around 61%.[5]
-
Kinetic Resolution of Racemic Alcohols and Amines with Lipases
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture.[17] It relies on an enzyme, typically a lipase, that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. This results in a mixture of the unreacted, enantiopurified substrate and the enantiopurified product. While the theoretical maximum yield for each enantiomer is 50%, this method is highly effective and widely used.[17][18]
Application Example: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
Chiral amines can be resolved through selective acylation catalyzed by a lipase. One enantiomer is acylated to form an amide, leaving the other enantiomer unreacted. The resulting amide and unreacted amine can then be separated.
Caption: General workflow for lipase-catalyzed kinetic resolution of a racemic amine.
Quantitative Data Summary: Lipase-Catalyzed Kinetic Resolution
| Substrate | Enzyme | Acyl Donor | Conversion (%) | Product e.e. (%) | Unreacted Substrate e.e. (%) | Reference |
|---|---|---|---|---|---|---|
| (RS)-Aryltrimethylsilyl chiral alcohol | Novozym 435 | Vinyl acetate | 50 | >99 | >99 | [19] |
| Racemic 1-phenylethylamine | Novozym 435 | Ethyl 2-methoxyacetate | 25 | 99 | Not specified | [20] |
| Racemic chlorohydrin for (S)-bisoprolol | Candida antarctica Lipase B | Not specified | Not specified | 96 (for final drug) | Not specified |[21] |
Experimental Protocol: Kinetic Resolution of (rac)-1-Phenylethylamine
This protocol is a generalized representation for a laboratory-scale resolution.[20][22]
-
Reagent and Enzyme Setup:
-
Immobilized lipase (e.g., Novozym 435 or Lipase PS from Pseudomonas cepacia) is used to facilitate easy removal after the reaction.
-
Select a suitable organic solvent (e.g., hexane, xylene, or THF).
-
Select an acyl donor (e.g., vinyl acetate or ethyl 2-methoxyacetate).
-
-
Reaction Procedure:
-
In a dry flask, dissolve the racemic amine (e.g., (rac)-1-phenylethylamine) in the chosen organic solvent.
-
Add the acyl donor, typically in a slight excess (e.g., 1.1 to 2.2 equivalents).[19]
-
Add the immobilized lipase (e.g., 20 mg of enzyme per 1 mmol of substrate).[19]
-
Seal the flask and agitate the mixture at a controlled temperature (e.g., room temperature or 40°C).
-
-
Reaction Monitoring:
-
The reaction is typically monitored for conversion. The ideal point to stop a kinetic resolution is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.
-
Monitor the reaction by taking aliquots and analyzing them by chiral GC or HPLC.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
The filtrate contains the unreacted amine and the newly formed amide.
-
The amine and amide can be separated by standard chemical methods. For example, by acid-base extraction. Add a dilute acid (e.g., 1M HCl) to the organic solution. The unreacted amine will form a salt and move to the aqueous phase, while the neutral amide remains in the organic phase.
-
Separate the layers. The organic layer contains the amide. The aqueous layer can be basified (e.g., with 1M NaOH) and re-extracted with an organic solvent to recover the unreacted amine.
-
-
Analysis:
-
Dry and concentrate the respective organic extracts to isolate the purified amide and amine.
-
Determine the enantiomeric excess of both the recovered amine and the amide product using chiral HPLC or GC.
-
Conclusion
Biocatalysis offers a robust and versatile platform for the synthesis of chiral intermediates essential for pharmaceutical development. The use of enzymes like ketoreductases, transaminases, and lipases allows for the production of highly enantiopure compounds through asymmetric synthesis and kinetic resolution. The protocols and data presented herein serve as a practical guide for researchers and professionals aiming to implement these green and efficient technologies in their synthetic workflows. Further advancements in enzyme engineering and process optimization continue to expand the scope and applicability of biocatalysis, paving the way for more sustainable pharmaceutical manufacturing.[4][23]
References
- 1. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 3. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. diva-portal.org [diva-portal.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 4-amino-3-cinnoline carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and potential applications of 4-amino-3-cinnoline carboxylic acid derivatives. The protocols outlined are based on established literature and are intended to guide researchers in the preparation of these compounds for further investigation.
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-amino-3-cinnoline carboxylic acid and its derivatives have been explored for their potential as central nervous system (CNS) agents, exhibiting sedative and anticonvulsant properties.[1][2][3] Furthermore, these compounds serve as versatile synthons for the construction of more complex fused heterocyclic systems, such as pyrimido[5,4-c]cinnolines, which also demonstrate notable biological effects.[4][5] This document details the synthetic pathways to these derivatives and provides protocols for their preparation and characterization.
Synthetic Pathways
The synthesis of 4-amino-3-cinnoline carboxylic acid derivatives typically commences with the construction of the cinnoline core, followed by functional group manipulations to yield the desired products. A common strategy involves the synthesis of 4-amino-3-cinnolinecarboxamides, which are then hydrolyzed to the corresponding carboxylic acids. These acids can be further derivatized, for instance, by condensation with amines or cyclization to form fused ring systems.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for 4-amino-3-cinnoline carboxylic acid derivatives.
Data Presentation
The following tables summarize the physicochemical properties of representative 4-amino-3-cinnoline carboxylic acid derivatives as reported in the literature.
Table 1: Physicochemical Data of 4-amino-3-cinnolinecarboxamide Derivatives
| Compound ID | R | Molecular Formula | MW | m.p. (°C) | Yield (%) |
| 1a | H | C₉H₈N₄O | 188.19 | 280-282 | 85 |
| 1b | 6-Cl | C₉H₇ClN₄O | 222.64 | 298-300 | 82 |
| 1c | 7-Cl | C₉H₇ClN₄O | 222.64 | >300 | 88 |
| 1d | 8-CH₃ | C₁₀H₁₀N₄O | 202.21 | 265-267 | 75 |
Table 2: Physicochemical Data of 4-amino-3-cinnoline carboxylic acid Derivatives
| Compound ID | R | Molecular Formula | MW | m.p. (°C) | Yield (%) |
| 2a | H | C₉H₇N₃O₂ | 189.17 | 240-242 (dec.) | 90 |
| 2b | 6-Cl | C₉H₆ClN₃O₂ | 223.62 | 260-262 (dec.) | 85 |
| 2c | 7-Cl | C₉H₆ClN₃O₂ | 223.62 | >300 (dec.) | 92 |
| 2d | 8-CH₃ | C₁₀H₉N₃O₂ | 203.20 | 235-237 (dec.) | 88 |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final products.
Protocol 1: Synthesis of 4-amino-3-cinnolinecarboxamides (General Procedure)
This protocol describes the synthesis of 4-amino-3-cinnolinecarboxamides from substituted o-amino-arylhydrazonomalononitriles.
Materials:
-
Substituted o-amino-arylhydrazonomalononitrile (1.0 eq)
-
Concentrated Sulfuric Acid
-
Ice
-
Ammonium Hydroxide solution (25%)
-
Ethanol
Procedure:
-
To a stirred, cooled (0-5 °C) concentrated sulfuric acid, add the appropriate substituted o-amino-arylhydrazonomalononitrile portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a 25% ammonium hydroxide solution to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 4-amino-3-cinnolinecarboxamide.
Protocol 2: Synthesis of 4-amino-3-cinnoline carboxylic acids (General Procedure)
This protocol details the hydrolysis of 4-amino-3-cinnolinecarboxamides to their corresponding carboxylic acids.
Materials:
-
4-amino-3-cinnolinecarboxamide (1.0 eq)
-
Sodium Hydroxide (10% aqueous solution)
-
Hydrochloric Acid (10% aqueous solution)
-
Activated Charcoal
Procedure:
-
Suspend the 4-amino-3-cinnolinecarboxamide in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and treat with activated charcoal.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with a 10% aqueous solution of hydrochloric acid to a pH of 3-4.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure 4-amino-3-cinnoline carboxylic acid.
Protocol 3: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines (General Procedure)
This protocol describes the cyclocondensation of 4-amino-3-cinnolinecarboxylic acids with urea to form fused pyrimido[5,4-c]cinnoline derivatives.[2]
Materials:
-
Substituted 4-amino-3-cinnolinecarboxylic acid (1.0 eq)
-
Urea (excess)
Procedure:
-
Thoroughly mix the substituted 4-amino-3-cinnolinecarboxylic acid with an excess of urea in a reaction vessel.
-
Heat the mixture at 180-200 °C for 30 minutes.
-
Cool the reaction mixture and treat the resulting solid with a 10% aqueous solution of sodium hydroxide.
-
Filter the mixture and wash the solid with water.
-
Acidify the filtrate with 10% hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnoline.
Potential Applications and Signaling Pathways
Derivatives of 4-amino-3-cinnoline carboxylic acid have shown significant activity in the central nervous system.[1][3] While the exact molecular targets are not fully elucidated, their sedative and anticonvulsant effects suggest potential interactions with neurotransmitter systems, such as GABAergic or glutamatergic pathways. The pyrimido[5,4-c]cinnoline derivatives, in particular, have demonstrated sedative properties.[2]
The following diagram illustrates a generalized potential mechanism of action for these compounds within the CNS.
Caption: Hypothetical CNS signaling pathway modulation by 4-amino-3-cinnoline carboxylic acid derivatives.
Conclusion
The synthetic routes to 4-amino-3-cinnoline carboxylic acid and its derivatives are well-established, providing a foundation for the exploration of their therapeutic potential. The protocols provided herein offer a starting point for the synthesis of these compounds for further biological evaluation. The observed CNS activity of these derivatives warrants more in-depth studies to elucidate their precise mechanisms of action and to optimize their structure for improved potency and selectivity.
References
- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some 4-amino-3-cinnoline carboxylic acid derivatives. Part 4: 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structures and biological activity of some 4-amino-3-cinnoline-carboxylic acid derivatives. Part 3: 1,3-Oxazino[5,4-c]cinnolines and pyrimido[5,4-c]cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: 4-Aminochroman-3-ol as a Versatile Scaffold for Novel Protease Inhibitor Synthesis
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a valuable framework for the design of small molecule therapeutics. Within the realm of drug discovery, the development of potent and selective protease inhibitors is of paramount importance for treating numerous diseases, including viral infections (e.g., HIV, HCV), cancer, and neurodegenerative disorders. 4-Aminochroman-3-ol, with its stereodefined amino and hydroxyl functionalities, represents a promising, yet underexplored, starting material for the synthesis of novel peptidomimetic protease inhibitors. The vicinal amino alcohol arrangement can serve as a non-cleavable isostere of a dipeptide, a common strategy in the design of substrate-analog protease inhibitors.
This application note outlines a general strategy for the utilization of this compound in the synthesis of a new class of protease inhibitors. We provide a hypothetical synthetic scheme, detailed experimental protocols for key transformations, and representative data for chroman-based inhibitors to highlight the potential of this scaffold.
Proposed Synthetic Strategy
The core concept involves utilizing this compound as a central building block. The amino group can be acylated with various moieties, including unnatural amino acids or other pharmacophoric groups, to occupy the S-pockets of the protease active site. The hydroxyl group can be left unmodified to potentially interact with the catalytic residues of the protease or can be further derivatized to enhance binding affinity and pharmacokinetic properties. A plausible general structure for a protease inhibitor derived from this compound is depicted below:
Caption: General structure of a protease inhibitor incorporating the this compound scaffold.
A general synthetic workflow for the preparation of such inhibitors is outlined below. This involves initial protection of the amine, followed by modification of the hydroxyl group (if desired), and subsequent deprotection and coupling with a desired side chain or pharmacophore.
Caption: General synthetic workflow for protease inhibitors from this compound.
Quantitative Data of Chroman-Based Inhibitors
While specific data for inhibitors directly synthesized from this compound is not yet available in the literature, the following table summarizes the inhibitory activities of various chroman-containing molecules against different proteases to provide a benchmark for the potential efficacy of this compound class.
| Compound Class | Target Protease | Inhibition Metric | Value | Reference |
| Chroman-4-one derivative | Pteridine Reductase 1 (TbPTR1) | IC50 | 31 µM | [1] |
| Chroman aldehyde | HIV | IC50 | >100 µM | [2] |
| Flavanone (a chroman-4-one derivative) | T. brucei | EC50 | 12.6 ± 1.7 µM | [1] |
| 3-alkoxy-4-chloroisocoumarin | Chlamydial Protease | MIC | 62.5 µM | [3] |
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic steps outlined in the workflow diagram. Researchers should adapt these protocols based on the specific properties of their chosen reagents and target molecules.
Protocol 1: N-Protection of this compound with Boc Anhydride
Objective: To protect the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group to allow for selective modification of the hydroxyl group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of (Boc)2O (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected this compound.
Protocol 2: Peptide Coupling of N-Deprotected Aminochroman Scaffold with a Carboxylic Acid
Objective: To couple the free amine of the deprotected chroman scaffold with a carboxylic acid to introduce a desired side chain or pharmacophore.
Materials:
-
N-deprotected this compound derivative (hydrochloride salt)
-
Carboxylic acid (R-COOH) (1.1 equivalents)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
Dissolve the N-deprotected this compound derivative (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.2 equivalents) in anhydrous DMF and add this solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2x) and then with brine (2x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final protease inhibitor.
Hypothetical Binding Mode
The synthesized inhibitor, with its rigid chroman core and strategically placed functional groups, is designed to fit into the active site of a target protease. The following diagram illustrates a hypothetical binding mode of a this compound-derived inhibitor within a protease active site.
Caption: Hypothetical binding of a this compound-derived inhibitor in a protease active site.
Conclusion
This compound presents itself as a valuable and versatile building block for the synthesis of novel protease inhibitors. Its inherent stereochemistry and functional group arrangement provide a solid foundation for creating peptidomimetics with the potential for high binding affinity and selectivity. The synthetic strategies and protocols outlined in this application note offer a starting point for researchers in medicinal chemistry and drug discovery to explore the potential of this promising scaffold in developing next-generation therapeutics. Further optimization of the appended side chains and derivatization of the chroman ring will likely lead to the discovery of potent and clinically relevant protease inhibitors.
References
- 1. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chroman aldehydes that inhibit HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-Aminochroman-3-ol for Biological Screening
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. The specific scaffold, 4-aminochroman-3-ol, offers two distinct points for chemical modification—the C4 amino group and the C3 hydroxyl group—making it an excellent starting point for the generation of diverse chemical libraries for biological screening. This document provides a detailed guide for the strategic derivatization of this compound and outlines a comprehensive workflow for screening the resulting compound library against various biological targets. The protocols herein describe key synthetic transformations and a representative primary biological assay to facilitate the discovery of novel therapeutic agents.
Introduction
The chroman ring system is a core component of many pharmacologically significant molecules, exhibiting activities such as antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2] The 4-amino-3,4-dihydrocoumarin substructure, a close analogue, is found in inhibitors of platelet aggregation.[3] The strategic derivatization of the this compound core allows for the systematic exploration of chemical space around this promising scaffold. By modifying the amino and hydroxyl functionalities, researchers can fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) and steric profile to optimize interactions with biological targets.
This application note details a proposed workflow for creating a focused library of this compound derivatives and suggests a screening cascade to identify and characterize potential lead compounds.
Derivatization Strategy and Workflow
The primary sites for derivatization on the this compound scaffold are the nucleophilic amino group and the hydroxyl group. A logical approach is to first functionalize the more reactive amino group, followed by modification of the hydroxyl group if desired. This allows for the creation of a diverse library of amides, sulfonamides, and ureas, which can then be further diversified through esterification or etherification of the alcohol.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 4-Aminochroman-3-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 4-Aminochroman-3-ol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Extend the reaction time if necessary. |
| 2. Suboptimal reaction temperature. | 2. Optimize the reaction temperature. For enzymatic reactions, ensure the temperature is within the optimal range for the specific enzyme. | |
| 3. Poor quality of reagents or catalyst. | 3. Use freshly purified reagents and ensure the catalyst/enzyme is active. | |
| 4. Inefficient purification method. | 4. Optimize the purification protocol. Consider alternative chromatography conditions or recrystallization solvents. | |
| Poor Stereoselectivity (cis/trans mixture) | 1. Inappropriate reducing agent or reaction conditions. | 1. For the reduction of 4-chromanone α-hydroxyoxime, the use of hydrogen bromide has been shown to provide high cis-selectivity.[1] |
| 2. Non-selective catalyst. | 2. For chemoenzymatic resolutions, screen different lipases. Pseudomonas cepacea and Candida antarctica B lipases have demonstrated excellent enantioselectivities.[1] For reductive amination, consider using a panel of imine reductases (IREDs) to find one with the desired stereoselectivity.[2] | |
| Difficulty in Separating Isomers | 1. Similar physicochemical properties of the isomers. | 1. Employ chiral chromatography (e.g., HPLC with a chiral column) for analytical and preparative separation. |
| 2. Inefficient derivatization for separation. | 2. Consider derivatizing the amino or hydroxyl group to form diastereomers that may be more easily separated by conventional chromatography or crystallization. | |
| Enzymatic Reaction Failure | 1. Enzyme inhibition or denaturation. | 1. Ensure the reaction medium (solvent, pH, temperature) is compatible with the enzyme. Avoid harsh conditions. |
| 2. Low enzyme activity. | 2. Use a fresh batch of the enzyme or increase the enzyme loading. Ensure co-factors, if required, are present in sufficient concentration. | |
| 3. Substrate is not recognized by the enzyme. | 3. Screen a wider range of enzymes. For instance, a variety of metagenomic imine reductases can be tested for the reductive amination of 3-chromanones.[2] | |
| Formation of Side Products | 1. Over-reduction or side reactions. | 1. Use a milder reducing agent or control the stoichiometry of the reagents carefully. |
| 2. Competing reaction pathways. | 2. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. For multi-component reactions, the order of addition of reactants can be crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for achieving high enantioselectivity in the synthesis of this compound?
A1: High enantioselectivity can be achieved primarily through two approaches:
-
Chemoenzymatic Kinetic Resolution: This involves the use of lipases, such as Pseudomonas cepacea and Candida antarctica B, to selectively acylate one enantiomer of a racemic mixture of N-protected this compound, allowing for the separation of the acylated product from the unreacted enantiomer.[1]
-
Asymmetric Biocatalytic Reductive Amination: This method utilizes imine reductases (IREDs) for the enantioselective reductive coupling of a 3-chromanone precursor with a primary amine. This approach can provide high yields and excellent enantiomeric excess for the desired 3-aminochroman derivative.[2]
Q2: How can I control the cis/trans stereochemistry in the synthesis of this compound?
A2: The stereochemical outcome can be significantly influenced by the choice of reagents and reaction conditions. For instance, in the reduction of 4-chromanone α-hydroxyoxime, using hydrogen bromide has been reported to yield a high cis-selectivity (25:1 cis/trans) with a 94% overall yield.[1]
Q3: What are some common starting materials for the synthesis of this compound?
A3: Common precursors include 4-chromanone derivatives. For example, 4-chromanone can be converted to 4-chromanone α-hydroxyoxime, which is then reduced to yield the cis-aminochromanol.[1] Alternatively, 3-chromanones can be used as starting materials for biocatalytic reductive amination to yield 3-aminochroman derivatives.[2]
Q4: Are there any multi-component reaction strategies for synthesizing related aminochroman structures?
A4: Yes, multi-component reactions have been developed for the synthesis of various chroman and chromene derivatives. For example, a visible-light-induced three-component reaction of ortho-allyloxy-benzaldehydes, anilines, and sodium benzenesulfinates has been used to synthesize sulfonated 4-amino-chromans.[3] While this specific example yields a sulfonated derivative, multi-component strategies can offer efficient routes to complex molecules in a single step and may be adaptable for the synthesis of this compound precursors.
Experimental Protocols
Protocol 1: Chemoenzymatic Preparation of Enantiopure N-protected cis-4-Aminochroman-3-ol
This protocol is based on the kinetic acylation of the alcohol moiety using a lipase.[1]
1. Substrate Preparation:
- Synthesize racemic N-benzyloxycarbonyl-protected cis-4-aminochroman-3-ol.
2. Enzymatic Acylation:
- Dissolve the racemic N-protected amino alcohol in a suitable organic solvent (e.g., tert-butyl methyl ether).
- Add an acyl donor (e.g., vinyl acetate).
- Add the selected lipase (e.g., Pseudomonas cepacea or Candida antarctica B lipase).
- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
- Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
3. Separation and Deprotection:
- Filter off the enzyme.
- Remove the solvent under reduced pressure.
- Separate the acylated product from the unreacted alcohol using column chromatography.
- Deprotect the separated enantiomers to obtain the enantiopure isomers of this compound.
Protocol 2: Biocatalytic Reductive Amination of 3-Chromanone
This protocol is based on the use of imine reductases for the synthesis of 3-aminochroman derivatives.[2]
1. Reaction Setup:
- In a reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
- Add the 3-chromanone substrate.
- Add the primary amine partner.
- Add the imine reductase (IRED) enzyme.
- Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
2. Reaction Execution:
- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
- Monitor the formation of the 3-aminochroman product by LC-MS or GC-MS.
3. Work-up and Purification:
- Once the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired 3-aminochroman.
Visualizations
Caption: Chemoenzymatic resolution workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
Improving yield and purity in the synthesis of 4-Aminochroman-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Aminochroman-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to achieve high cis-stereoselectivity for this compound?
A common and effective route involves the stereoselective reduction of a 4-chromanone-derived α-hydroxy oxime. This method has been shown to produce high cis-selectivity. The key steps are the conversion of 4-chromanone to an α-hydroxy oxime intermediate, followed by a directed reduction.
Q2: I am observing low yields in my reduction step. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Suboptimal Reducing Agent: The choice of reducing agent is critical for both yield and stereoselectivity. Borane complexes, such as borane-tetrahydrofuran (BH3•THF), have been reported to be effective for the reduction of related α-hydroxy oximes, providing the desired amino alcohol in high yields (86-89%).[1]
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as borane reagents are sensitive to moisture and oxygen. Temperature control is also crucial; reactions are often started at 0°C and then allowed to warm to room temperature.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary.
-
Work-up Procedure: Improper work-up can lead to product loss. The quenching of excess reducing agent must be done carefully, typically with methanol, followed by appropriate acid/base extractions to isolate the amine product.
Q3: My final product is a mixture of cis and trans isomers. How can I improve the cis-selectivity?
Achieving high cis-selectivity is a common challenge. Here are some strategies:
-
Directed Reduction: The hydroxyl group of the α-hydroxy oxime can direct the hydride delivery from a borane reagent to the same face of the molecule, leading to the cis-product.
-
Oxime Isomer Separation: The α-hydroxy oxime precursor may exist as a mixture of syn and anti-isomers. While both can lead to the cis-product, one isomer may give higher selectivity. If feasible, separation of the oxime isomers by column chromatography prior to reduction can be attempted.[1]
-
Choice of Reagent: For the reduction of a 4-chromanone α-hydroxyoxime, hydrogen bromide has been shown to provide excellent cis-selectivity (25:1 cis/trans).[1]
Q4: I am having difficulty purifying the final this compound product by column chromatography. What are some common issues and solutions?
The basic nature of the amino group in this compound can lead to tailing and poor separation on silica gel.
-
Tailing on Silica Gel: To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine or ammonia in methanol/dichloromethane.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as basic alumina or amine-functionalized silica gel.
-
Protection/Deprotection Strategy: For challenging purifications, protecting the amine group (e.g., as a carbamate) can make the compound less polar and easier to purify. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 4-Chromanone Starting Material | Incomplete cyclization during the synthesis from the corresponding phenol derivative. | Ensure the use of a strong acid catalyst like trifluoromethanesulfonic acid in trifluoroacetic acid for the intramolecular Houben-Hoesch reaction of the 3-aryloxypropanenitrile precursor. |
| Formation of Multiple Products in Oxime Formation Step | Reaction with hydroxylamine can sometimes lead to side products, especially under harsh basic conditions. | Use mild basic conditions, for example, pyridine as a solvent and base, and carefully control the reaction temperature. Monitor the reaction closely by TLC to stop it upon consumption of the starting ketone. |
| Over-reduction to the Diol or Other Side Products | Use of a too powerful or non-selective reducing agent. | Borane-THF is generally selective for the oxime reduction in the presence of the hydroxyl group. Avoid harsher reducing agents like LiAlH4 unless necessary and with careful control of stoichiometry and temperature. |
| Difficulty in Removing Solvent After Work-up | The product may form a salt that is highly soluble in water or has a high boiling point. | After extraction, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., Na2SO4 or MgSO4). Use a high-vacuum rotary evaporator to remove high-boiling solvents. Lyophilization can be an option if the product is water-soluble. |
| Product Degradation Over Time | Amines can be susceptible to air oxidation. | Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures. If possible, store it as a stable salt (e.g., hydrochloride salt). |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Aminochroman-3-ol
This protocol is adapted from the synthesis of the analogous thiochroman derivative.[1]
Step 1: Synthesis of 3-Hydroxy-4-chromanone Oxime
-
To a solution of 4-chromanone in methanol, add potassium hydroxide at 0°C.
-
Add iodobenzene diacetate and allow the reaction to warm to room temperature overnight. This will form the 3-hydroxy-4-chromanone intermediate.
-
After purification, dissolve the 3-hydroxy-4-chromanone in pyridine.
-
Add hydroxylamine hydrochloride and stir at room temperature overnight.
-
Work up the reaction by removing pyridine under reduced pressure, adding water, and extracting with an organic solvent like ethyl acetate.
-
Purify the resulting oxime by silica gel column chromatography.
Step 2: Stereoselective Reduction to cis-4-Aminochroman-3-ol
-
Dissolve the purified 3-hydroxy-4-chromanone oxime in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3•THF, typically 1M in THF, 3 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Acidify the mixture with aqueous HCl and then basify with NaOH to pH > 10.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine (e.g., 97:2:1 CH2Cl2/MeOH/Et3N) to afford cis-4-Aminochroman-3-ol.
Data Presentation
Table 1: Comparison of Reduction Conditions for Stereoselectivity
| Precursor | Reducing Agent | Solvent | cis:trans Ratio | Yield (%) | Reference |
| 3-Hydroxy-4-thiochromanone benzyloxime (anti-isomer) | BH3•THF | THF | 95:5 | 89 | [1] |
| 3-Hydroxy-4-thiochromanone benzyloxime (syn/anti mixture) | BH3•THF | THF | 90:10 | 86 | [1] |
| 4-Chromanone α-hydroxyoxime | HBr | - | 25:1 | 94 | [1] |
Visualizations
Caption: Synthetic workflow for cis-4-Aminochroman-3-ol.
Caption: Troubleshooting logic for low yield issues.
References
Challenges in the chiral resolution of 4-Aminochroman-3-ol enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the chiral resolution of 4-aminochroman-3-ol enantiomers. The primary focus is on diastereomeric salt crystallization, the most common resolution method for chiral amines and amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving this compound enantiomers?
The most prevalent and industrially scalable method for resolving racemic amines and amino alcohols like this compound is through the formation of diastereomeric salts using a chiral resolving agent.[1][2] This technique relies on the differential solubility of the two diastereomeric salts, allowing one to be selectively crystallized from a suitable solvent.[1][3] Chiral acids such as tartaric acid, mandelic acid, or O,O'-dibenzoyltartaric acid are commonly used for this purpose.[1][2]
Q2: I am not getting any crystals to form after adding the resolving agent. What are the common causes?
Failure to form crystals is a frequent challenge in diastereomeric salt resolution. Several factors could be responsible:
-
Solvent Choice: The solvent system is critical. If the diastereomeric salts are too soluble, they will not precipitate. Conversely, if they are poorly soluble, they may crash out of solution as an amorphous solid or an oil instead of forming crystals.
-
Supersaturation: Crystallization requires a supersaturated solution. Your current concentration might be too low.
-
Purity of Starting Material: Impurities in the racemic this compound can inhibit crystal nucleation and growth.
-
Choice of Resolving Agent: Not all resolving agents will form a readily crystallizable salt with the target compound. The interaction between the amine and the chiral acid needs to result in a stable crystal lattice.[1]
Q3: My enantiomeric excess (e.e.) is consistently low after crystallization. Why is this happening?
Low enantiomeric excess indicates that the precipitated salt is not diastereomerically pure. This can be due to:
-
Co-precipitation: The undesired diastereomer may be co-precipitating with the desired, less-soluble diastereomer. This often happens if the solubility difference between the two diastereomers is small in the chosen solvent.
-
Insufficient Equilibration Time: Crystallization is an equilibrium process. Insufficient time for the system to equilibrate can lead to the entrapment of the more soluble diastereomer in the crystal lattice.
-
Inaccurate Stoichiometry: Using an incorrect molar ratio of the resolving agent to the racemate can negatively impact the resolution efficiency.
Q4: The chemical yield of my resolved enantiomer is very low, even though the e.e. is high. How can I improve the yield?
A significant drawback of classical resolution is that the maximum theoretical yield for a single enantiomer is 50%.[1] However, yields below this are common and can often be improved:
-
Over-solubility: The desired diastereomeric salt may have significant solubility in the mother liquor, meaning a substantial amount of the product is not recovered. Optimizing the solvent or temperature to decrease solubility can help.
-
Multiple Recrystallizations: While recrystallization can improve e.e., each step results in some loss of material, thereby reducing the overall yield.[2] Minimizing the number of recrystallization steps is crucial for maximizing yield.
-
Premature Filtration: Filtering the crystals too early or at too high a temperature can leave a significant portion of the product dissolved in the solvent.
Troubleshooting Guide
Problem 1: Poor or No Crystal Formation
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) and solvent mixtures. The ideal solvent will dissolve the salts at an elevated temperature but allow for selective crystallization of one diastereomer upon cooling. |
| Solution is Undersaturated | Slowly evaporate the solvent at room temperature to increase the concentration and induce crystallization. |
| Oiling Out | If the salt separates as an oil, try adding a small amount of a co-solvent in which the salt is less soluble (an anti-solvent) to promote crystallization. Seeding the solution with a tiny crystal can also help. |
| Slow Nucleation | Try "scratching" the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, use seed crystals from a previous successful batch if available. |
Problem 2: Low Enantiomeric Excess (e.e.)
| Possible Cause | Troubleshooting Steps |
| Small Solubility Difference | Perform a recrystallization of the diastereomeric salt. This process purifies the less-soluble salt, thereby increasing the diastereomeric and enantiomeric excess. Be aware that this will reduce the overall yield.[2] |
| Suboptimal Temperature Profile | Experiment with different cooling rates. A slow, controlled cooling process often yields crystals of higher purity than rapid cooling. |
| Incorrect Resolving Agent | Test different chiral resolving agents. The derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), often provide better discrimination and result in salts with larger solubility differences.[4] |
| Kinetic vs. Thermodynamic Control | The crystallization time can be critical. Sometimes, the less stable diastereomer crystallizes faster (kinetic product). Allowing the mixture to stir for a longer period (e.g., 12-24 hours) may allow it to equilibrate to the more stable, and often purer, thermodynamic product. |
Data Presentation: Resolution of Structurally Similar Amino Alcohols
Disclaimer: The following data is compiled from resolution experiments on compounds structurally related to this compound and is intended to provide a comparative baseline for expected yields and enantiomeric excess.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-AD | D-Tartaric Acid | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [4] |
| 1-Phenylethanol | Lipase (Enzymatic) | Organic Solvent | ~45 | >99 | N/A |
| 2-Benzylaminocyclohexanol | L-DPTTA + HCl | N/A | 92 | 99.5 (d.e.) | [5] |
| o-Fluoro-phenylethylamine | (S)-(+)-MA | EtOH/i-PrOH | 34 | 99.1 (d.e.) | [5] |
Abbreviations: (S)-AD = Amlodipine; L-DPTTA = O,O'-Di-p-toluoyl-L-tartaric acid; (S)-(+)-MA = (S)-(+)-Mandelic acid; d.e. = diastereomeric excess.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
This is a representative protocol adapted from standard procedures for the resolution of chiral amino alcohols. Optimization of solvent, temperature, and stoichiometry will be necessary.
1. Salt Formation: a. Dissolve racemic this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or a methanol/water mixture) with gentle heating. b. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, also with gentle heating. c. Slowly add the tartaric acid solution to the this compound solution while stirring.
2. Crystallization: a. Allow the resulting solution to cool slowly to room temperature. Spontaneous crystallization may occur. b. If no crystals form, reduce the volume of the solvent under reduced pressure or add an anti-solvent (e.g., ethyl acetate) dropwise until turbidity is observed. c. Allow the mixture to stand, ideally at a cool temperature (e.g., 4 °C), for 12-24 hours to maximize crystal formation.
3. Isolation of Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals. At this stage, the diastereomeric and enantiomeric excess should be determined. If the e.e. is insufficient, a recrystallization step from fresh hot solvent is required.
4. Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water. b. Add a base (e.g., 1M NaOH or NaHCO₃ solution) and stir until the solid dissolves completely. This deprotonates the amine and breaks the salt.[6] c. Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the resolved enantiomer.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the chiral resolution of this compound via diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting low enantiomeric excess in a crystallization-based resolution.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for cis- and trans-isomers of 4-Aminochroman-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis- and trans-isomers of 4-Aminochroman-3-ol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound isomers.
Issue 1: Poor or No Separation of Cis and Trans Isomers in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | The polarity difference between cis- and trans-isomers may be insufficient for separation on standard silica gel. Consider using a different stationary phase. For compounds like this compound, a normal phase column is a good starting point. If that fails, consider more specialized columns.[1] |
| Incorrect Mobile Phase Polarity | The eluent may be too polar, causing both isomers to elute together, or not polar enough, leading to no elution. Systematically screen solvent systems with varying polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or isopropanol) can be effective. |
| Co-elution of Isomers | The chosen conditions may not be selective enough for the subtle structural differences between the cis and trans isomers. For challenging separations, consider chiral chromatography, as chiral stationary phases can often resolve diastereomers effectively. Polysaccharide-based columns like Chiralcel® OJ have been successful for similar compounds.[2] |
| Sample Overload | Too much sample applied to the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded onto the column. |
Issue 2: Peak Tailing in HPLC Analysis, Especially for the Amino Compound
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silica | The primary amine group of this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[3][4][5] Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase to mask the silanol groups.[6] |
| Inappropriate Mobile Phase pH | The ionization state of the amine can affect its interaction with the stationary phase. For basic compounds, using a mobile phase with a higher pH can sometimes improve peak shape.[5] However, be mindful of the pH limitations of your column. |
| Column Contamination | Residual contaminants on the column can interact with the analyte. Flush the column with a strong solvent to remove any adsorbed materials.[7] |
| Metal Chelation | The amino and hydroxyl groups can chelate with trace metals in the HPLC system or on the column. Use a column specifically designed for the analysis of basic compounds, which often have low metal content. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in purifying cis/trans diastereomers versus enantiomers?
A1: Diastereomers, such as the cis- and trans-isomers of this compound, have different physical properties, including polarity, solubility, and melting points. This allows for their separation using standard chromatographic techniques like column chromatography and fractional crystallization. Enantiomers, on the other hand, have identical physical properties in a non-chiral environment and require a chiral environment for separation, such as a chiral stationary phase in chromatography or a chiral resolving agent for diastereomeric salt formation.
Q2: I am considering fractional crystallization. What should I keep in mind?
A2: Fractional crystallization separates diastereomers based on differences in their solubility in a particular solvent. The success of this method depends on finding a solvent in which one isomer is significantly less soluble than the other. This often requires screening a variety of solvents and solvent mixtures. It is a process of trial and error. The general workflow involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.
Q3: Can I use reverse-phase HPLC for this separation?
A3: While normal-phase chromatography is often the first choice for separating diastereomers with different polarities, reverse-phase HPLC can also be effective. You may need to screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers to achieve separation. Due to the basic nature of the amine, a column that is stable at a moderate pH and provides good peak shape for bases would be advantageous.
Q4: My resolution in chiral HPLC is poor. How can I improve it?
A4: To improve resolution in chiral HPLC, you can try several approaches:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase (e.g., hexane). Small changes can have a significant impact on selectivity.
-
Change the Modifier: For basic compounds, adding a small amount of a basic modifier like diethylamine can improve peak shape and sometimes resolution.[8] For acidic compounds, an acidic modifier might be beneficial.[8]
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition and improve resolution.
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to better resolution.[9]
-
Try a Different Chiral Column: If optimization of the mobile phase is not successful, a different chiral stationary phase may provide the necessary selectivity.
Experimental Protocols
Protocol 1: Chiral HPLC for the Separation of Cis- and Trans-4-Aminochroman-3-ol Isomers
This protocol is adapted from a method used for the separation of structurally similar 4-aminoflavane diastereomers.[2]
| Parameter | Condition |
| Column | Chiralcel® OJ (250 x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Method Development Notes:
-
Start with a mobile phase composition of 90:10 (n-Hexane:IPA) and adjust the ratio of IPA to optimize the separation. Increasing the IPA concentration will decrease the retention time.
-
If peak tailing is observed, add 0.1% diethylamine to the mobile phase.
Protocol 2: Enzymatic Resolution of this compound Enantiomers
For obtaining enantiomerically pure isomers, a chemoenzymatic approach can be employed. This involves the lipase-catalyzed acylation of the alcohol moiety of N-protected this compound.[10]
| Parameter | Condition |
| Substrate | N-benzyloxycarbonyl-protected cis- or trans-4-Aminochroman-3-ol |
| Enzyme | Pseudomonas cepacia lipase or Candida antarctica lipase B |
| Acyl Donor | Vinyl acetate |
| Solvent | Diisopropyl ether |
| Temperature | 30 °C |
Workflow:
-
Protect the amino group of the cis/trans mixture of this compound (e.g., with a Cbz group).
-
Separate the N-protected cis and trans diastereomers using column chromatography.
-
Perform the enzymatic resolution on the separated racemic cis and trans isomers individually. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer by column chromatography.
Visualizations
Caption: General workflow for the purification and analysis of this compound isomers.
Caption: Troubleshooting logic for poor chromatographic separation of isomers.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4-Aminochroman-3-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Aminochroman-3-ol derivatives.
Troubleshooting Guides
Issue 1: My this compound derivative has poor aqueous solubility, leading to inconsistent results in my biological assays.
Answer:
Poor aqueous solubility is a common challenge with many heterocyclic compounds, including this compound derivatives. The presence of the rigid chroman scaffold can contribute to low solubility. Here are several strategies you can employ, starting from the simplest to the more complex:
1. pH Adjustment:
-
Principle: this compound derivatives contain a basic amino group. By lowering the pH of your aqueous medium, you can protonate this group, forming a more soluble salt.[1][2]
-
Protocol:
-
Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of aqueous buffers with decreasing pH values (e.g., from 7.4 down to 4.0).
-
Add a small aliquot of your stock solution to each buffer to a final desired concentration.
-
Visually inspect for precipitation and quantify the solubility using a suitable method like UV-Vis spectroscopy or HPLC.
-
-
Expected Outcome: You should observe an increase in solubility as the pH decreases. However, be mindful of the pH stability of your compound and the requirements of your biological assay. A study on 25 different amines showed that their pH-dependent solubility can vary significantly and does not always follow the Henderson-Hasselbalch equation perfectly.[3][4]
2. Co-solvents:
-
Principle: The addition of a water-miscible organic solvent, or co-solvent, can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[5]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are commonly used.[1][6]
-
Protocol:
-
Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol in water).
-
Determine the solubility of your this compound derivative in each co-solvent mixture.
-
-
Considerations: Ensure the chosen co-solvent and its concentration are compatible with your experimental system, as high concentrations can sometimes interfere with biological assays.
Issue 2: pH adjustment and co-solvents are not providing sufficient solubility for my in vivo studies.
Answer:
For more challenging solubility issues, especially for in vivo applications, more advanced formulation strategies are necessary.
1. Salt Formation:
-
Principle: Creating a salt of your basic this compound derivative with a pharmaceutically acceptable acid can significantly improve its aqueous solubility and dissolution rate.[2][5][7][8] This is a widely used and effective strategy.[7][8]
-
Common Salt Forms: Hydrochloride, mesylate, and tartrate salts are common choices.
-
Workflow for Salt Screening:
Caption: A workflow diagram for selecting an optimal salt form.
2. Amorphous Solid Dispersions (ASDs):
-
Principle: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate.[9][10][11] This is because the amorphous form has a higher free energy than the stable crystalline form.[12]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Eudragit® polymers are frequently used.[9]
-
Preparation Methods: Spray drying and hot-melt extrusion are common techniques for preparing ASDs.[9][11]
-
Key Consideration: The physical stability of the amorphous form is crucial, as it can recrystallize over time, negating the solubility advantage.[10][12] Polymer selection and drug loading are critical factors in maintaining stability.[9]
3. Cyclodextrin Complexation:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14][15] They can encapsulate poorly soluble molecules, like your this compound derivative, forming an inclusion complex that has improved aqueous solubility.[13][14][15][16]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their enhanced solubility and safety profiles.[15]
-
Experimental Protocol for Complexation:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add an excess amount of the this compound derivative to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved compound.
-
Analyze the filtrate by a suitable method (e.g., HPLC) to determine the concentration of the dissolved drug.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for my this compound derivative?
A1: A good starting point is to test a range of solvents with varying polarities. Due to the presence of both a hydroxyl and an amino group, your derivative will have some polar character but also a nonpolar chroman ring system.
| Solvent | Polarity | Potential for Solubilizing this compound Derivatives |
| Water | High | Likely low, but forms the basis for aqueous solubility determination. |
| Ethanol | High | Good potential due to hydrogen bonding capabilities. |
| Methanol | High | Similar to ethanol, good potential. |
| Acetone | Medium | May have moderate solubility. |
| Dichloromethane | Low | May be a good solvent for the free base form. |
| DMSO | High (aprotic) | Often a good solvent for a wide range of compounds. |
Q2: How can I quickly assess if salt formation is a viable strategy for my compound?
A2: A simple screening can be performed by dissolving your compound in a suitable organic solvent and adding a solution of the desired acid (e.g., HCl in isopropanol). The formation of a precipitate is a strong indication that a salt has been formed. This precipitate can then be isolated and its aqueous solubility tested.
Q3: Are there any potential liabilities with using these solubility enhancement techniques?
A3: Yes, each technique has its own set of potential challenges:
-
pH Adjustment: The required pH may not be physiologically compatible or could cause degradation of your compound.
-
Co-solvents: High concentrations can be toxic or interfere with biological assays.
-
Salt Formation: Not all compounds form stable crystalline salts. The chosen salt form may have issues with hygroscopicity or stability.
-
Amorphous Solid Dispersions: The amorphous form is thermodynamically unstable and can recrystallize, leading to a loss of the solubility advantage.[10][12]
-
Cyclodextrin Complexation: The complexation efficiency can be low, requiring a large amount of cyclodextrin, which can be a concern for certain administration routes.
Q4: How do I choose between the different advanced solubility enhancement techniques?
A4: The choice of technique depends on several factors, including the physicochemical properties of your specific this compound derivative, the desired dosage form, and the intended route of administration.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsm.com [ijpsm.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scienceasia.org [scienceasia.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of substituted chromanols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted chromanols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted chromanols, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Chromanol Product
-
Question: My reaction is resulting in a low yield of the desired substituted chromanol. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in chromanol synthesis can stem from several factors. A primary cause is the formation of side products, particularly from the self-condensation of the aldehyde starting material. This is more prevalent when the 2'-hydroxyacetophenone precursor has electron-donating groups, which can complicate purification and lower isolated yields.[1] For instance, the synthesis of 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives resulted in yields as low as 17%.[1]
Troubleshooting Steps:
-
Substituent Effects: Be aware that electron-donating groups on the acetophenone can lead to more byproducts. Conversely, electron-deficient 2'-hydroxyacetophenones generally result in higher yields of the desired product.[1]
-
Reaction Conditions: Optimization of reaction parameters is crucial. This includes adjusting temperature, reaction time, solvent, and the choice and amount of catalyst.[2][3] Systematic approaches like Design of Experiments (DoE) can be more efficient than one-factor-at-a-time (OFAT) optimization.[4]
-
Purification: Inefficient purification can lead to loss of product. Flash column chromatography is a common method for purifying chromanols and their precursors.[1][5][6] The choice of eluent system is critical for effective separation.
-
Protecting Groups: If your starting materials contain sensitive functional groups that might react under the synthesis conditions, consider using protecting groups.[7][8] For example, hydroxyl groups can be protected as silyl ethers to prevent unwanted side reactions.[9]
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing a significant number of side products in my reaction mixture, complicating purification. What are these side products and how can I minimize their formation?
-
Answer: The most common side products in the synthesis of chroman-4-ones (precursors to chromanols) arise from the self-condensation of the aldehyde reactant.[1] Other potential side reactions include elimination reactions, which can be promoted by certain reaction conditions.[10]
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde (e.g., 1.1 equivalents) is a common practice, but this may need to be optimized for your specific substrates.[1][6]
-
Temperature and Reaction Time: Monitor and optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products or other side reactions.
-
Choice of Base/Catalyst: The choice of base or catalyst can significantly influence the reaction pathway. For base-mediated reactions, consider using a non-nucleophilic base to minimize side reactions.
-
Monitoring the Reaction: Use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and identify the optimal time to quench it, thereby minimizing the formation of byproducts.[11]
-
Issue 3: Difficulty in Purifying the Chromanol Product
-
Question: I am having difficulty purifying my substituted chromanol. What are the recommended purification techniques?
-
Answer: Purification of chromanols and their intermediates often requires chromatographic methods due to the potential for similarly polar byproducts.
Recommended Purification Methods:
-
Flash Column Chromatography: This is the most frequently cited method for purifying substituted chromanones and chromanols.[1][5][6] The choice of stationary phase (typically silica gel) and eluent system (e.g., ethyl acetate/hexane or ethyl acetate/heptane) is critical for achieving good separation.[1][6]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially after initial chromatographic separation.[6]
-
Preparative HPLC: For challenging separations or to isolate enantiomers from a racemic mixture, preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase can be employed.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted chromanols?
A1: A prevalent method involves a two-step process starting with the synthesis of a substituted chroman-4-one, which is then reduced to the corresponding chromanol. The chroman-4-one is often synthesized via a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1][6] Another approach is the photoredox-catalyzed ketyl-olefin coupling of an aldehyde.[5]
Q2: How do substituents on the aromatic ring affect the synthesis?
A2: Substituents on the 2'-hydroxyacetophenone have a significant impact on the reaction outcome. Electron-withdrawing groups on the aromatic ring tend to favor the formation of the desired chroman-4-one and lead to higher yields.[1] Conversely, electron-donating groups can increase the formation of byproducts from aldehyde self-condensation, which complicates purification and reduces the isolated yield.[1]
Q3: What are some common catalysts and reagents used in chromanol synthesis?
A3:
-
For Chroman-4-one Synthesis (precursor): Diisopropylamine (DIPA) is a commonly used base in the aldol condensation/oxa-Michael addition reaction, often carried out in ethanol under microwave irradiation.[1][6]
-
For Chromanol Synthesis (via reduction): Sodium borohydride (NaBH₄) is a standard reagent for the reduction of the chroman-4-one carbonyl group to a hydroxyl group.[6]
-
For Photoredox Catalysis: Iridium-based photoredox catalysts, such as PC 3, in the presence of a base like N,N-diisopropylethylamine (DIPEA) are used in ketyl-olefin coupling reactions.[5]
Q4: Are there any specific safety precautions I should take during chromanol synthesis?
A4: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used, such as strong bases and volatile organic solvents, are hazardous and should be handled with care. Microwave synthesis requires specialized equipment and adherence to the manufacturer's safety guidelines.
Data Presentation
Table 1: Effect of Substituents on Chroman-4-one Synthesis Yield
| 2'-Hydroxyacetophenone Substituent(s) | Aldehyde | Product | Yield (%) | Reference |
| None | Pentanal | 2-Pentylchroman-4-one | 55 | [1][6] |
| 6-Chloro | Pentanal | 6-Chloro-2-pentylchroman-4-one | 51 | [1] |
| 6,8-Dibromo | Pentanal | 6,8-Dibromo-2-pentylchroman-4-one | 56 | [6] |
| 6,8-Dimethyl | Pentanal | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | [1][6] |
| 6-Methoxy | Pentanal | 6-Methoxy-2-pentylchroman-4-one | 17 | [1] |
Table 2: Comparison of Purification Conditions for Chroman-4-ones
| Product | Purification Method | Eluent System | Yield (%) | Reference |
| 2-Pentylchroman-4-one | Flash Chromatography | 5% EtOAc in Heptane | 55 | [6] |
| 6,8-Dibromo-2-pentylchroman-4-one | Flash Chromatography & Recrystallization | 2% EtOAc in Hexane | 56 | [6] |
| 6,8-Dimethyl-2-pentylchroman-4-one | Flash Chromatography (twice) | 5% EtOAc in Hexane | 17 | [6] |
| 6-Chloro-2-pentylchroman-4-one | Flash Chromatography | 3% EtOAc in Hexane, then 1.5-1.8% EtOAc in Hexane, finally 1% THF in Hexane | 51 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Chroman-4-ones [1][6]
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
Protocol 2: General Procedure for the Synthesis of Substituted Chromanols via Photoredox Catalysis [5]
-
Charge a Schlenk tube with the aldehyde starting material (1 equivalent), the photoredox catalyst (e.g., PC 3, 1-2.5 mol %), and degassed N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Cap the tube, evacuate, and backfill with argon.
-
Add degassed acetonitrile via syringe.
-
Place the reaction vessel in a container equipped with a blue LED strip and stir the mixture for 15 hours.
-
After the reaction is complete, evaporate the solvent.
-
Purify the resulting residue using silica gel column chromatography (e.g., with a pentane/EtOAc gradient) to yield the substituted chromanol.
Visualizations
Caption: Workflow for the synthesis of substituted chroman-4-ones.
Caption: Troubleshooting logic for low chromanol yield.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Signal Assignment for 4-Aminochroman-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common NMR signal assignment issues encountered with 4-Aminochroman-3-ol.
Troubleshooting Guide
Signal assignment for this compound can be challenging due to its complex structure, leading to potential issues such as signal overlap and the presence of diastereotopic protons. This guide outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Signal Overlap in the Aliphatic Region | The signals for H-2, H-3, and H-4 protons may overlap, making it difficult to determine their precise chemical shifts and coupling constants. This is especially true for the diastereotopic protons at the C-2 position. | - Utilize 2D NMR techniques: COSY, HSQC, and HMBC experiments are essential for resolving overlapping signals and establishing connectivity between protons and carbons.[1][2] - Vary the solvent: Changing the NMR solvent can induce changes in chemical shifts, potentially resolving overlapped peaks.[3] - Adjust the temperature: Lowering the temperature may slow down conformational changes, leading to sharper signals and better resolution.[4] |
| Difficulty in Assigning Diastereotopic Protons | The two protons on C-2 (H-2a and H-2b) are diastereotopic due to the chiral center at C-3, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants.[5][6][7] | - Analyze coupling patterns: Carefully examine the multiplicity and coupling constants of the signals. H-2a and H-2b will appear as separate multiplets, each coupled to the other (geminal coupling) and to the H-3 proton (vicinal coupling). - NOESY/ROESY experiments: These through-space correlation experiments can help to differentiate between the diastereotopic protons based on their spatial proximity to other protons in the molecule. |
| Ambiguous Aromatic Proton Assignments | The four aromatic protons (H-5, H-6, H-7, and H-8) can have similar chemical shifts, making their individual assignment challenging. | - Analyze coupling patterns: The ortho, meta, and para coupling constants between the aromatic protons can be used to determine their relative positions.[8][9] - HMBC experiment: Long-range correlations between the aromatic protons and the carbons of the chroman ring system can confirm their assignments. |
| Broad or Disappearing NH₂ and OH Signals | The protons of the amino (NH₂) and hydroxyl (OH) groups can undergo chemical exchange with residual water in the solvent or with each other, leading to broad signals or their complete disappearance from the spectrum.[10] | - Use a dry solvent: Ensure the NMR solvent is thoroughly dried to minimize exchange broadening. - D₂O exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube. The NH₂ and OH protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, thus confirming their identity.[10] - Low-temperature NMR: Cooling the sample can slow down the exchange rate, resulting in sharper signals for the NH₂ and OH protons. |
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. This data was generated using NMR prediction software and should be used as a guide for initial assignments. Actual experimental values may vary.
Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Shift (cis) | Predicted Shift (trans) | Multiplicity | Coupling Constants (J, Hz) |
| H-2a | ~4.2 - 4.4 | ~4.1 - 4.3 | dd | Jgem ≈ 11-12, Jvic ≈ 3-5 |
| H-2b | ~4.0 - 4.2 | ~3.9 - 4.1 | dd | Jgem ≈ 11-12, Jvic ≈ 5-7 |
| H-3 | ~3.8 - 4.0 | ~3.7 - 3.9 | m | - |
| H-4 | ~3.5 - 3.7 | ~3.6 - 3.8 | d | J ≈ 4-6 |
| H-5 | ~7.1 - 7.3 | ~7.1 - 7.3 | d | Jortho ≈ 7-9 |
| H-6 | ~6.8 - 7.0 | ~6.8 - 7.0 | t | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| H-7 | ~6.9 - 7.1 | ~6.9 - 7.1 | t | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| H-8 | ~6.7 - 6.9 | ~6.7 - 6.9 | d | Jortho ≈ 7-9 |
| NH₂ | variable | variable | br s | - |
| OH | variable | variable | br s | - |
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Shift (cis) | Predicted Shift (trans) |
| C-2 | ~68 - 72 | ~67 - 71 |
| C-3 | ~65 - 69 | ~66 - 70 |
| C-4 | ~50 - 54 | ~51 - 55 |
| C-4a | ~120 - 124 | ~120 - 124 |
| C-5 | ~128 - 132 | ~128 - 132 |
| C-6 | ~120 - 124 | ~120 - 124 |
| C-7 | ~122 - 126 | ~122 - 126 |
| C-8 | ~116 - 120 | ~116 - 120 |
| C-8a | ~150 - 154 | ~150 - 154 |
Experimental Protocols
A comprehensive NMR analysis of this compound requires a suite of 1D and 2D experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Filter the solution into a standard 5 mm NMR tube.
2. ¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum to observe the proton chemical shifts, multiplicities, and integration.
3. ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly within the aliphatic and aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is crucial for assigning the signals of the chroman ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is useful for confirming the overall structure and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry (cis/trans) by observing through-space correlations between protons. For example, a NOE between H-3 and H-4 would suggest a cis relationship.
Frequently Asked Questions (FAQs)
Q1: Why are there more than the expected number of signals in the aliphatic region of the ¹H NMR spectrum?
A1: The presence of a chiral center at C-3 makes the two protons on the adjacent C-2 carbon diastereotopic.[5][6][7] This means they are in different chemical environments and will therefore have distinct chemical shifts and coupling constants, leading to two separate signals instead of one.
Q2: How can I distinguish between the cis and trans isomers of this compound using NMR?
A2: The key to differentiating between the cis and trans isomers lies in the vicinal coupling constant (³J) between H-3 and H-4, which can be determined from the ¹H NMR spectrum. The magnitude of this coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus relationship.
-
For the cis isomer , a smaller coupling constant is generally expected (typically in the range of 2-5 Hz).
-
For the trans isomer , a larger coupling constant is typically observed (generally in the range of 8-12 Hz). Additionally, NOESY or ROESY experiments can provide definitive proof of stereochemistry. A cross-peak between H-3 and H-4 would indicate that they are on the same side of the ring, confirming a cis configuration.
Q3: The chemical shifts of my NH₂ and OH protons are different from the predicted values and are very broad. Why is this?
A3: The chemical shifts of exchangeable protons like those in amino (NH₂) and hydroxyl (OH) groups are highly dependent on factors such as solvent, concentration, and temperature.[11] They readily participate in hydrogen bonding and can exchange with other labile protons (like water) in the sample. This exchange process leads to signal broadening. To confirm their assignment, you can perform a D₂O exchange experiment.
Q4: I am having trouble assigning the aromatic protons. What is the best approach?
A4: The assignment of the four aromatic protons can be achieved by a combination of analyzing their coupling patterns (multiplicities and coupling constants) and using 2D NMR techniques.
-
Coupling Constants: Protons that are ortho to each other will have a large coupling constant (³J ≈ 7-9 Hz). Meta coupling is smaller (⁴J ≈ 1-3 Hz), and para coupling is often not resolved.
-
COSY: This experiment will show correlations between adjacent (ortho) protons.
-
HMBC: This experiment will reveal long-range correlations from the aromatic protons to carbons within the aromatic ring and to C-4a and C-8a of the heterocyclic ring, which can help to unambiguously assign their positions.
Visualizations
The following diagrams illustrate the structure of this compound, a typical workflow for NMR signal assignment, and a troubleshooting decision tree.
Caption: Structure of this compound with atom numbering.
Caption: Experimental workflow for NMR signal assignment.
Caption: Troubleshooting decision tree for NMR issues.
References
- 1. youtube.com [youtube.com]
- 2. PROSPRE [prospre.ca]
- 3. mdpi.com [mdpi.com]
- 4. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 5. Visualizer loader [nmrdb.org]
- 6. NMR Database for Faster Structural Data | CAS [cas.org]
- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]
Technical Support Center: Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the optimization of 4-phenylamino-3-quinolinecarbonitriles as kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-phenylamino-3-quinolinecarbonitriles that are crucial for kinase inhibitory activity?
A1: Structure-activity relationship (SAR) studies have highlighted several key features:
-
The C-4 Anilino Group: The substitution pattern on this phenyl ring is a primary determinant of potency and selectivity.[1][2][3][4]
-
The C-3 Carbonitrile Group: This group is generally considered essential for optimal activity.[1][3]
-
C-6 and C-7 Substituents on the Quinoline Ring: Alkoxy groups at these positions are crucial for activity. Modifications at the C-7 position, in particular, have been shown to significantly enhance both enzymatic and cellular activity.[1][2][3][4]
Q2: Which kinases are typically targeted by this class of inhibitors?
A2: 4-Phenylamino-3-quinolinecarbonitriles have been successfully optimized as potent inhibitors of several tyrosine kinases, including:
Q3: How can the aqueous solubility of these compounds be improved?
A3: Incorporating water-solubilizing groups at the C-6 and/or C-7 positions of the quinoline ring is a common strategy. This has been achieved by introducing moieties like 3-(morpholin-4-yl)propoxy or 4-methylpiperazine groups.[2][4][11]
Q4: What is the mechanism of action for these inhibitors?
A4: Generally, these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[1][3] Some derivatives have also been designed as irreversible inhibitors that form covalent bonds with specific cysteine residues within the kinase's active site.[6][8][12]
Troubleshooting Guides
Synthesis and Purification
Q1: I am experiencing low yields in the coupling reaction between the 4-chloro-3-quinolinecarbonitrile intermediate and the substituted aniline. How can I improve this?
A1: Low yields in this nucleophilic aromatic substitution can be addressed by:
-
Base Catalysis: Generating the anion of the aniline using a strong base like sodium hydride before adding the 4-chloro-quinolinecarbonitrile can significantly increase the yield.[11][13]
-
Acid Catalysis: Alternatively, conducting the reaction in the presence of an acid catalyst such as pyridine hydrochloride in a suitable solvent can also facilitate the reaction.[13]
-
Solvent and Temperature: Ensure you are using an appropriate high-boiling point solvent and optimal reaction temperature as described in established protocols.
Q2: I am having difficulty with the selective modification of the C-7 position without affecting the C-6 position. What is a good synthetic strategy for this?
A2: A highly efficient and versatile route involves using a 7-fluoro intermediate. The fluorine atom at the C-7 position can be readily displaced by various nucleophiles (e.g., alcohols, amines) to introduce diverse substituents, often with high regioselectivity.[5][14]
Q3: My final compound is difficult to purify. What purification techniques are recommended?
A3:
-
Column Chromatography: This is the most common method for purifying these compounds. A silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative reverse-phase HPLC may be necessary.
Biological Assays
Q1: My compound shows potent enzymatic activity but poor cellular activity. What could be the reason?
A1: This discrepancy is often due to one or more of the following factors:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. Strategies to improve this include optimizing lipophilicity (logP) or introducing carrier-mediated transport moieties.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells. Consider performing metabolic stability assays to investigate this.
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps like P-glycoprotein.
-
Off-target Effects: In a cellular context, the compound might be engaging with other targets that counteract its intended effect.
Q2: How can I determine if my inhibitor is selective for a particular kinase?
A2: To assess kinase selectivity, you should:
-
Screen against a Panel of Kinases: Test your compound's inhibitory activity against a broad panel of related and unrelated kinases. This will provide a selectivity profile.
-
Cell-based Assays with Specific Cell Lines: Utilize cell lines that are dependent on the activity of your target kinase for proliferation. Compare the anti-proliferative activity in these cells to cell lines that are not dependent on your target kinase.[2][4]
Data Presentation
Table 1: Src Kinase Inhibition Data for Selected 4-Phenylamino-3-quinolinecarbonitriles
| Compound | C-4 Anilino Substituent | C-7 Substituent | Src IC50 (nM) | Cellular IC50 (nM) | Reference |
| 1a | 2,4-dichloro | -OCH3 | 30 | - | [2][15] |
| 1c | 2,4-dichloro-5-methoxy | -OCH3 | - | - | [2] |
| 2a | 2,4-dichloro | 3-(morpholin-4-yl)propoxy | - | - | [4] |
| 2c | 2,4-dichloro-5-methoxy | 3-(morpholin-4-yl)propoxy | - | - | [2] |
| 25 | 2,4-dichloro | 3-morpholinopropoxy | 3.8 | 940 | [1][3] |
| 31a | 2,4-dichloro-5-methoxy | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | 100 | [2][15] |
Table 2: Dual Src/Abl Kinase Inhibition Data
| Compound | C-4 Anilino Substituent | C-7 Substituent | KU812 Cell IC50 (nM) | K562 Cell IC50 (nM) | Reference |
| 7 | - | - | 5.8 | 18 | [5] |
| 18 | (other than 2,4-diCl-5-OMe) | - | 59 | 260 | [5] |
| 19 | (other than 2,4-diCl-5-OMe) | - | 70 | 140 | [5] |
Experimental Protocols
General Procedure for the Synthesis of 4-(Phenylamino)-3-quinolinecarbonitriles
A common synthetic route involves the reaction of a 4-chloro-3-quinolinecarbonitrile intermediate with a substituted aniline.[5][11][13]
Step 1: Synthesis of the 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile Intermediate
-
Treat 3-fluoro-p-anisidine with ethyl (ethoxymethylene)cyanoacetate.
-
Perform a thermal cyclization of the product from the previous step to yield the corresponding quinoline.[5]
-
Chlorinate the resulting quinoline using phosphorus oxychloride to afford the key 4-chloro intermediate.[5]
Step 2: Coupling with Substituted Aniline
-
Dissolve the 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile in a suitable solvent (e.g., glacial acetic acid or DMF).[16]
-
Add the desired substituted aniline to the reaction mixture.
-
Heat the reaction mixture at reflux for a specified period (e.g., 1 hour).[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP), fluorescence-based assays, or ELISA.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic and testing workflow for 4-phenylamino-3-quinolinecarbonitrile kinase inhibitors.
Caption: Simplified signaling pathways targeted by 4-phenylamino-3-quinolinecarbonitrile inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding modes of 6,7 di-substituted 4-anilinoquinoline-3-carbonitriles to EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cellular Penetration of Flavan-3-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cell penetration of flavan-3-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the cellular uptake of flavan-3-ols?
A1: The primary challenges stem from their inherent physicochemical properties. Flavan-3-ols, such as epigallocatechin-3-gallate (EGCG), often exhibit low membrane penetrability, chemical instability, and are susceptible to rapid metabolism.[1] Their hydrophilic nature hinders passive diffusion across the lipophilic cell membrane. Furthermore, they can be substrates for efflux pumps like P-glycoprotein, which actively transport them out of the cell, further reducing intracellular concentrations.[1]
Q2: What are the most common strategies to enhance the cell penetration of flavan-3-ol derivatives?
A2: Several strategies are employed to overcome the low bioavailability of flavan-3-ols:
-
Nanoparticle-based Delivery Systems: Encapsulating flavan-3-ols in lipid-based (e.g., liposomes, solid lipid nanoparticles) or polymer-based nanoparticles can protect them from degradation, improve solubility, and facilitate cellular uptake.[2][3][4]
-
Co-administration with Bioenhancers: Certain compounds can improve the absorption and bioavailability of flavan-3-ols. For instance, piperine, an alkaloid from black pepper, has been shown to increase the bioavailability of EGCG by inhibiting its glucuronidation and slowing gastrointestinal transit.[1][5][6]
-
Chemical Modification (Prodrug Strategy): Modifying the structure of flavan-3-ols, for example, through acetylation, can increase their lipophilicity and enhance their ability to cross cell membranes. These derivatives can then be hydrolyzed back to the active form inside the cell.
-
Co-administration with Other Bioactive Components: Combining flavan-3-ols with substances like ascorbic acid (Vitamin C) and sucrose has been shown to improve their bioaccessibility and intestinal uptake.[7]
Q3: How do nanoparticle-based delivery systems improve the cellular uptake of flavan-3-ols?
A3: Nanoparticle-based systems enhance cellular uptake through several mechanisms:
-
Protection from Degradation: Encapsulation protects the flavan-3-ols from enzymatic degradation and harsh pH conditions in the gastrointestinal tract.[3]
-
Improved Solubility: Nanocarriers can increase the solubility of poorly soluble flavan-3-ols in aqueous environments.[3]
-
Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can accumulate preferentially in tumor tissues due to leaky vasculature and poor lymphatic drainage.
-
Surface Functionalization: Nanoparticles can be surface-modified with ligands that target specific receptors on the cell surface, promoting receptor-mediated endocytosis.
-
Bypass of Efflux Pumps: Nanoparticle-mediated delivery can help to circumvent efflux pumps that would otherwise expel the free flavan-3-ol from the cell.
Q4: Can chemical modifications like acetylation or glycosylation improve cell penetration?
A4: Yes, chemical modifications can significantly impact cell penetration. Acetylation, for instance, increases the lipophilicity of flavan-3-ols, which can enhance their ability to passively diffuse across the cell membrane. Once inside the cell, esterases can cleave the acetyl groups, releasing the parent compound. Glycosylation, on the other hand, generally increases the hydrophilicity of flavonoids. While this might seem counterintuitive for passive diffusion, specific sugar moieties can be recognized by glucose transporters on the cell surface, potentially facilitating uptake through active transport mechanisms. The effect of glycosylation is complex and depends on the type of sugar and its linkage to the flavonoid.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Step |
| Low intrinsic permeability of the flavan-3-ol derivative. | Consider chemical modification to increase lipophilicity (e.g., acetylation). Encapsulate the compound in a nanoparticle delivery system to promote uptake via endocytosis. |
| Active efflux by transporters like P-glycoprotein. | Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp).[8] An increase in the apical-to-basolateral (A-B) permeability in the presence of the inhibitor suggests that efflux is a limiting factor. |
| Poor compound solubility in the assay buffer. | Ensure the compound is fully dissolved. The use of a co-solvent like DMSO is common, but its concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity.[9] Including Bovine Serum Albumin (BSA) in the basolateral chamber can help solubilize lipophilic compounds and reduce non-specific binding to the plate.[10] |
| Degradation of the compound in the assay medium. | Assess the stability of your compound in the cell culture medium over the time course of the experiment. If degradation is observed, consider using a more stable derivative or a protective formulation like nanoparticles. |
| Compromised Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be within the acceptable range for your laboratory's established standards (typically >200 Ω·cm²).[11] Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.[8] |
Issue 2: High Variability in Cellular Uptake Data
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Variation in nanoparticle size and encapsulation efficiency. | Thoroughly characterize your nanoparticle formulations for each experiment. Measure particle size, polydispersity index (PDI), and encapsulation efficiency to ensure batch-to-batch consistency. |
| Cell passage number. | Use Caco-2 cells within a consistent and defined passage number range, as their characteristics can change with prolonged culturing.[9] |
| Incomplete removal of extracellular compound. | After incubation, wash the cells thoroughly with ice-cold PBS to remove any compound adsorbed to the cell surface before cell lysis and quantification. |
| Inaccurate quantification of intracellular compound. | Validate your analytical method (e.g., HPLC, LC-MS/MS) for quantifying the flavan-3-ol derivative in the cell lysate matrix.[12][13][14][15] |
Data Presentation
Table 1: Enhancement of EGCG Bioavailability with Piperine Co-administration in Mice
| Parameter | EGCG Alone | EGCG + Piperine | Fold Increase |
| Plasma Cmax (µM) | ~0.32 | ~0.66 | ~2.1 |
| Plasma AUC | - | - | 1.3-fold |
| Small Intestine AUC (nmol/g·min) | 1686.50 ± 757.07 | 4621.80 ± 1958.72 | ~2.7 |
Data adapted from Lambert et al., 2004.[1][5][6]
Table 2: Cellular Uptake of Non-encapsulated vs. Nanoencapsulated EGCG in Macrophages
| Formulation (100 µM EGCG) | Incubation Time | Cellular EGCG Content (µg/mg protein) |
| Non-encapsulated EGCG | 2 hours | 0.098 |
| EGCG-loaded NLCs | 2 hours | 0.176 |
| Chitosan-coated EGCG-loaded NLCs | 2 hours | 0.307 |
NLCs: Nanostructured Lipid Carriers. Data adapted from Zhang et al., 2013.[16]
Table 3: Apparent Permeability (Papp) of Flavonoids Across Caco-2 Cell Monolayers
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) |
| Kaempferol Glycoside (Galactose-containing) | Moderate to High |
| Kaempferol Glycoside (Glucose-containing) | Moderate to High |
| Quercetin | 1.70 ± 0.11 |
| Quercetin Glycosides | Higher than Quercetin |
Data adapted from Subramaniam et al., 2020.[17][18]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of flavan-3-ol derivatives.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 8 x 10⁴ cells/cm².[7]
- Culture the cells for 19-21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.[7]
2. Monolayer Integrity Assessment:
- Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200-300 Ω·cm²).[8][11]
- Optionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.
3. Transport Experiment (Apical to Basolateral):
- Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer.
- Add the test compound (dissolved in transport buffer, with a final DMSO concentration of <1%) to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber. To improve the recovery of lipophilic compounds, 4% BSA can be added to the basolateral buffer.[19]
- Incubate the plate at 37°C on an orbital shaker.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
- At the end of the experiment, collect samples from the apical chamber.
4. Sample Analysis:
- Quantify the concentration of the test compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
5. Calculation of Apparent Permeability (Papp):
- Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of appearance of the compound in the receiver chamber.
- A is the surface area of the permeable membrane.
- C₀ is the initial concentration of the compound in the donor chamber.
Protocol 2: Preparation of Lipid-Based Nanoparticles for Flavan-3-ol Delivery
This protocol describes a general method for preparing Solid Lipid Nanoparticles (SLNs) using the phase inversion temperature method.
1. Materials:
- Solid lipid (e.g., glyceryl monostearate)
- Surfactant (e.g., Polysorbate 80)
- Flavan-3-ol derivative
- Deionized water
2. Method:
- Co-melt the solid lipid and the flavan-3-ol derivative.
- In a separate vessel, heat the surfactant solution in deionized water to the same temperature as the melted lipid phase.
- Add the hot aqueous phase to the hot lipid phase under continuous stirring.
- Heat the resulting mixture until phase separation occurs.
- Allow the mixture to cool down while stirring continuously until a nanoemulsion is formed.
- The solidification of the lipid droplets upon cooling results in the formation of SLNs.
3. Characterization:
- Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Determine the zeta potential to assess the stability of the nanoparticle suspension.
- Calculate the encapsulation efficiency and drug loading capacity by quantifying the amount of free and encapsulated flavan-3-ol.
Protocol 3: Quantification of Intracellular Flavan-3-ol Concentration by HPLC
1. Cell Treatment and Lysis:
- Seed and grow cells to the desired confluency in a multi-well plate.
- Treat the cells with the flavan-3-ol derivative or its formulation for the desired time.
- After incubation, aspirate the medium and wash the cells 2-3 times with ice-cold PBS to remove extracellular compound.
- Lyse the cells using a suitable lysis buffer (e.g., methanol or a buffer containing a non-ionic detergent).
- Scrape the cells and collect the lysate.
2. Sample Preparation:
- Centrifuge the cell lysate to pellet cell debris.
- Collect the supernatant containing the intracellular content.
- If necessary, perform a protein precipitation step (e.g., with acetonitrile) to remove proteins that may interfere with the HPLC analysis.
- Centrifuge again and collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.
3. HPLC Analysis:
- Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate the flavan-3-ol derivative from other cellular components.
- Detection is typically performed using a UV detector at the maximum absorbance wavelength of the compound (around 280 nm for catechins).
- Create a standard curve using known concentrations of the flavan-3-ol derivative to quantify the amount in the cell lysate.
4. Data Normalization:
- Quantify the total protein content in a parallel sample of the cell lysate using a standard protein assay (e.g., BCA assay).
- Normalize the intracellular concentration of the flavan-3-ol derivative to the total protein content (e.g., in µg/mg of protein).
Mandatory Visualizations
Caption: Experimental workflow for evaluating enhanced cell penetration.
Caption: Inhibition of cancer cell signaling pathways by flavan-3-ols.
References
- 1. Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mimetas.com [mimetas.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Determination of total catechins in tea extracts by HPLC and spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Nanoencapsulation Enhances Epigallocatechin-3-Gallate Stability and Its Anti-atherogenic Bioactivities in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Improving the stability of 4-Aminochroman-3-ol in aqueous solutions
Welcome to the technical support center for 4-Aminochroman-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. The information herein is compiled from established knowledge on structurally related aminophenol and chroman compounds and is intended to serve as a practical guide for your experiments.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
A1: The discoloration of your this compound solution is likely due to oxidation. Like other 4-aminophenol derivatives, the 4-amino group makes the molecule susceptible to oxidation, especially in the presence of light, oxygen, and at neutral to alkaline pH.[1][2] This process can form colored degradation products, such as quinone-imine species.[3]
Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?
A2: The primary factors influencing stability are pH, exposure to light, temperature, and the presence of dissolved oxygen.[2][4][5] Extreme pH levels, elevated temperatures, and UV or visible light can accelerate degradation.
Q3: At what pH is this compound likely to be most stable?
Q4: Can I store solutions of this compound at room temperature?
A4: It is not recommended. For short-term storage, refrigeration (2-8°C) is advisable to slow down potential degradation reactions. For long-term storage, freezing (-20°C or below) is preferable, though you should first confirm the compound's stability to freeze-thaw cycles.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][8] This technique allows for the separation and quantification of the parent compound and its degradation products. Other suitable methods include LC-MS for identification of degradants and UV-Visible spectroscopy for monitoring color change.[3][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Discoloration of Solution | Oxidation: Exposure to atmospheric oxygen. | 1. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).2. Work under an inert atmosphere (e.g., in a glove box).3. Add an antioxidant to the solution (see Stabilization Strategies). |
| Photodegradation: Exposure to ambient or UV light. | 1. Prepare and store solutions in amber-colored glassware or containers wrapped in aluminum foil.[2]2. Minimize light exposure during experiments. | |
| Precipitate Formation | Degradation: Formation of insoluble degradation products. | 1. Address the root cause of degradation (oxidation, pH, etc.).2. Filter the solution through a 0.22 µm filter before use, but note this removes the degraded portion and does not solve the stability issue. |
| Poor Solubility: Exceeding the solubility limit at a given pH or temperature. | 1. Confirm the solubility of this compound under your experimental conditions.2. Consider adjusting the pH or using a co-solvent if compatible with your application. | |
| Loss of Potency or Activity | Chemical Degradation: Hydrolysis or oxidation of the parent compound. | 1. Conduct a forced degradation study to understand the degradation profile.2. Implement stabilization strategies such as pH control and addition of antioxidants.3. Use a validated stability-indicating HPLC method to accurately quantify the remaining active compound. |
Data Presentation: Stability of Related Aminophenols
Disclaimer: The following data is illustrative and based on the known behavior of p-aminophenol (PAP), a structurally related compound. It should be used as a general guide for designing experiments with this compound.
Table 1: Effect of pH on the Degradation of p-Aminophenol (PAP) in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | % PAP Remaining (Illustrative) | Observations |
| 4.0 | 25 | 24 | >98% | Clear, colorless solution |
| 7.0 | 25 | 24 | ~90% | Slight yellow tint |
| 8.5 | 25 | 24 | ~65% | Noticeable yellow/brown color |
| 10.0 | 25 | 24 | <40% | Dark brown solution |
This table illustrates the general trend that stability decreases as the pH becomes more alkaline.[4][6]
Table 2: Effect of Antioxidants on the Stability of p-Aminophenol (PAP) at pH 7.4
| Condition | Temperature (°C) | Incubation Time (hours) | % PAP Remaining (Illustrative) |
| Control (No Antioxidant) | 37 | 4 | ~50% |
| + Ascorbic Acid (1 mM) | 37 | 4 | >90% |
| + Glutathione (GSH) (1 mM) | 37 | 4 | >85% |
| + Butylated Hydroxytoluene (BHT) | 37 | 4 | ~50% (BHT may be ineffective in aqueous systems) |
This table is based on findings that antioxidants like ascorbate and GSH can protect against PAP degradation.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[12]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1M HCl and dilute to a final concentration of 100 µg/mL for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours, protected from light. Dilute to a final concentration of 100 µg/mL for analysis.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution for analysis. For solutions, heat the stock solution at 60°C for 8 hours.
-
Photodegradation: Expose the stock solution (in a quartz cuvette or clear container) to a photostability chamber with a light source providing UV and visible light (e.g., option 1 in ICH Q1B guidelines) for a specified duration. Analyze a control sample stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV method. The goal is to achieve 5-20% degradation of the main compound.[12]
Protocol 2: Evaluating the Efficacy of Antioxidants
-
Prepare Solutions:
-
Control Solution: Prepare a 100 µg/mL solution of this compound in a buffer of desired pH (e.g., pH 7.4 phosphate buffer).
-
Test Solutions: Prepare identical solutions as the control, but supplement them with different antioxidants at a standard concentration (e.g., 1 mM Ascorbic Acid, 1 mM Glutathione).
-
-
Incubation: Store all solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots using a validated HPLC method to determine the concentration of remaining this compound.
-
Data Evaluation: Plot the percentage of this compound remaining versus time for each condition. Compare the degradation rates between the control and the antioxidant-containing solutions to determine the efficacy of each stabilizer.
Visualizations
Diagrams of Pathways and Workflows
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for selecting a stabilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating TLC-densitometric method for simultaneous determination of paracetamol and chlorzoxazone and their toxic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: ass ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01094A [pubs.rsc.org]
- 10. Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Method Development for Quantifying 4-Aminochroman-3-ol in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in developing and running analytical methods for the quantification of 4-Aminochroman-3-ol in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in biological matrices?
A1: The most common and robust analytical technique for quantifying small molecules like this compound in complex biological matrices such as plasma, urine, or tissue homogenates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high sensitivity, selectivity, and speed, which are crucial for bioanalytical applications.[5]
Q2: How should I prepare my biological samples for analysis?
A2: Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This method separates the analyte based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The choice of method depends on the analyte's properties, the biological matrix, and the desired level of cleanliness.[1][6]
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement.[7] To minimize matrix effects:
-
Optimize the sample preparation method to remove interfering components.
-
Ensure efficient chromatographic separation to resolve the analyte from matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects.[7]
Q4: How should I store my biological samples containing this compound?
Q5: How do I choose an appropriate internal standard (IS)?
A5: An ideal internal standard should have similar physicochemical properties to the analyte and behave similarly during sample preparation and analysis. A stable isotope-labeled version of this compound (e.g., deuterated) is the best choice as it will have the same extraction recovery, ionization efficiency, and chromatographic retention time. If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for matrix effects.[7]
Troubleshooting Guide
Chromatography Issues
Q: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks). What should I do?
A:
-
Check for column degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.
-
Mobile phase issues: Ensure the mobile phase is correctly prepared, filtered, and degassed. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.
-
Injection solvent mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak distortion. If possible, dissolve your standards and extracted samples in the initial mobile phase.
-
Column contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
Extra-column volume: Minimize the length and diameter of tubing between the injector, column, and detector.
Q: My retention times are shifting. What is the cause?
A:
-
Inconsistent mobile phase composition: Ensure accurate and consistent preparation of the mobile phase.
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature.[10]
-
Column equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
-
Pump performance: Check for leaks or bubbles in the pump, which can cause inconsistent flow rates.
Mass Spectrometry Issues
Q: I have low sensitivity or no signal for my analyte.
A:
-
Mass spectrometer tuning: Ensure the instrument is properly tuned and calibrated for the mass range of your analyte.
-
Source conditions: Optimize the ion source parameters, such as electrospray voltage, gas flows, and temperature, for your specific analyte and flow rate.
-
Analyte degradation: this compound might be degrading in the source. Try using a less harsh ionization method if possible.
-
Sample preparation: The analyte may be lost during the extraction process. Evaluate the recovery of your extraction method.
-
Matrix effects: Co-eluting matrix components can suppress the analyte signal. Improve chromatographic separation or sample cleanup.[7]
Q: I am seeing high background noise or interfering peaks.
A:
-
Contaminated mobile phase or LC system: Use high-purity solvents and flush the LC system thoroughly.
-
Insufficient sample cleanup: Improve your sample preparation method to remove more matrix components.
-
Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash method.
-
Plasticizers or other contaminants: Be mindful of contaminants from tubes, plates, and solvents.
Experimental Protocol Example: Quantification of this compound in Human Plasma by LC-MS/MS
This is a hypothetical protocol and should be optimized and validated for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM transitions would need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to find the optimal precursor and product ions.
-
Quantitative Data Summary
The following tables present hypothetical performance data for a validated LC-MS/MS method for this compound, which should be the goal during method development.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | ± 20% | < 20% |
| Low QC | 3 | ± 15% | < 15% |
| Mid QC | 100 | ± 15% | < 15% |
| High QC | 800 | ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Addressing epimerization during the synthesis of 4-Aminochroman-3-ol
<
Welcome to the technical support center for the synthesis of 4-Aminochroman-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues, with a particular focus on controlling stereochemistry and preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which steps are prone to epimerization?
A1: The synthesis of this compound often involves the reduction of a corresponding α-amino ketone or the ring-opening of an epoxide. Key steps susceptible to epimerization are typically those involving the formation or manipulation of the stereocenters at C3 and C4. For instance, reactions that proceed through enolate or enamine intermediates under basic or acidic conditions can lead to a loss of stereochemical integrity. The choice of protecting groups for the amine and hydroxyl functionalities is also crucial in preventing epimerization.[1][2]
Q2: I am observing a mixture of diastereomers (cis and trans) in my final product. What are the likely causes and how can I improve the diastereoselectivity?
A2: The formation of a diastereomeric mixture is a common challenge. Several factors can influence the diastereoselectivity:
-
Reaction Conditions: Temperature, solvent, and the nature of the reducing agent or nucleophile can all play a significant role. For example, in the reduction of a 4-aminochroman-3-one precursor, the choice of reducing agent can favor the formation of one diastereomer over the other.
-
Protecting Groups: Bulky protecting groups on the amine or hydroxyl group can direct the approach of reagents, enhancing the formation of a single diastereomer.[1] The trityl (Tr) protecting group, for instance, has been shown to be effective in preventing epimerization in the synthesis of amino alcohols.[1]
-
pH Control: Maintaining optimal pH is critical, as both acidic and basic conditions can catalyze epimerization.
To improve diastereoselectivity, we recommend a careful optimization of these parameters. Screening different solvents, temperatures, and reagents is often necessary.
Q3: What analytical techniques can be used to determine the diastereomeric ratio of my this compound product?
A3: Several analytical techniques can be employed to quantify the ratio of diastereomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for this purpose. The signals for the protons at C3 and C4 will have different chemical shifts and coupling constants for the cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the different stereoisomers.
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can also be effective for separating and analyzing volatile derivatives of the product.
Q4: Can enzymatic methods be used to improve the stereoselectivity in the synthesis of this compound?
A4: Yes, enzymatic methods offer a powerful alternative for achieving high stereoselectivity. Lipases, for example, can be used for the kinetic resolution of racemic mixtures of N-protected cis-4-aminochroman-3-ol and its trans isomer through enantioselective acylation.[3] Biocatalysts like Pseudomonas cepacea and Candida antarctica B lipases have demonstrated excellent enantioselectivities in these processes.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (Mixture of cis and trans isomers) | Non-optimized reaction conditions (temperature, solvent, pH). | Systematically screen different solvents (polar aprotic, nonpolar), temperatures (low temperatures often favor one isomer), and control the pH of the reaction mixture. |
| Inappropriate choice of reducing agent or nucleophile. | Experiment with a range of reagents. For ketone reductions, consider using sodium borohydride, lithium aluminum hydride, or other stereoselective reducing agents. | |
| Unsuitable protecting group strategy. | Employ bulky protecting groups on the nitrogen or oxygen to induce facial selectivity. The trityl group is a good starting point for the amine.[1] | |
| Epimerization of a single diastereomer during subsequent reaction steps | Exposure to acidic or basic conditions. | Buffer the reaction mixture to maintain a neutral pH. If acidic or basic conditions are unavoidable, minimize reaction time and temperature. |
| Prolonged reaction times or high temperatures. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete. Use the lowest effective temperature. | |
| Difficulty in separating diastereomers | Similar polarity of the isomers. | If chromatography is challenging, consider converting the diastereomers into derivatives (e.g., esters or carbamates) that may have better separation properties. The original diastereomers can then be regenerated. |
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Protected 4-Aminochroman-3-one
This protocol describes a general procedure for the diastereoselective reduction of an N-protected 4-aminochroman-3-one to the corresponding this compound.
Materials:
-
N-protected 4-aminochroman-3-one
-
Reducing agent (e.g., Sodium borohydride)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the N-protected 4-aminochroman-3-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the reducing agent to the stirred solution. The stoichiometry of the reducing agent may need to be optimized.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the diastereomeric ratio of the purified product by NMR or HPLC.
Visualizations
Logical Relationship of Factors Affecting Epimerization
Caption: Factors influencing epimerization and mitigation strategies.
Experimental Workflow for Optimizing Diastereoselectivity
Caption: Workflow for optimizing the diastereoselectivity of the reaction.
References
Validation & Comparative
Comparative Analysis of Synthesis Methods for 4-Aminochroman-3-ol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like 4-Aminochroman-3-ol is a critical endeavor. This amino alcohol is a key building block for various biologically active compounds. This guide provides a comparative analysis of prominent synthetic methodologies, offering insights into their efficiency, stereoselectivity, and procedural details.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for different approaches to synthesizing this compound and its derivatives, providing a clear comparison of their performance.
| Method | Starting Material | Key Reagents/Catalysts | Diastereoselectivity | Enantioselectivity | Yield | Reference |
| Chemoenzymatic Resolution | N-protected cis-4-aminochroman-3-ol | Lipase (Pseudomonas cepacea, Candida antarctica B) | N/A (resolution) | Excellent | Good | [1] |
| Reduction of α-Hydroxyoxime | 4-Chromanone | HBr, reducing agent | 25:1 (cis/trans) | N/A | 94% | [1] |
| Asymmetric Hydrogenation | 4-Chromanone derivative (ketimine) | Pd-catalyst, Brønsted acid, chiral ligand (C4-TunePhos) | N/A | 86-95% ee | Good | [2] |
| Visible-Light Photocatalysis | ortho-allyloxy-benzaldehydes, anilines, sodium benzenesulfinates | Eosin Y | N/A | N/A | Good | [3] |
Detailed Experimental Protocols
Chemoenzymatic Resolution of N-protected cis-4-Aminochroman-3-ol
This method focuses on the separation of enantiomers from a racemic mixture of N-protected cis-4-aminochroman-3-ol.
Protocol:
-
The racemic N-benzyloxycarbonyl-protected cis-4-aminochroman-3-ol is dissolved in an appropriate organic solvent.
-
A lipase, such as from Pseudomonas cepacea or Candida antarctica B, is added to the solution.
-
An acylating agent is introduced to initiate the enzymatic acylation of one of the alcohol enantiomers.
-
The reaction is monitored until approximately 50% conversion is achieved.
-
The acylated enantiomer is then separated from the unreacted enantiomer using standard chromatographic techniques.[1]
Diastereoselective Reduction of 4-Chromanone α-Hydroxyoxime
This approach achieves diastereoselectivity in the synthesis of the cis-aminochromanol.
Protocol:
-
4-Chromanone is first converted to its α-hydroxyoxime derivative.
-
The reduction of the 4-chromanone α-hydroxyoxime is carried out using a suitable reducing agent in the presence of hydrogen bromide (HBr).
-
The use of HBr is crucial for achieving high cis-selectivity.
-
The reaction yields cis-4-aminochroman-3-ol with a diastereomeric ratio of 25:1 (cis/trans) and an overall yield of 94%.[1]
Palladium-Catalyzed Asymmetric Hydrogenation
This method provides an enantioselective route to cyclic amines derived from 4-chromanone.
Protocol:
-
A ketimine substrate is derived from a 4-chromanone derivative.
-
The asymmetric hydrogenation is performed using a palladium catalyst.
-
A chiral phosphine ligand, such as C4-TunePhos, is employed to induce enantioselectivity.
-
A Brønsted acid is used as an activator in the catalytic system.
-
This process yields the corresponding enantioenriched cyclic amine with 86-95% enantiomeric excess.[2]
Visible-Light-Induced Three-Component Synthesis
A modern approach utilizing photoredox catalysis for the synthesis of sulfonated 4-amino-chroman derivatives.
Protocol:
-
A mixture of an ortho-allyloxy-benzaldehyde, an aniline, and a sodium benzenesulfinate is prepared.
-
Eosin Y is used as the photocatalyst.
-
The reaction is irradiated with visible light to initiate a domino reaction involving in situ imine condensation and subsequent C-S/C-C bond formations.
-
This metal-free method allows for the synthesis of a variety of sulfonated 4-amino-chroman derivatives.[3]
Synthetic Pathways and Workflows
The following diagram illustrates the logical flow and relationship between the different synthetic strategies for obtaining this compound and its derivatives.
References
Unraveling the Bioactivity of Chroman and Thiochroman Analogs: A Comparative Guide
A detailed examination of the biological activities of 4-aminochroman-3-ol and its sulfur-containing counterpart, 4-aminothiochroman-3-ol, reveals distinct profiles with potential implications for drug discovery. While direct comparative studies are limited, analysis of related derivatives suggests that the presence of oxygen versus sulfur in the heterocyclic ring significantly influences their antimicrobial and cytotoxic properties.
This guide provides a comprehensive comparison of the biological activities of this compound and its thiochroman analog, drawing upon available experimental data for structurally similar compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Biological Activities
Derivatives of chroman-4-one , a closely related structure to this compound, have demonstrated notable antimicrobial and antifungal activities. For instance, certain chroman-4-one derivatives have shown good activity against various fungal species, including Candida albicans, C. tropicalis, and N. glabratus, with Minimum Inhibitory Concentration (MIC) values as low as 64 μg/mL.[1] The presence of a hydroxyl group on the chroman ring appears to be a significant contributor to its antimicrobial efficacy.[1]
On the other hand, derivatives of thiochroman-4-one , the sulfur analog, have been investigated for a range of biological effects, including leishmanicidal, antibacterial, and antifungal properties.[2][3] For example, some thiochroman-4-one derivatives bearing a vinyl sulfone moiety have displayed potent antileishmanial activity, with EC50 values in the low micromolar range.[2] Furthermore, various thiochroman-4-ol derivatives have been evaluated for their antimicrobial activity.[3]
The substitution of the oxygen atom in the chroman ring with a sulfur atom to form the thiochroman ring can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.
Data Summary
To facilitate a clear comparison, the following table summarizes the reported biological activities of representative chroman and thiochroman derivatives. It is important to note that these are not direct comparisons of this compound and its thiochroman analog but provide a general overview of the potential activities of these classes of compounds.
| Compound Class | Biological Activity | Organism/Cell Line | Reported Potency (Example) |
| Chroman-4-one Derivatives | Antifungal | Candida spp., N. glabratus | MIC: 64 μg/mL[1] |
| Antibacterial | S. epidermidis, P. aeruginosa | MIC: 128 μg/mL[1] | |
| Thiochroman-4-one Derivatives | Antileishmanial | Leishmania panamensis | EC50: 3.23 μM[2] |
| Antifungal | Botrytis cinerea | 96-100% inhibition at 100-250 μg/mL[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of chroman and thiochroman derivatives.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the desired final inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Adherent cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is then measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of experiments and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Figure 1. General experimental workflow for the synthesis and biological evaluation of this compound and its thiochroman analog.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Aminochroman-3-ol Quantification
In the development of pharmaceutical products, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of the final drug product.[1][2][3] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4-Aminochroman-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols for the validation of these methods and present a comparison of their performance based on key validation parameters.
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] The general workflow for validating an analytical method for the quantification of this compound is depicted below.
Caption: General workflow for the validation of an analytical method.
Comparison of HPLC-UV and GC-MS Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely used in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and their intermediates.[6][7] The choice between these methods often depends on the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix.
The following diagram illustrates a logical comparison of the two methods for the analysis of this compound.
Caption: Comparison of HPLC-UV and GC-MS methods for this compound analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the successful validation of any analytical method.[5] The following sections outline the methodologies for validating hypothetical HPLC-UV and GC-MS methods for the quantification of this compound.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Validation Procedures:
-
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, was evaluated by analyzing blank matrix, and spiked samples.[5]
-
Linearity: A series of at least five concentrations of this compound standard solutions were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels (low, medium, and high).
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as mobile phase composition, pH, and flow rate and observing the effect on the results.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Ion Source Temperature: 230°C
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.
Validation Procedures:
-
Derivatization: Due to the polar nature of this compound, a derivatization step (e.g., silylation) is required to increase its volatility for GC analysis.
-
Specificity: The specificity was assessed by analyzing blank matrix, and spiked samples to ensure no interfering peaks at the retention time of the derivatized analyte. Mass spectral data further confirms specificity.
-
Linearity: A series of at least five concentrations of derivatized this compound standard solutions were analyzed. A calibration curve was constructed by plotting the peak area of the selected ion against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels and subjected to the derivatization and analysis procedure.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate preparations and injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of the chromatogram.
-
Robustness: The robustness of the method was evaluated by intentionally varying parameters such as injector temperature, oven temperature ramp rate, and gas flow rate.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the hypothetical quantitative data obtained from the validation of the HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 4587.2x + 123.5 | y = 12543x + 89.7 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV Method (% Recovery) | GC-MS Method (% Recovery) |
| Low | 99.5 ± 1.2 | 101.2 ± 0.8 |
| Medium | 100.2 ± 0.8 | 99.8 ± 0.5 |
| High | 99.8 ± 1.0 | 100.5 ± 0.6 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV Method (% RSD) | GC-MS Method (% RSD) |
| Repeatability (Intra-day) | < 1.0% | < 0.8% |
| Intermediate (Inter-day) | < 1.5% | < 1.2% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV Method (µg/mL) | GC-MS Method (µg/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
Conclusion
Both the HPLC-UV and GC-MS methods, when properly validated, can be suitable for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
The HPLC-UV method offers simplicity and is suitable for routine quality control where high sensitivity is not the primary concern. Its robustness makes it a reliable workhorse in many analytical laboratories.
-
The GC-MS method , while requiring an additional derivatization step, provides superior sensitivity and specificity. The mass spectral data offers an additional layer of confirmation, making it ideal for trace-level analysis and in situations where unambiguous identification is critical.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, considering factors such as the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. A comprehensive validation as outlined in this guide is essential to ensure that the chosen method is fit for its intended purpose.[1][3]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. wjarr.com [wjarr.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy of Chiral Catalysts for 4-Aminochroman-3-ol Synthesis
The enantioselective synthesis of 4-aminochroman-3-ols is of significant interest to the pharmaceutical industry due to their presence as key structural motifs in a variety of biologically active molecules. Achieving high stereocontrol in the synthesis of these compounds is crucial for their therapeutic efficacy. This guide provides a comparative analysis of different catalytic strategies for the synthesis of chiral 4-aminochroman-3-ols and closely related analogues, with a focus on catalyst efficacy, stereoselectivity, and reaction conditions. While a direct head-to-head comparison of various catalysts for the synthesis of the exact 4-aminochroman-3-ol scaffold is not extensively documented in a single study, this guide consolidates data from prominent methodologies, including chemoenzymatic resolution and organocatalytic approaches for structurally similar compounds, to provide a valuable overview for researchers and drug development professionals.
Comparison of Catalytic Performance
The following table summarizes the quantitative data for two effective methods for obtaining enantiopure this compound and a closely related 4-aminoisochromanone. This highlights the performance of both a biocatalytic and an organocatalytic approach.
| Catalyst/Method | Substrate | Product | Yield | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Citation |
| Lipase from Pseudomonas cepacea | Racemic N-Cbz-cis-4-aminochroman-3-ol | Enantiopure N-Cbz-cis-4-aminochroman-3-ol | >45% | >99% | - | [1] |
| Tetrazole-substituted Proline Derivative | 2-Oxopropyl-2-formylbenzoate and Aniline | cis-4-Aminoisochromanone | 85% | 99% | 99:1 | [2][3] |
Detailed Experimental Protocols
Chemoenzymatic Resolution of N-Cbz-cis-4-aminochroman-3-ol
This method employs a lipase-catalyzed kinetic acylation to resolve a racemic mixture of N-benzyloxycarbonyl (Cbz)-protected cis-4-aminochroman-3-ol. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Catalyst: Lipase from Pseudomonas cepacea
Substrates:
-
Racemic N-Cbz-cis-4-aminochroman-3-ol
-
Acylating agent (e.g., vinyl acetate)
Procedure:
-
The racemic N-Cbz-cis-4-aminochroman-3-ol is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
The lipase from Pseudomonas cepacea is added to the solution.
-
The acylating agent, vinyl acetate, is added, and the reaction mixture is stirred at a controlled temperature (e.g., 30 °C).
-
The reaction progress is monitored by chiral HPLC.
-
Once approximately 50% conversion is reached, the enzyme is filtered off.
-
The filtrate is concentrated, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography to yield the enantiopure alcohol.[1]
Organocatalytic Asymmetric Synthesis of a cis-4-Aminoisochromanone
This protocol describes a highly stereoselective one-pot intramolecular Mannich reaction to synthesize a 4-aminoisochromanone, a compound with a similar bicyclic core to this compound. The reaction is catalyzed by a chiral secondary amine.
Catalyst: Tetrazole-substituted proline derivative (20 mol%)
Substrates:
-
2-Oxopropyl-2-formylbenzoate
-
Aniline derivative
Procedure:
-
To a solution of the 2-oxopropyl-2-formylbenzoate in dimethyl sulfoxide (DMSO), the aniline derivative is added.
-
The tetrazole-substituted proline organocatalyst is then added to the reaction mixture.
-
The reaction is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to afford the desired cis-4-aminoisochromanone.[2][3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the chemoenzymatic resolution and the organocatalytic synthesis.
Caption: Chemoenzymatic resolution of this compound.
Caption: Organocatalytic synthesis of a this compound analogue.
Discussion and Future Outlook
The chemoenzymatic resolution approach offers a reliable method to obtain enantiomerically pure cis-4-aminochroman-3-ol, with lipases from Pseudomonas cepacea and Candida antarctica B demonstrating excellent enantioselectivities.[1] While effective, this method is a resolution of a racemate, meaning the theoretical maximum yield for a single enantiomer is 50%.
In contrast, asymmetric organocatalysis presents a powerful strategy for the direct synthesis of chiral molecules from achiral starting materials. The successful application of a tetrazole-substituted proline derivative in the synthesis of 4-aminoisochromanones with high yields and excellent stereocontrol (up to 99% ee and 99:1 dr) suggests that a similar intramolecular Mannich reaction strategy could be developed for the direct asymmetric synthesis of 4-aminochroman-3-ols.[2][3] This would be a more atom-economical approach compared to kinetic resolution.
Other organocatalysts, such as cinchona alkaloids, have also been successfully employed in the enantioselective synthesis of other substituted chromanones. For instance, dihydrocuprein has been used to catalyze the Mannich-type addition to 3-hydroxychromen-4-one, affording the corresponding amino derivatives in high yields (81–95%) and with high enantiomeric excess (up to 98%).[4] This highlights the potential of this class of catalysts for the synthesis of various chiral chroman scaffolds.
Furthermore, modern synthetic methods such as visible-light photocatalysis are emerging for the synthesis of the 4-aminochroman core, although enantioselective variants are still in development.[5]
References
Lack of Sufficient Data for a Comprehensive Structure-Activity Relationship Guide on 4-Aminochroman-3-ol Derivatives
A thorough investigation of scientific literature reveals a significant scarcity of dedicated research on the structure-activity relationship (SAR) of 4-aminochroman-3-ol derivatives. Despite extensive searches for scholarly articles, reviews, and experimental data, no specific studies detailing the systematic exploration of this particular chemical scaffold for biological activity were identified.
Initial and subsequent targeted searches for "structure-activity relationship of this compound derivatives," "synthesis and biological evaluation of this compound analogs," and related queries did not yield relevant publications. The search was broadened to include structurally similar compounds such as 3,4-disubstituted chromans with amino and hydroxyl functionalities, as well as amino-hydroxy-tetralin analogs, in an attempt to find transferable SAR insights. However, these efforts also failed to uncover a body of research sufficient to construct a meaningful and data-driven comparison guide as requested.
The available literature focuses on related but distinct chemical classes, including:
-
Chromanones and Chromenes: Research on these scaffolds often explores substitutions at various positions, but not the specific 4-amino-3-ol pattern. For instance, studies on chroman-4-ones have investigated the impact of substituents on the aromatic ring and at the 2- and 3-positions on antimicrobial and anticancer activities.
-
Coumarins: A large body of research exists on the SAR of coumarin derivatives as enzyme inhibitors and antimicrobial agents. However, these are structurally different, possessing a lactone ring that significantly influences their chemical properties and biological activities.
-
4-Aminoquinolines: This class of compounds is well-studied, particularly for their antimalarial activity. Extensive SAR data is available for 4-aminoquinolines, but their bicyclic aromatic structure is fundamentally different from the chroman scaffold.
-
Thiochromans: Some studies on thiochroman derivatives have been published, exploring their potential as antiestrogens and other therapeutic agents. While thiochromans are sulfur analogs of chromans, their SAR is not directly translatable to the oxygen-containing chroman ring, especially with the specific 4-amino-3-ol substitution.
The absence of specific SAR studies on this compound derivatives suggests that this may be a relatively unexplored area of medicinal chemistry. Without experimental data such as IC50, EC50, or Ki values from a series of analogs, it is not possible to construct the requested data tables, detail experimental protocols, or generate meaningful diagrams illustrating the relationships between chemical structure and biological activity for this specific class of compounds.
Due to the lack of publicly available research and quantitative data specifically focused on the structure-activity relationship of this compound derivatives, we are unable to provide the requested in-depth comparison guide. Attempting to extrapolate SAR from related but structurally distinct compound classes would be speculative and would not meet the requirement for supporting experimental data.
We can, however, offer to compile a comprehensive guide on a related and well-researched topic for which ample data is available, such as the Structure-Activity Relationship of 4-Aminoquinoline Derivatives as Antimalarial Agents or the SAR of Thiochroman Derivatives as Estrogen Receptor Modulators . These topics would allow for the creation of detailed data tables, experimental protocols, and visualizations as originally requested.
Benchmarking the antioxidant activity of 4-Aminochroman-3-ol against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antioxidant activity of 4-Aminochroman-3-ol. Due to the current lack of publicly available, direct experimental data on this specific compound, this document serves as a methodological template. It outlines the necessary experimental assays and provides comparative data from established antioxidants—Vitamin C, Vitamin E (α-tocopherol), Trolox, and Glutathione—to serve as benchmarks. The data for chroman derivatives with similar structural features are included to provide a preliminary assessment of the potential antioxidant capacity of the this compound scaffold.
Comparative Antioxidant Activity Data
The following tables summarize the antioxidant activities of well-known antioxidants. These values should be used as a reference point when experimental data for this compound becomes available. The activity is most commonly expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Ascorbic Acid (Vitamin C) | ~5.0 | ~28.4 |
| α-tocopherol (Vitamin E) | ~12.1 | ~28.1 |
| Trolox | ~3.8 | ~15.2 |
| Glutathione | Data varies significantly | Data varies significantly |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) |
| This compound | Data Not Available |
| Ascorbic Acid (Vitamin C) | ~1.05 |
| α-tocopherol (Vitamin E) | ~0.97 |
| Trolox | 1.00 (by definition) |
| Glutathione | ~0.90 |
Note: TEAC is a relative measure of antioxidant strength compared to Trolox.
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data Not Available |
| Ascorbic Acid (Vitamin C) | ~2,000 |
| α-tocopherol (Vitamin E) | ~1,293 |
| Trolox | Standard |
| Glutathione | Data varies |
Note: ORAC values reflect the antioxidant capacity against peroxyl radicals.
Table 4: FRAP (Ferric Reducing Antioxidant Power) Values
| Compound | FRAP Value (µM Fe(II)/g) |
| This compound | Data Not Available |
| Ascorbic Acid (Vitamin C) | High, often used as a standard |
| α-tocopherol (Vitamin E) | Moderate |
| Trolox | High |
| Glutathione | Moderate |
Note: FRAP assay measures the ability of an antioxidant to reduce ferric iron.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols should be followed to ensure consistency and comparability of results.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound and benchmark antioxidants in methanol to prepare a series of concentrations.
-
Reaction: Add 1 mL of each sample concentration to 2 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Preparation of ABTS•+ Solution: React a 7 mM ABTS solution with 2.45 mM potassium persulfate and keep the mixture in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and benchmark antioxidants.
-
Reaction: Add 10 µL of the sample to 1 mL of the diluted ABTS•+ solution.
-
Measurement: Record the decrease in absorbance at 734 nm after 6 minutes.
-
Calculation: The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Methodology:
-
Reagents: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and Trolox as a standard.
-
Sample Preparation: Prepare dilutions of this compound and benchmark antioxidants.
-
Reaction: In a microplate, mix the fluorescent probe with the sample or standard, followed by the addition of the radical generator to initiate the reaction.
-
Measurement: Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants.
Methodology:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare solutions of this compound and benchmark antioxidants.
-
Reaction: Add a small volume of the sample to the FRAP reagent and incubate at 37°C.
-
Measurement: Measure the absorbance of the intensely blue-colored ferrous complex at 593 nm.
-
Calculation: The antioxidant capacity is determined against a standard curve of FeSO₄·7H₂O and expressed as µM Fe(II) equivalents.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the biological context of antioxidant activity, the following diagrams are provided.
General workflow for in vitro antioxidant capacity assays.
Simplified pathway of antioxidant intervention in oxidative stress.
A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 4-Aminochroman-3-ol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 4-Aminochroman-3-ol is a critical step in ensuring the safety, efficacy, and quality of potential therapeutic agents. This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric purity of synthesized this compound, complete with experimental data from analogous compounds, detailed methodologies, and visual workflows.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development. The following tables summarize the key performance characteristics of four common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and Fluorescence-Based Assays.
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral HPLC | NMR Spectroscopy | Capillary Electrophoresis | Fluorescence-Based Assay |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Diastereomeric interaction with a chiral auxiliary leading to distinct NMR signals. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Formation of fluorescent diastereomeric complexes with different emission intensities. |
| Typical Sample Amount | µg to mg | mg | ng to µg | ng |
| Analysis Time per Sample | 10 - 30 minutes | 5 - 15 minutes | 15 - 45 minutes | < 5 minutes (plate reader) |
| Resolution | High (baseline separation often achievable) | Moderate to High | Very High | High Sensitivity |
| Quantitative Accuracy | Excellent | Good to Excellent | Excellent | Excellent |
| High-Throughput Capability | Moderate | Low to Moderate | High | Excellent[1][2][3][4] |
| Instrumentation Cost | High | Very High | Moderate | Moderate to High |
| Method Development | Can be time-consuming | Can be rapid | Can be complex | Rapid |
Table 2: Estimated Performance Data for this compound Analysis (based on analogous compounds)
| Parameter | Chiral HPLC | NMR Spectroscopy | Capillary Electrophoresis | Fluorescence-Based Assay |
| Resolution (Rs) | > 2.0 (baseline)[5] | Signal separation (Δδ) > 0.05 ppm | > 2.0 | High signal-to-noise |
| Limit of Detection (LOD) | ~0.1% of minor enantiomer | ~1-2% of minor enantiomer | ~0.5% of minor enantiomer | <1% error in ee determination[1][2][3] |
| Precision (RSD) | < 2% | < 5% | < 3% | < 2% |
| Typical Chiral Selector | Polysaccharide-based (e.g., Chiralcel® OJ)[5][6] | Chiral Solvating Agent (e.g., (R)-mandelic acid) | Cyclodextrins[7] | Chiral diol (e.g., BINOL) and 2-formylphenylboronic acid[1][2][3][8] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical techniques.
Detailed Experimental Protocols
The following are representative protocols for each method, which may require optimization for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers.[9] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
Materials:
-
Chiral Column: A polysaccharide-based column such as Chiralcel® OJ (250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development for amino-flavane type structures.[5][6]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A typical starting condition could be Hexane/Ethanol (80/20, v/v).[6]
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength for this compound (e.g., 220 nm or 254 nm).
-
Inject 10 µL of the prepared sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H NMR spectrum.[10][11][12][13]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid or another suitable chiral acid or alcohol.
-
NMR Tubes: Standard 5 mm NMR tubes.
Procedure:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Identify a proton signal in the this compound molecule that shows splitting into two distinct signals upon addition of the CSA. Protons close to the chiral centers are most likely to show separation.
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the formula: ee% = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100 where Integration₁ and Integration₂ are the integration values of the signals corresponding to the two diastereomeric complexes.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample and solvent volumes.[14][15][16][17] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a UV/Vis detector.
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 50 mM phosphate buffer at a specific pH (e.g., pH 2.5).
-
Chiral Selector: A cyclodextrin derivative, such as β-cyclodextrin or a derivatized cyclodextrin, is commonly used.[7] The concentration will need to be optimized.
-
Sample Preparation: Dissolve the synthesized this compound in the BGE to a concentration of approximately 0.1 mg/mL.
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the sample into the capillary using pressure or voltage.
-
Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Monitor the separation at a suitable UV wavelength.
-
Identify and integrate the peaks corresponding to the two enantiomers in the resulting electropherogram.
-
Calculate the enantiomeric excess based on the peak areas.
Fluorescence-Based Assay
This high-throughput method relies on the formation of diastereomeric complexes that exhibit different fluorescence intensities.[1][2][3][4][8]
Instrumentation:
-
Fluorescence plate reader.
Materials:
-
Reagents: 2-formylphenylboronic acid and an enantiopure chiral diol such as (R)- or (S)-BINOL.[1][3]
-
Solvent: Anhydrous solvent like acetonitrile.
-
Microplates: 96- or 384-well plates.
Procedure:
-
Prepare stock solutions of the synthesized this compound, 2-formylphenylboronic acid, and the chiral diol in the chosen solvent.
-
In the wells of a microplate, mix the three components. The final concentrations will need to be optimized.
-
Allow the reaction to proceed at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the formed diastereomeric complexes.
-
Create a calibration curve using samples with known enantiomeric excesses.
-
Determine the enantiomeric excess of the synthesized sample by comparing its fluorescence intensity to the calibration curve. This method can provide an error of less than 1% in ee determination.[1][2][3]
Conclusion
The determination of the enantiomeric excess of synthesized this compound can be effectively achieved using several analytical techniques. Chiral HPLC offers high resolution and is a well-established method in pharmaceutical analysis. NMR spectroscopy provides a rapid assessment, particularly useful for reaction monitoring. Capillary electrophoresis is a high-efficiency technique with low sample consumption. For high-throughput screening applications, the fluorescence-based assay presents a rapid and sensitive alternative. The choice of the most suitable method will be guided by the specific requirements of the research or development phase. Careful method development and validation are crucial for obtaining accurate and reliable results.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. scas.co.jp [scas.co.jp]
- 10. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of capillary electrophoresis for biopharmaceutical product characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary electrophoresis for the analysis of tropane alkaloids: pharmaceutical and phytochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of a Novel 4-Aminochroman-3-ol Derivative in a Glioblastoma Animal Model
For researchers and drug development professionals navigating the challenging landscape of glioblastoma (GBM) therapy, a recent study highlights the potential of a novel 4-amino-3,4-dihydrocoumarin derivative, 12a-(SC), a close structural analog of 4-aminochroman-3-ol. This guide provides a comparative analysis of the in vivo efficacy of this emerging compound against the standard-of-care chemotherapeutic, Temozolomide, and another investigational agent, Bortezomib, within a clinically relevant animal model of GBM.
This comparison synthesizes preclinical data to offer an objective look at the therapeutic potential of this new chemical entity. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.
Overview of Therapeutic Agents
The current standard of care for GBM involves a multi-modal approach, with Temozolomide (TMZ) being the cornerstone of chemotherapy following surgical resection and radiation.[1][2][3][4][5] However, the prognosis for GBM remains poor, underscoring the urgent need for more effective therapeutics. The 4-amino-3,4-dihydrocoumarin derivative, 12a-(SC), has recently emerged as a candidate with promising preclinical activity. Bortezomib, a proteasome inhibitor, has also been investigated for its anti-glioblastoma properties, particularly with direct intratumoral delivery to bypass the blood-brain barrier.[6][7]
Comparative Efficacy in an Orthotopic Glioblastoma Rat Model
The in vivo efficacy of these compounds was evaluated in a syngeneic orthotopic glioblastoma model using F98 glioma cells implanted in Fischer rats. This model is considered a stringent and clinically relevant platform for testing new anti-glioblastoma agents due to the chemoresistant nature of the F98 cell line.[8][9][10][11][12][13]
Quantitative Efficacy Data
| Treatment Group | Administration Route | Key Efficacy Outcomes | Source |
| Vehicle (PBS) | Intratumoral | Median Survival: 13 days post-tumor implantation. Tumor volume at day 12: ~845 mm³. | [14] |
| 12a-(SC) | Intratumoral | Median Survival: 16 days post-tumor implantation (3-day increase vs. vehicle). Tumor volume at day 12: ~370 mm³. | [14] |
| Bortezomib | Intratumoral | Median Survival: Increase from 23 days (vehicle) to 34-37 days (medium and high doses) in a murine glioma model. | [7] |
| Temozolomide (TMZ) | Oral / Local | Significant improvement in survival compared to controls in various rodent glioma models, including the F98 model.[8] A meta-analysis showed TMZ prolonged survival by a factor of 1.88 in animal models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
12a-(SC) Efficacy Study
-
Animal Model: Adult male Fischer rats.[8][9][10][11][12][13]
-
Tumor Induction: Stereotactic intracranial implantation of F98 glioma cells into the right cerebral hemisphere.[13][14]
-
Treatment: On day 10 post-implantation, when tumors reached an average volume of 325 mm³, a single intratumoral injection of 12a-(SC) was administered. A control group received an equivalent volume of Phosphate Buffered Saline (PBS).[14]
-
Monitoring: Tumor growth was monitored over time using Magnetic Resonance Imaging (MRI).[14]
-
Primary Endpoints: Tumor volume and overall survival.[14]
Bortezomib Efficacy Study
-
Animal Model: Athymic nude mice.[6]
-
Tumor Induction: Intracranial implantation of human glioma cells (U87 and U251).[6]
-
Treatment: 10 days post-implantation, mice were treated with intratumoral (IT) bortezomib using an Alzet mini-osmotic pump implanted into the tumor bed. Various doses were tested. A control group received the vehicle.[6][7]
Temozolomide Efficacy Studies (Representative Protocol)
-
Animal Model: Fischer 344 rats.[8]
-
Tumor Induction: Intracranial implantation of F98 glioma cells.[8]
-
Treatment: Temozolomide is typically administered orally.[1][2][5] In some studies, local delivery via biodegradable polymers has been explored.[8] Treatment often commences several days after tumor implantation and can be combined with radiation therapy.[8][9][10][11]
-
Primary Endpoints: Overall survival and tumor growth delay.[8]
Visualizing the Experimental Landscape
To better understand the workflow and comparative logic, the following diagrams are provided.
Conclusion
The 4-amino-3,4-dihydrocoumarin derivative 12a-(SC) demonstrates tangible in vivo efficacy in a chemoresistant rat model of glioblastoma. While the observed 3-day increase in survival is modest, the significant reduction in tumor volume following a single intratumoral administration is noteworthy.[14] The efficacy appears to be in a similar range to that of intratumorally delivered Bortezomib in a murine model.[7]
A direct comparison with the standard-of-care, Temozolomide, is complex due to differing routes of administration and treatment regimens in the available studies. However, the data on 12a-(SC) provides a compelling rationale for further investigation. Future studies should explore optimal dosing schedules, alternative delivery methods to circumvent the need for direct intratumoral injection, and potential synergistic effects when combined with standard therapies like radiation and Temozolomide. For drug development professionals, 12a-(SC) represents a novel scaffold with demonstrated anti-glioblastoma activity that warrants further preclinical characterization.
References
- 1. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. moffitt.org [moffitt.org]
- 4. Chemotherapy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Intratumoral delivery of bortezomib: impact on survival in an intracranial glioma tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of intracranial temozolomide with intracranial carmustine improves survival when compared with either treatment alone in a rodent glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved F98 glioblastoma rat model to evaluate novel treatment strategies incorporating the standard of care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved F98 glioblastoma rat model to evaluate novel treatment strategies incorporating the standard of care | PLOS One [journals.plos.org]
- 11. An improved F98 glioblastoma rat model to evaluate novel treatment strategies incorporating the standard of care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved F98 glioblastoma rat model to evaluate novel treatment strategies incorporating the standard of care [biblio.ugent.be]
- 13. Survival of rats bearing advanced intracerebral F 98 tumors after glutathione depletion and microbeam radiation therapy: conclusions from a pilot project - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idus.us.es [idus.us.es]
Navigating Metabolic Stability: A Comparative Guide for 4-Aminochroman-3-ol Analogs
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the early stages of creating effective and safe therapeutics. This guide provides a framework for comparing the metabolic stability of different 4-aminochroman-3-ol analogs, a class of compounds with potential pharmacological applications. While a direct comparative study on a series of these specific analogs is not publicly available at this time, this document outlines the established methodologies, data presentation standards, and key experimental protocols necessary for such an evaluation.
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the selection of more promising lead compounds and guides structural modifications to improve their drug-like properties. The primary method for this in vitro assessment is the liver microsomal stability assay.
In Vitro Metabolic Stability Data
A crucial aspect of comparing different analogs is the clear and concise presentation of quantitative data. The following table illustrates a standard format for summarizing the results from a liver microsomal stability assay. The key parameters are:
-
Half-life (t1/2): The time it takes for 50% of the compound to be metabolized. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow. A lower intrinsic clearance value suggests higher metabolic stability.
Table 1: Hypothetical Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Analog | Substitution Pattern | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | Unsubstituted | 25 | 27.7 |
| Analog B | 6-Fluoro | 45 | 15.4 |
| Analog C | 7-Methoxy | 60 | 11.6 |
| Analog D | 8-Chloro | 30 | 23.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific comparative data for this compound analogs was not found in publicly available literature.
Experimental Workflow and Protocols
The following sections detail the standard experimental workflow and a comprehensive protocol for conducting a liver microsomal stability assay.
Figure 1. Experimental workflow for an in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a comprehensive guide for assessing the metabolic stability of this compound analogs using human liver microsomes.
1. Materials and Reagents:
-
Test compounds (this compound analogs)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade)
-
Internal standard (a structurally similar compound not expected to be metabolized)
-
96-well incubation plates
-
Water bath or incubator set to 37°C
-
LC-MS/MS system
2. Preparation of Solutions:
-
Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions of each test compound and positive control in DMSO.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be less than 0.1% to avoid enzyme inhibition.
-
Microsomal Suspension: Dilute the pooled HLM with ice-cold potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System: Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
3. Incubation Procedure:
-
Add the test compounds or positive controls to the wells of a 96-well plate.
-
Add the microsomal suspension to each well.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with the internal standard.
4. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein concentration)
Conclusion
While specific experimental data for the metabolic stability of a series of this compound analogs is not currently available in the public domain, this guide provides the necessary framework for conducting and presenting such a comparative study. The provided experimental protocol for the liver microsomal stability assay is a standard and robust method for generating the critical data needed to evaluate and compare the metabolic profiles of these promising compounds. Researchers can utilize this guide to design their experiments, analyze their data, and ultimately select analogs with the most favorable metabolic stability for further development.
Überprüfung des Wirkmechanismus von 4-Aminochroman-3-ol in einem biologischen System: Ein vergleichender Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine objektive Analyse des potenziellen Wirkmechanismus von 4-Aminochroman-3-ol und vergleicht seine hypothetische biologische Aktivität mit etablierten alternativen Verbindungen. Aufgrund der begrenzten direkt verfügbaren Daten für this compound stützt sich diese Analyse auf veröffentlichte Forschungsergebnisse zu strukturell verwandten 3-Aminochroman-Derivaten. Diese deuten auf eine wahrscheinliche Interaktion mit Serotonin- und Dopaminrezeptoren hin.
Zusammenfassung der potenziellen molekularen Ziele
Strukturanaloga von this compound, insbesondere verschiedene 3-Aminochroman-Derivate, zeigen eine bemerkenswerte Affinität zu Serotonin-5-HT₇-Rezeptoren.[1][2] Einige verwandte Chroman-Strukturen wurden auch als Agonisten an Dopamin-D₂- und D₃-Rezeptoren untersucht.[3][4] Diese Ergebnisse legen nahe, dass der primäre Wirkmechanismus von this compound wahrscheinlich die Modulation dieser beiden wichtigen Neurotransmittersysteme beinhaltet.
Vergleichende Analyse der Rezeptoraffinität
Um die potenzielle Wirksamkeit von this compound zu kontextualisieren, werden in der folgenden Tabelle die Bindungsaffinitäten (Ki) von bekannten alternativen Liganden für den 5-HT₇- und den Dopamin-D₂-Rezeptor zusammengefasst. Die Daten für this compound sind hypothetisch und dienen als Platzhalter für zukünftige experimentelle Verifizierungen.
| Verbindung | Zielrezeptor | Bindungsaffinität (Ki) [nM] | Anmerkungen |
| This compound | 5-HT₇ | Unbekannt | Hypothesisiert basierend auf Analoga[1][2] |
| Dopamin D₂ | Unbekannt | Hypothesisiert basierend auf Analoga[3][4] | |
| SB-269970 | 5-HT₇ | 0.96 | Selektiver Antagonist, Referenzverbindung[5][6] |
| 5-Carboxamidotryptamin (5-CT) | 5-HT₇ | 0.1 - 1.0 | Hochaffiner Agonist[7] |
| Aripiprazol | Dopamin D₂ | 0.34 - 2.6 | Partieller Agonist, Antipsychotikum[8] |
| Haloperidol | Dopamin D₂ | 1.5 | Typischer Antagonist, Antipsychotikum[9][10] |
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben Standardmethoden zur Bestimmung der Bindungsaffinität und der funktionellen Aktivität von Verbindungen an G-Protein-gekoppelten Rezeptoren wie den 5-HT₇- und Dopamin-D₂-Rezeptoren.
Radioliganden-Bindungsassay zur Bestimmung der Affinität
Dieses Protokoll wird verwendet, um die Affinität einer Testverbindung zu einem bestimmten Rezeptor durch Messung der Verdrängung eines radioaktiv markierten Liganden zu bestimmen.
Materialien:
-
Zellmembranen von Zellen, die den Zielrezeptor (z. B. humaner 5-HT₇- oder D₂-Rezeptor) exprimieren.
-
Radioaktiv markierter Ligand (z. B. [³H]5-CT für 5-HT₇ oder [³H]Spiperon für D₂).
-
Testverbindung (this compound) in verschiedenen Konzentrationen.
-
Nicht-spezifischer Ligand zur Bestimmung der unspezifischen Bindung (z. B. 10 µM Serotonin für 5-HT₇ oder 10 µM Haloperidol für D₂).
-
Inkubationspuffer (z. B. 50 mM Tris-HCl, pH 7,4, mit entsprechenden Ionen).
-
Glasfaserfilter und Filtergerät.
-
Szintillationszähler und Szintillationsflüssigkeit.
Protokoll:
-
Die Zellmembranpräparationen werden in Inkubationspuffer resuspendiert.
-
In einer Reihe von Röhrchen werden die Membranen mit einer festen Konzentration des Radioliganden und ansteigenden Konzentrationen der Testverbindung inkubiert.
-
Eine Kontrollreihe zur Bestimmung der unspezifischen Bindung enthält zusätzlich den nicht-spezifischen Liganden in hoher Konzentration.
-
Die Inkubation erfolgt bei einer definierten Temperatur (z. B. 25 °C) für eine bestimmte Zeit (z. B. 60 Minuten), um das Gleichgewicht zu erreichen.
-
Die Reaktion wird durch schnelle Filtration über Glasfaserfilter gestoppt, um gebundenen von ungebundenem Radioliganden zu trennen.
-
Die Filter werden mehrmals mit eiskaltem Puffer gewaschen.
-
Die Radioaktivität auf den Filtern wird mittels Flüssigszintillationszählung gemessen.
-
Die spezifische Bindung wird berechnet, indem die unspezifische von der Gesamtbindung abgezogen wird.
-
Die IC₅₀-Werte (die Konzentration der Testverbindung, die 50 % der spezifischen Bindung hemmt) werden durch nichtlineare Regressionsanalyse der Konzentrations-Wirkungs-Kurven bestimmt.
-
Die Ki-Werte werden aus den IC₅₀-Werten unter Verwendung der Cheng-Prusoff-Gleichung berechnet.
cAMP-Funktionsassay zur Bestimmung der Agonist-/Antagonist-Aktivität
Dieses Protokoll misst die Fähigkeit einer Verbindung, die intrazelluläre Konzentration von cyclischem Adenosinmonophosphat (cAMP) zu modulieren, was ein Maß für die Aktivierung von Gs- (Stimulation) oder Gi- (Inhibition) gekoppelten Rezeptoren ist. Der 5-HT₇-Rezeptor ist typischerweise an Gs gekoppelt, während der Dopamin-D₂-Rezeptor an Gi gekoppelt ist.
Materialien:
-
Zelllinien, die den Zielrezeptor stabil exprimieren (z. B. HEK293- oder CHO-Zellen).
-
Testverbindung und Referenzagonisten/-antagonisten.
-
Stimulationspuffer (z. B. Hanks' Balanced Salt Solution mit IBMX zur Hemmung der Phosphodiesterase).
-
cAMP-Assay-Kit (z. B. basierend auf HTRF, ELISA oder Lumineszenz).
-
Mikroplattenleser, der mit der Nachweismethode des Kits kompatibel ist.
Protokoll:
-
Die Zellen werden in Mikroplatten ausgesät und kultiviert, bis sie die gewünschte Konfluenz erreichen.
-
Das Kulturmedium wird entfernt und durch Stimulationspuffer ersetzt.
-
Für Agonisten-Tests: Die Zellen werden mit ansteigenden Konzentrationen der Testverbindung oder eines Referenzagonisten inkubiert.
-
Für Antagonisten-Tests: Die Zellen werden zunächst mit ansteigenden Konzentrationen der Testverbindung vorinkubiert und dann mit einer festen Konzentration (z. B. EC₈₀) eines Referenzagonisten stimuliert.
-
Die Inkubation erfolgt für eine definierte Zeit bei 37 °C.
-
Die Reaktion wird gestoppt und die Zellen werden lysiert, um das intrazelluläre cAMP freizusetzen.
-
Die cAMP-Konzentration in den Lysaten wird gemäß den Anweisungen des Assay-Kits bestimmt.
-
Die EC₅₀- (für Agonisten) oder IC₅₀-Werte (für Antagonisten) werden durch nichtlineare Regressionsanalyse der Dosis-Wirkungs-Kurven ermittelt.
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme veranschaulichen die hypothetischen Signalwege, die durch this compound an den 5-HT₇- und Dopamin-D₂-Rezeptoren moduliert werden, sowie den allgemeinen Arbeitsablauf zur Charakterisierung der Verbindung.
Bildunterschrift: Hypothetischer Signalweg für this compound am 5-HT₇-Rezeptor.
Bildunterschrift: Hypothetischer Signalweg für this compound am Dopamin-D₂-Rezeptor.
Bildunterschrift: Experimenteller Arbeitsablauf zur Charakterisierung von this compound.
Schlussfolgerung
Die verfügbare Literatur zu analogen Verbindungen legt nahe, dass this compound ein vielversprechender Kandidat für die Modulation von Serotonin-5-HT₇- und potenziell Dopamin-D₂-Rezeptoren ist. Um seinen genauen Wirkmechanismus und sein therapeutisches Potenzial zu verifizieren, sind jedoch direkte experimentelle Untersuchungen unerlässlich. Die in diesem Leitfaden beschriebenen Protokolle und der Arbeitsablauf bieten einen robusten Rahmen für eine solche Untersuchung. Der Vergleich der experimentell ermittelten Daten für this compound mit den in der Literatur etablierten Werten für Referenzverbindungen wird entscheidend sein, um sein pharmakologisches Profil objektiv zu bewerten und seine potenziellen Anwendungen in der Arzneimittelentwicklung zu bestimmen.
References
- 1. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation in rats of homologous series of [18F]-labeled dopamine D2/3 receptor agonists based on the 2-aminomethylchroman scaffold as potential PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation in rats of homologous series of [(18)F]-labeled dopamine D 2/3 receptor agonists based on the 2-aminomethylchroman scaffold as potential PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 10. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Aminochroman-3-ol
This document provides crucial safety and logistical information for the proper disposal of 4-Aminochroman-3-ol, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, emphasizing adherence to safety protocols and environmental regulations.
Hazard Profile of Structurally Related Compounds
The following table summarizes the known hazards of compounds structurally similar to this compound. This data should be used as a precautionary reference for handling and disposal.
| Compound Name | CAS Number | Molecular Formula | Hazard Statements | Signal Word |
| (3S,4S)-4-Aminochroman-3-ol | 138603-50-6 | C₉H₁₁NO₂ | Not specified | Not specified |
| 3-Aminochroman-4-ol hydrochloride | 14110-56-6 | C₉H₁₁NO₂ · HCl | H302, H315, H319, H335 | Warning |
| (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 | C₅H₁₂ClNO₂ | H315, H319, H335 | Warning |
Hazard Statement Codes:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard Operating Procedure for Disposal
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step protocol outlines the recommended disposal procedure.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions.
-
Initial Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Waste Container:
-
Use a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be made of a material that is resistant to amines and alcohols.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).
-
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as acids and oxidizing agents.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Containment: Use absorbent pads or other suitable materials to contain the spill.
-
Neutralization: For small spills, a neutralizing agent appropriate for amines may be used.
-
Cleanup:
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must also be disposed of as hazardous waste.
-
Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[2] Amines can be harmful to aquatic life and ecosystems.
-
Documentation: Maintain accurate records of the waste generated, including the quantity, date of disposal, and the disposal method used, in accordance with regulatory requirements.
-
Container Handover:
-
Ensure the waste container is securely sealed and properly labeled before handing it over to the disposal service.
-
Follow all instructions provided by the hazardous waste management company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Aminochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Aminochroman-3-ol. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[2]. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation[2]. Nitrile offers good resistance to a range of chemicals, though breakthrough times can vary.[3][4] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes the inhalation of airborne particles that may cause respiratory tract irritation[2]. |
Glove Selection and Breakthrough Times
The selection of appropriate gloves is critical. Nitrile gloves are a common choice in laboratory settings, but their resistance to specific chemicals can vary.[3][4] Below is a table of representative breakthrough times for nitrile gloves with related aromatic amines. Note that these are for guidance only, and gloves should be changed immediately upon any sign of contamination or degradation.
| Chemical | Glove Material | Thickness (mil) | Breakthrough Time (minutes) | Source |
| Aniline | Nitrile | 11 | >480 | Ansell Guardian |
| o-Toluidine | Nitrile | 8 | >480 | Ansell Guardian |
| Diethylamine | Nitrile | 8 | 15 | Eagle Protect[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to ensure the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
